molecular formula C11H12N2O2 B082581 (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester CAS No. 14741-71-0

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Cat. No.: B082581
CAS No.: 14741-71-0
M. Wt: 204.22 g/mol
InChI Key: JTVPWPDLKUQDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a valuable synthetic intermediate and scaffold in medicinal chemistry, primarily used for constructing novel bioactive molecules. Its core structure, the benzimidazole ring, is a privileged motif in drug discovery due to its wide range of biological activities. Researchers utilize this ester derivative as a key building block in the design and synthesis of new antimicrobial agents. The benzimidazole moiety can be functionalized to create compounds that demonstrate significant efficacy against various bacterial and fungal strains by targeting specific microbial proteins . Furthermore, this compound serves as a critical precursor in the development of benzimidazole-based hybrids, such as those combined with pyrazole, which have shown potent anti-ulcer activity by acting as inhibitors of the H+/K+ ATPase proton pump . The ethyl ester functional group provides a versatile handle for further synthetic modification, enabling conjugation with other pharmacologically relevant heterocycles like quinoline to enhance bioactivity and explore synergistic effects . This makes this compound a crucial tool for chemists working in pharmaceutical development and biochemical research aimed at addressing infectious diseases and gastrointestinal disorders.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPWPDLKUQDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308702
Record name Ethyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14741-71-0
Record name 14741-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a fused heterocyclic system of benzene and imidazole, is a privileged pharmacophore in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to adeptly interact with a multitude of biological targets, including enzymes and receptors.[3] This versatility has led to the development of numerous FDA-approved drugs containing this moiety, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[2]

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, the subject of this guide, serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules. Its structure combines the benzimidazole nucleus with a reactive ethyl acetate side chain at the C2 position, providing a versatile handle for chemical modification. Understanding the fundamental properties of this compound is therefore critical for researchers in drug discovery and synthetic organic chemistry aiming to leverage its potential in creating novel therapeutic agents.[4] This guide offers a comprehensive overview of its synthesis, physicochemical characteristics, spectral signature, reactivity, and biological context.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and identifiers.

IUPAC Name: ethyl 2-(1H-benzimidazol-2-yl)acetate Synonyms: Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, this compound CAS Number: 14741-71-0

The molecule consists of a benzimidazole ring system where the C2 carbon is linked to a methylene group, which is in turn connected to an ethyl ester functionality. The presence of the N-H proton on the imidazole ring allows for tautomerism and potential for N-alkylation reactions.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and safety assessments.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂PubChem[5]
Molecular Weight 204.22 g/mol PubChem[5]
Physical Form SolidSigma-Aldrich
CAS Number 14741-71-0PubChem[5]
XLogP3 (Lipophilicity) 1.9PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 3PubChem[5]
Storage Temperature Room Temperature (sealed, dry)Sigma-Aldrich

Synthesis Methodology

The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and direct route is the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7][8] For this compound, this typically involves the reaction of o-phenylenediamine with a malonic acid derivative.

Causality in Synthesis Design: The choice of a malonic ester derivative (like diethyl malonate) as the C2-synthon is strategic. It provides the necessary two-carbon chain (acetic acid moiety) pre-functionalized as an ester. The reaction proceeds via an initial nucleophilic attack of one amino group onto an ester carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. Heating is required to drive the dehydration and cyclization steps.[9]

Synthesis_Workflow reagents o-Phenylenediamine + Diethyl Malonate heating Heat (e.g., 180-200°C) (Phillips-Ladenburg Condensation) reagents->heating intermediate Initial Condensation & Intramolecular Cyclization heating->intermediate workup Work-up (Cooling, Precipitation) intermediate->workup product (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester purification Purification (Recrystallization from Ethanol) workup->purification purification->product

Caption: General workflow for the Phillips-Ladenburg synthesis of the target compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes a common and efficient method for preparing the title compound.

Objective: To synthesize this compound via the condensation of o-phenylenediamine and diethyl malonate.

Materials & Equipment:

  • o-Phenylenediamine (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beaker, Buchner funnel, filter paper

  • Ethanol (for recrystallization)

  • TLC plates (Silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and diethyl malonate (1.5 eq). The use of a slight excess of diethyl malonate helps to drive the reaction to completion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 180-200°C. Maintain this temperature with stirring for 3-4 hours.[10] The reaction is typically performed neat (without solvent), as the excess diethyl malonate can act as the reaction medium.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.

  • Work-up: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will often begin to solidify.

  • Isolation: Pour the cooled reaction mixture into a beaker of cold water or ice to precipitate the crude product. Stir vigorously to break up any clumps.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water to remove any residual starting materials or byproducts.

  • Purification: The most common method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to yield the final product.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the structure of the synthesized compound. The following data are predicted based on the known structure and typical chemical shifts for benzimidazole and ethyl ester moieties.[11]

Spectroscopic Data Predicted Chemical Shifts / Features
¹H NMR (DMSO-d₆)δ ~12.4 (s, 1H, NH ), δ 7.5-7.6 (m, 2H, Ar-H ), δ 7.1-7.2 (m, 2H, Ar-H ), δ 4.15 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃), δ 3.9 (s, 2H, -CH₂ -CO), δ 1.2 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ )
¹³C NMR (DMSO-d₆)δ ~170 (C=O), δ ~151 (N-C -N), δ ~140 (Ar-C ), δ ~122 (Ar-C H), δ ~115 (Ar-C H), δ ~61 (-O-C H₂-), δ ~35 (-C H₂-CO), δ ~14 (-C H₃)
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1620 (C=N stretch), ~1450 (C=C aromatic stretch)
Mass Spec (ESI-MS) m/z 205.097 [M+H]⁺, 227.079 [M+Na]⁺

Rationale for Spectral Assignments:

  • ¹H NMR: The N-H proton is typically broad and downfield. The aromatic protons on the benzene ring appear as two multiplets due to symmetry. The ethyl group shows a characteristic quartet and triplet pattern. The methylene bridge (-CH₂-) between the ring and the ester carbonyl appears as a singlet.

  • ¹³C NMR: The ester carbonyl carbon is the most downfield signal. The C2 carbon of the imidazole ring (N-C-N) is also significantly downfield. Other aromatic, methylene, and methyl carbons appear in their expected regions.

  • FT-IR: The key functional groups—N-H, C=O (ester), and aromatic C=C/C=N bonds—give rise to strong, characteristic absorption bands.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to its multiple reactive sites.[4][12]

Reactivity_Map main (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester acid Hydrolysis Product: (1H-Benzoimidazol-2-yl)acetic acid main->acid H₃O⁺ or OH⁻/H₂O (Hydrolysis) amide Aminolysis Product: 2-(1H-Benzoimidazol-2-yl)acetamide (Amide Derivatives) main->amide R-NH₂ (Aminolysis) n_alkyl N-Alkylation Product: (1-Alkyl-benzoimidazol-2-yl)acetic acid ethyl ester main->n_alkyl R-X, Base (N-Alkylation) hydrazide Hydrazinolysis Product: 2-(1H-Benzoimidazol-2-yl)acetohydrazide main->hydrazide N₂H₄ (Hydrazinolysis)

Caption: Key reaction pathways for derivatizing the title compound.

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, (1H-Benzoimidazol-2-yl)acetic acid.[12] This acid is a common precursor for forming amide bonds with various amines, a key reaction in building drug candidates.

  • Aminolysis/Amide Formation: Direct reaction with amines can convert the ester into various amides. This is a fundamental strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester to the corresponding acetohydrazide.[13] This hydrazide is a valuable intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.

  • N-Alkylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a base, allowing for alkylation at the N1 position. This modification is frequently used to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of benzimidazole-based drugs.[14]

These derivatization pathways have been used to synthesize compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][15][16] The benzimidazole-2-acetic acid scaffold is a well-established starting point for inhibitors of various enzymes and protein-protein interactions.[4]

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a dry, cool place.

References

A Technical Guide to Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a fused bicyclic benzimidazole core linked to a reactive ethyl acetate moiety, offers a unique scaffold for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth technical examination of the compound's chemical structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven protocol for its synthesis via the Phillips-Ladenburg condensation, complete with a mechanistic explanation and workflow diagrams. Furthermore, this document explores the compound's critical role as a key intermediate in the development of novel therapeutic agents, particularly in oncology. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery. This structural motif is isosteric to naturally occurring purine bases, allowing it to interact favorably with a wide range of biological macromolecules. Consequently, benzimidazole derivatives are at the core of numerous FDA-approved drugs, exhibiting activities as diverse as anthelmintic (albendazole), antiulcer (omeprazole), and antihypertensive (candesartan).

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (herein referred to as EBIA) serves as a foundational precursor for elaborating upon this core structure. The ester functionality and the adjacent active methylene group provide reactive handles for a variety of chemical transformations, enabling the construction of novel heterocyclic systems with significant therapeutic potential[1]. This guide will deconstruct EBIA from its fundamental properties to its practical synthesis and application, providing the necessary insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular architecture of EBIA consists of a planar benzimidazole ring system connected at the C2 position to an ethyl acetate group via a methylene (-CH₂-) bridge. The imidazole portion of the ring contains two nitrogen atoms, one of which (N1) typically bears a proton in the neutral state, capable of participating in hydrogen bonding[2].

Chemical Structure Diagram

Caption: Chemical structure of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

Physicochemical and Computed Properties

The key properties of EBIA are summarized below. This data is essential for selecting appropriate solvents, reaction conditions, and analytical methods.

PropertyValueSource
IUPAC Name ethyl 2-(1H-benzimidazol-2-yl)acetatePubChem[3]
CAS Number 14741-71-0PubChem[3]
Molecular Formula C₁₁H₁₂N₂O₂PubChem[3]
Molecular Weight 204.22 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich[3]
XLogP3 1.9PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Storage Temperature Room Temperature, Sealed in DrySigma-Aldrich[3]

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic analysis is critical for confirming the identity and purity of EBIA post-synthesis. The following data represents the expected spectral characteristics based on its structure and analysis of analogous compounds.

Technique Expected Characteristics Interpretation
¹H NMR δ 1.2-1.3 ppm (t, 3H): -O-CH₂-CH₃ δ 3.9-4.0 ppm (s, 2H): -CH₂ -COO-δ 4.1-4.2 ppm (q, 2H): -O-CH₂ -CH₃δ 7.2-7.3 ppm (m, 2H): Aromatic Hδ 7.5-7.6 ppm (m, 2H): Aromatic Hδ 12.0-12.5 ppm (br s, 1H): NH The ethyl group shows a characteristic triplet and quartet. The methylene bridge protons are a singlet. Aromatic protons appear as complex multiplets. The acidic N-H proton is a broad singlet, often far downfield.
¹³C NMR δ ~14 ppm: -CH₂-C H₃δ ~35 ppm: -C H₂-COO-δ ~61 ppm: -O-C H₂-CH₃δ ~110-125 ppm: Aromatic C-Hδ ~135-145 ppm: Aromatic C (quaternary)δ ~150 ppm: N-C =Nδ ~170 ppm: C =O (Ester)Each unique carbon environment is resolved. The ester carbonyl is the most deshielded carbon. The C2 carbon of the imidazole ring also appears significantly downfield.
FT-IR (cm⁻¹) ~3400-3200 (broad): N-H stretch~3050: Aromatic C-H stretch~2980: Aliphatic C-H stretch~1735: C=O stretch (ester)~1620: C=N stretch~1250: C-O stretch (ester)The broad N-H absorption is indicative of hydrogen bonding. The strong carbonyl peak around 1735 cm⁻¹ is a key diagnostic feature of the ester group.
Mass Spec. [M+H]⁺ = 205.09 The molecular ion peak in ESI-MS corresponds to the molecular weight (204.22) plus a proton.

Synthesis and Reaction Mechanism

The most reliable and common method for synthesizing the benzimidazole core of EBIA is the Phillips-Ladenburg condensation . This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, typically with acid catalysis or at high temperatures to drive off water[4][5]. For EBIA, diethyl malonate is a suitable C2 source.

Experimental Protocol: Synthesis of EBIA
  • Trustworthiness Statement: This protocol is designed to be self-validating. Successful synthesis is confirmed by characterization (TLC, melting point, NMR) of the final product against known standards. Purity is achieved through recrystallization.

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-phenylenediamine (10.8 g, 0.1 mol).

  • Reagent Addition: Add diethyl malonate (16.0 g, 0.1 mol).

    • Causality Insight: Diethyl malonate serves as the source for the C2 carbon and the attached ethyl acetate side chain. Using a 1:1 molar ratio is crucial for maximizing yield and minimizing side products.

  • Reaction Condition: Heat the reaction mixture in an oil bath to 180-200 °C. Maintain this temperature for 3-4 hours.

    • Causality Insight: High temperature is required to overcome the activation energy for the initial nucleophilic attack and to drive the subsequent cyclization and dehydration steps, which eliminate water and ethanol as byproducts. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Neutralization: Cool the reaction mixture to room temperature. The mixture will solidify. Add 50 mL of 10% aqueous sodium carbonate solution slowly with stirring.

    • Causality Insight: The basic wash neutralizes any unreacted acidic species and helps to precipitate the crude product, which is typically insoluble in aqueous base.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 30 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying & Characterization: Filter the purified crystals and dry them under vacuum. Determine the yield and confirm the structure and purity using ¹H NMR, FT-IR, and melting point analysis.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of EBIA.

Reaction Mechanism

The Phillips-Ladenburg reaction proceeds through an initial nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A o-Phenylenediamine attacks one ester group of diethyl malonate B Tetrahedral Intermediate forms A->B C Ethanol is eliminated, forming an amide intermediate B->C D Second amine group attacks the remaining ester carbonyl C->D E A five-membered ring intermediate is formed D->E F Elimination of a second ethanol molecule E->F G Formation of the benzimidazole ring F->G H Tautomerization to the aromatic system (EBIA) G->H

Caption: Mechanism of the Phillips-Ladenburg condensation for EBIA synthesis.

Applications in Research and Drug Development

EBIA is rarely the final product but rather a crucial intermediate. Its value lies in the reactivity of the methylene group and the ester, which allows for the synthesis of a wide variety of heterocyclic derivatives.

A key application is its use as a precursor for compounds with potential antitumor activities . Research has shown that EBIA can be subjected to a series of heterocyclization reactions to generate novel pyrazole, thiophene, and coumarin derivatives that incorporate the benzimidazole moiety. These resulting molecules have been evaluated for their efficacy against various cancer cell lines, demonstrating the utility of EBIA as a starting point for creating libraries of bioactive compounds for screening[1].

The general strategy involves using the active methylene group of EBIA as a nucleophile or as a component in condensation reactions. For example, reaction with reagents like elemental sulfur and malononitrile can lead to the formation of thiophene rings fused or linked to the benzimidazole core, a process known as the Gewald thiophene synthesis[1].

Conclusion

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its straightforward synthesis via the robust Phillips-Ladenburg condensation, combined with its versatile reactivity, makes it an accessible and valuable platform for developing novel heterocyclic compounds. A thorough understanding of its structure, properties, and spectroscopic characteristics, as outlined in this guide, is fundamental for any researcher aiming to leverage the potent biological potential of the benzimidazole scaffold. Future applications will undoubtedly continue to exploit EBIA as a cornerstone for building the next generation of complex, biologically active molecules.

References

An In-Depth Technical Guide to (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: Synthesis, Characterization, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a key heterocyclic building block in medicinal chemistry. With the CAS Number 14741-71-0, this compound serves as a versatile scaffold for the synthesis of novel derivatives with significant therapeutic potential, particularly in oncology. This document details a robust synthesis protocol, thorough characterization methodologies, and an exploration of its role as a precursor to anticancer agents. We delve into the mechanistic underpinnings of benzimidazole-induced apoptosis, providing field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2][3] This privileged scaffold, a fusion of benzene and imidazole rings, is structurally analogous to endogenous purines, enabling it to interact with a multitude of biological targets with high affinity.[4] The inherent versatility of the benzimidazole nucleus has led to the development of numerous clinically significant drugs with antimicrobial, antiviral, antihypertensive, and notably, anticancer properties.[1][2][3]

This compound is a pivotal intermediate, offering a reactive handle for the synthesis of a diverse library of compounds. Its ethyl acetate moiety at the 2-position provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in the quest for more potent and selective therapeutic agents.[5] This guide will focus on the synthesis, characterization, and potential applications of this compound, with a particular emphasis on its utility in the development of novel anticancer therapeutics that target apoptotic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological assays.

PropertyValueReference
CAS Number 14741-71-0--INVALID-LINK--
Molecular Formula C₁₁H₁₂N₂O₂--INVALID-LINK--
Molecular Weight 204.23 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 128.5-129.5 °C--INVALID-LINK--
Boiling Point 408.3±28.0 °C (Predicted)--INVALID-LINK--
Synonyms Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, Ethyl 1H-benzimidazol-2-ylacetate--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Phillips condensation reaction, a reliable method for the formation of the benzimidazole ring system.[1][2] This involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative, in this case, diethyl malonate.

Synthesis Protocol: Phillips Condensation

This protocol details the synthesis of this compound from o-phenylenediamine and diethyl malonate.

Materials:

  • o-Phenylenediamine

  • Diethyl malonate

  • Dilute Hydrochloric Acid (4N HCl) (or other suitable acid catalyst)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl malonate (1.1 equivalents) followed by the dropwise addition of 4N hydrochloric acid. The acid acts as a catalyst to facilitate the condensation and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction 4N HCl (catalyst) 4N HCl (catalyst) 4N HCl (catalyst)->Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Reflux (4-6h) Reflux (4-6h) Reflux (4-6h)->Reaction Neutralization (NaHCO3) Neutralization (NaHCO3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Neutralization (NaHCO3)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Purification Purification Solvent Removal->Purification Pure Product Pure Product Purification->Pure Product (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester Crude Product Crude Product Reaction->Crude Product Condensation & Cyclization Crude Product->Neutralization (NaHCO3)

Caption: Synthesis workflow for this compound.

Purification

Purification of the crude product is critical to obtain a compound of high purity suitable for subsequent reactions and biological testing. A two-step purification process involving recrystallization followed by column chromatography is recommended.

Protocol 1: Recrystallization

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

  • Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 7:3 v/v).

  • Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a lower polarity mixture and gradually increasing the polarity.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.[6]

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.52 (s, 1H, NH), 7.56-7.72 (m, 4H, Ar-H), 4.37 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).[7]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.52 (C=O), 149.42 (C=N), 140.0 (Ar-C), 134.7 (Ar-C), 123.5 (Ar-CH), 113.5 (Ar-CH), 61.65 (OCH₂), 14.61 (CH₃).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • FTIR (KBr, cm⁻¹): 3400 (N-H stretch), 2960 (C-H stretch), 1731 (C=O ester stretch), 1600 (C=C aromatic stretch), 1280 (C-N stretch).[8]

Application in Anticancer Drug Discovery

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential anticancer activity.[5] Research has shown that derivatives of this compound, such as pyrazole and thiophene adducts, exhibit significant cytotoxic effects against various cancer cell lines.

Rationale for Anticancer Activity

The anticancer activity of benzimidazole derivatives stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival. These mechanisms include:

  • Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][9] This is often achieved through the intrinsic pathway, which involves the mitochondria.

  • Inhibition of Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway.[2][3][10] Benzimidazole derivatives have been designed to act as Bcl-2 inhibitors, thereby promoting the release of pro-apoptotic factors from the mitochondria.[2][3][10]

  • Activation of Caspases: The release of pro-apoptotic factors triggers a cascade of caspase activation, leading to the execution of apoptosis.[11]

In Vitro Anticancer Activity of a Derivative

As an example of the potential of this scaffold, a study on a pyrazole derivative synthesized from this compound demonstrated significant growth inhibition against a panel of human cancer cell lines.

Cell LineCancer TypeGI₅₀ (µM)[1]
MCF-7 Breast Adenocarcinoma0.85
NCI-H460 Non-Small Cell Lung Cancer1.23
SF-268 CNS Cancer0.98

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Proposed Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

The following diagram illustrates a plausible mechanism by which a derivative of this compound could induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_compound Benzimidazole Derivative cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Compound Compound Bcl-2 Bcl-2 Compound->Bcl-2 Inhibition Bax/Bak Bax/Bak Bcl-2->Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by a benzimidazole derivative.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of novel derivatives of this compound, a standardized in vitro screening protocol is essential.

NCI-60 Human Tumor Cell Line Screen

This protocol is based on the methodology employed by the National Cancer Institute (NCI) for the screening of potential anticancer agents.

Objective: To determine the growth inhibitory effects of a test compound against a panel of 60 human cancer cell lines representing various cancer types.

Methodology:

  • Cell Culture: Maintain the NCI-60 cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations.

  • Cell Plating: Inoculate cells into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.

  • Compound Addition: After a 24-hour incubation period, add the test compound at five 10-fold dilutions to the wells.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Viability Assay: Fix the cells with trichloroacetic acid and stain with sulforhodamine B (SRB).

  • Data Analysis: Read the absorbance at 515 nm and calculate the GI₅₀ value for each cell line.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis, versatile reactivity, and the proven therapeutic potential of its derivatives make it a valuable tool in the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its synthesis, characterization, and application as a precursor to potential anticancer agents. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole, is present in numerous clinically significant drugs, including the proton-pump inhibitor omeprazole and the antihypertensive telmisartan.[1] this compound, a key derivative, serves as a highly versatile starting material and building block for the synthesis of more complex, biologically active molecules. Its unique structure, featuring a reactive methylene group, an ester functional group, and the benzimidazole core, provides multiple avenues for chemical modification.

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, explores its chemical reactivity, and discusses its applications as a precursor in the development of novel therapeutic agents.

Physicochemical Properties and Molecular Structure

This compound is a stable, solid organic compound at room temperature. Its core identity is defined by a molecular formula of C₁₁H₁₂N₂O₂ and a precise molecular weight that is fundamental for all quantitative experimental work.[3][4]

Core Data Summary

A summary of the essential physicochemical and identifying information for the compound is presented below.

PropertyValueSource
Molecular Weight 204.22 g/mol PubChem[3]
Molecular Formula C₁₁H₁₂N₂O₂PubChem[3]
IUPAC Name ethyl 2-(1H-benzimidazol-2-yl)acetatePubChem[3]
CAS Number 14741-71-0Sigma-Aldrich, PubChem[3]
Appearance SolidSigma-Aldrich
Purity ≥98% (Typical Commercial Grade)Sigma-Aldrich, SCBT[4]
Spectroscopic Characterization

Structural elucidation and purity confirmation rely on standard spectroscopic techniques. The expected spectral features are critical for researchers to verify the successful synthesis and integrity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene bridge protons, and multiplets for the four aromatic protons on the benzene ring. The N-H proton of the imidazole ring will typically appear as a broad singlet.[5]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl group and methylene bridge, and the aromatic carbons of the benzimidazole core.[5]

  • FT-IR Spectroscopy: Key infrared absorption bands will confirm the presence of functional groups: a strong C=O stretching vibration for the ester, N-H stretching for the imidazole, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching within the heterocyclic ring system.[6]

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound, aiding in its definitive identification.

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the Phillips-Ladenburg condensation reaction. This method relies on the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound, in this case, a derivative of malonic acid.

Synthesis Reaction Pathway

The logical flow for the synthesis is outlined below, starting from commercially available reagents and proceeding through the key condensation and workup steps.

SynthesisWorkflow reagents Reagents: - o-Phenylenediamine - Diethyl Malonate reaction Reaction Vessel: 1. Add reagents to solvent (e.g., ethanol). 2. Add catalytic acid (e.g., HCl). 3. Reflux for 4-6 hours. reagents->reaction Charge monitoring Monitor Progress via TLC reaction->monitoring During Reflux workup Aqueous Workup: 1. Cool reaction mixture. 2. Neutralize with base (e.g., NaHCO₃). 3. Precipitate product. monitoring->workup Upon Completion isolation Isolate Crude Product: Filter and wash with cold water. workup->isolation purification Purification: Recrystallize from Ethanol/Water isolation->purification final_product Final Product: This compound purification->final_product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each step is confirmed by observable outcomes (e.g., precipitation, dissolution) before proceeding to the next.

Materials:

  • o-Phenylenediamine

  • Diethyl malonate

  • 4M Hydrochloric acid (HCl) in dioxane or concentrated HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add diethyl malonate (1.1 equivalents). A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of 4M HCl. The causality here is that the acid protonates the carbonyl oxygen of the malonate, making it more electrophilic and facilitating the nucleophilic attack by the amine groups of the o-phenylenediamine. Heat the mixture to reflux and maintain for 4-6 hours.[7]

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.

  • Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water. Then, carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until effervescence ceases and the pH is ~7-8. The crude product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol to remove highly soluble impurities.

  • Purification: The key to obtaining a high-purity product is recrystallization.[1] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the final product under vacuum. Confirm its identity and purity using melting point analysis and the spectroscopic methods described in Section 1.2.

Chemical Reactivity and Derivatization Potential

The title compound is a valuable scaffold precisely because it possesses multiple reactive sites that can be selectively targeted for further molecular elaboration. Understanding this reactivity is crucial for its use in drug discovery campaigns.

Key Reactive Sites

Reactivity sub This compound N_alkylation N-Alkylation / N-Acylation (Site 1: Imidazole N-H) sub->N_alkylation Reacts with alkyl halides, acid chlorides Ester_hydrolysis Ester Hydrolysis / Amidation (Site 2: Ester Group) sub->Ester_hydrolysis Reacts with base (hydrolysis) or amines (amidation) Methylene_reaction Condensation Reactions (Site 3: Active Methylene) sub->Methylene_reaction Reacts with aldehydes (Knoevenagel)

Caption: Key reactive sites for derivatization of the title compound.

  • Site 1 (Imidazole N-H): The acidic proton on the imidazole nitrogen can be removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to introduce diverse substituents and modulate the compound's pharmacokinetic properties.[7]

  • Site 2 (Ester Group): The ethyl ester is susceptible to nucleophilic attack. It can be easily hydrolyzed under basic conditions to form the corresponding carboxylic acid, (1H-Benzoimidazol-2-yl)-acetic acid.[7][8] This acid can then be coupled with various amines to form amides, significantly expanding the accessible chemical space. The ester can also be directly converted to hydrazides by reacting with hydrazine hydrate.[9]

  • Site 3 (Active Methylene): The methylene bridge is flanked by the electron-withdrawing benzimidazole ring and the ester group, making its protons acidic. This "active methylene" group can participate in base-catalyzed condensation reactions, such as the Knoevenagel condensation with aldehydes, to form new carbon-carbon bonds.[7]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a precursor for compounds with potential therapeutic benefits. The benzimidazole core is associated with a wide spectrum of biological activities.

Scaffold for Bioactive Agents

Derivatives synthesized from this starting material have been investigated for a range of pharmacological effects:

  • Antimicrobial Agents: The benzimidazole nucleus is a common feature in antimicrobial compounds. Novel derivatives have shown activity against various bacterial and fungal strains.[2][5] For instance, benzimidazole-thiazinone derivatives have demonstrated inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[5]

  • Anti-inflammatory Activity: By modifying the core structure, researchers have developed compounds with significant anti-inflammatory properties, often evaluated using models like carrageenan-induced paw edema in rats.[1]

  • Anticancer Agents: The structural versatility of the benzimidazole scaffold allows for the design of molecules that can interfere with cancer cell proliferation. Numerous benzimidazole-based compounds have been screened against various cancer cell lines, showing promising cytotoxic activity.[10]

Case Study: Synthesis of Acetohydrazide Derivatives

A prime example of its utility is the synthesis of acetohydrazide derivatives, which are themselves versatile intermediates.

Protocol: Synthesis of (1H-Benzoimidazol-2-yl)-acetohydrazide

  • Reaction: Dissolve this compound (1 equivalent) in ethanol.

  • Nucleophilic Substitution: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The hydrazine nucleophilically attacks the ester carbonyl, displacing ethanol and forming the more stable hydrazide.

  • Isolation: Cool the reaction mixture. The product, being less soluble, will often precipitate. It can be collected by filtration and recrystallized to high purity.

This resulting acetohydrazide can be further reacted with aldehydes, ketones, or isocyanates to generate a large library of diverse chemical entities for high-throughput screening in drug discovery programs.[9]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3][11]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. With a well-defined molecular weight of 204.22 g/mol and a rich, predictable reactivity, it provides a reliable and versatile platform for constructing novel molecular architectures.[3] Its straightforward synthesis and the multiple reactive handles it possesses empower researchers to systematically explore chemical space in the quest for new therapeutic agents. This guide has provided the core technical knowledge—from fundamental properties and synthesis to reactivity and application—necessary for its effective and safe utilization in a modern research environment.

References

An In-depth Technical Guide to Ethyl 2-(1H-benzimidazol-2-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-(1H-benzimidazol-2-yl)acetate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, detailed characterization, and its versatile applications as a scaffold for the development of novel therapeutic agents. This document is designed to be a practical resource, offering not just procedural details but also the scientific rationale behind the methodologies.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 2-(1H-benzimidazol-2-yl)acetate .[1] It is also commonly referred to by various synonyms, including (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester and ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

Key Identifiers:

  • CAS Number: 14741-71-0

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol [1]

The molecular structure consists of a benzimidazole core, where a benzene ring is fused to an imidazole ring. An ethyl acetate group is attached to the C2 position of the imidazole ring.

Figure 1: Structure of ethyl 2-(1H-benzimidazol-2-yl)acetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

PropertyValueSource
Physical Form Solid[1]
Melting Point 128.5-129.5 °C
Boiling Point (Predicted) 408.3±28.0 °C
Density (Predicted) 1.242±0.06 g/cm³
pKa (Predicted) 11.47±0.10
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Synthesis Methodology: The Phillips-Ladenburg Condensation

The most established and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2][3] For the synthesis of ethyl 2-(1H-benzimidazol-2-yl)acetate, diethyl malonate serves as the carboxylic acid derivative.

The reaction proceeds via the initial acylation of one of the amino groups of o-phenylenediamine by diethyl malonate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the stable aromatic benzimidazole ring.

Phillips_Ladenburg_Synthesis OPD o-Phenylenediamine Acylation Acylation (Amide Formation) OPD->Acylation DEM Diethyl Malonate DEM->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Acid Catalyst (e.g., 4N HCl) Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Ethyl 2-(1H-benzimidazol-2-yl)acetate Dehydration->Product

Figure 2: Synthetic workflow for ethyl 2-(1H-benzimidazol-2-yl)acetate.

Experimental Protocol

This protocol is based on established procedures for the condensation of o-phenylenediamines with dicarbonyl compounds.[4]

Materials:

  • o-Phenylenediamine

  • Diethyl malonate

  • 4N Hydrochloric acid

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in 4N hydrochloric acid.

  • To this solution, add an equimolar amount of diethyl malonate.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure ethyl 2-(1H-benzimidazol-2-yl)acetate.

Spectroscopic Characterization

While a complete, publicly available, peer-reviewed dataset for the target compound is elusive, the following are the expected spectroscopic characteristics based on the analysis of closely related benzimidazole derivatives.[5][6][7]

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.2-7.8 ppm. The methylene protons of the acetate group would likely appear as a singlet around δ 3.8-4.2 ppm. The ethyl group will exhibit a quartet for the -CH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.2-1.4 ppm. The N-H proton of the imidazole ring will appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons of the benzimidazole ring between δ 110-150 ppm. The carbonyl carbon of the ester will be observed significantly downfield, typically around δ 165-170 ppm. The methylene carbon of the acetate group is expected around δ 35-40 ppm, while the carbons of the ethyl group will appear at approximately δ 60-62 ppm (-CH₂-) and δ 13-15 ppm (-CH₃).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching in the region of 3200-3400 cm⁻¹, aromatic C-H stretching around 3000-3100 cm⁻¹, and C=O stretching of the ester group at approximately 1730-1750 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.23 g/mol ).

Applications in Drug Discovery and Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[8] Ethyl 2-(1H-benzimidazol-2-yl)acetate serves as a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential, particularly in oncology.[9][10]

Kinase Inhibitors in Cancer Therapy

A significant number of benzimidazole derivatives function as kinase inhibitors, which are crucial in cancer treatment as they can block the signaling pathways that promote cell proliferation and survival.[11] For instance, derivatives of benzimidazole have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are often mutated and hyperactivated in various cancers.[12] The simultaneous inhibition of multiple kinases is an emerging strategy to overcome drug resistance.[11]

Kinase_Inhibition Benzimidazole Benzimidazole Core (from Ethyl 2-(1H-benzimidazol-2-yl)acetate) Kinase Protein Kinase (e.g., EGFR, BRAF) Benzimidazole->Kinase Binds to ATP-binding site Inhibition Inhibition Benzimidazole->Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Cell_Signaling Downstream Cell Signaling Phosphorylation->Cell_Signaling Proliferation Tumor Cell Proliferation & Survival Cell_Signaling->Proliferation Inhibition->Kinase

Figure 3: Mechanism of action of benzimidazole-based kinase inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives synthesized from ethyl 2-(1H-benzimidazol-2-yl)acetate have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][12] These compounds can modulate the levels of key regulatory proteins, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and caspases, while decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2).[12] Furthermore, they can halt the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[10]

Epigenetic Modulation

Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets, such as histone deacetylases (HDACs).[8] HDAC inhibitors are a promising class of anticancer agents as they can alter the chromatin structure, making the DNA more accessible to DNA-damaging agents and reactivating tumor suppressor genes.[8]

Conclusion

Ethyl 2-(1H-benzimidazol-2-yl)acetate is a cornerstone molecule for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. Its straightforward synthesis via the Phillips-Ladenburg condensation makes it an accessible and valuable tool for medicinal chemists. The benzimidazole scaffold it provides is central to the development of novel therapeutics, particularly in the field of oncology, where its derivatives have demonstrated efficacy as kinase inhibitors, inducers of apoptosis, and epigenetic modulators. This guide serves as a foundational resource for researchers aiming to leverage the chemical versatility of ethyl 2-(1H-benzimidazol-2-yl)acetate in the pursuit of innovative drug discovery.

References

Discovery and history of benzimidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds

Abstract

The benzimidazole scaffold, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of a multitude of blockbuster drugs. This technical guide provides a comprehensive exploration of the benzimidazole core, tracing its journey from its initial synthesis in the 19th century to its current status as a cornerstone of modern pharmacotherapy. We will delve into the foundational synthetic methodologies, the key scientific breakthroughs that unveiled its therapeutic potential, and the mechanistic principles underlying the action of major drug classes. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Genesis of a Scaffold: Discovery and Foundational Synthesis

The story of benzimidazole begins in the late 19th century, a period of fervent discovery in organic chemistry.

First Synthesis: The Hoebrecker Method (1872)

The first documented synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872.[1] This initial method involved the ring-closure reaction of a benzene-1,2-diamine derivative.[1] Specifically, Hoebrecker achieved the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide.[2] While historically significant, this multi-step process laid the groundwork for more direct and efficient synthetic routes.

The Phillips-Ladenburg Synthesis: A Practical Revolution (1928)

The most impactful and enduring method for benzimidazole synthesis was developed through the work of M. A. Phillips. This approach, often referred to as the Phillips-Ladenburg reaction, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[2][3] The elegance of this method lies in its simplicity, versatility, and general applicability, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring by simply changing the carboxylic acid component.

Causality in Experimental Design: The use of a strong acid (like 4N HCl or polyphosphoric acid) is critical. It serves two primary functions: first, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Second, it facilitates the final dehydration step, driving the reaction towards the formation of the stable aromatic benzimidazole ring. Heating is required to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.

Phillips_Synthesis_Workflow reactants o-Phenylenediamine + Carboxylic Acid acid_heat Acid Catalyst (e.g., 4N HCl) + Heat (e.g., 100°C) condensation Condensation & Intramolecular Cyclization reactants->condensation Reaction Conditions dehydration Dehydration (Loss of H2O) condensation->dehydration Intermediate Formation product 2-Substituted Benzimidazole dehydration->product Aromatization

Figure 1: General workflow of the Phillips-Ladenburg benzimidazole synthesis.

Experimental Protocol: Phillips Synthesis of 2-Methylbenzimidazole

This protocol provides a self-validating system for synthesizing a simple benzimidazole derivative.

  • Objective: To synthesize 2-methylbenzimidazole from o-phenylenediamine and acetic acid.

  • Materials:

    • o-Phenylenediamine (10.8 g, 0.1 mol)

    • Glacial Acetic Acid (6.0 mL, 0.105 mol)

    • 4M Hydrochloric Acid (40 mL)

    • 10% Sodium Hydroxide Solution

    • Deionized Water

    • Ethanol

  • Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and 4M HCl.

    • Reagent Addition: Slowly add glacial acetic acid to the mixture.

    • Reflux: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle and maintain reflux for 2 hours. The solution will darken.

    • Neutralization & Precipitation: Cool the flask to room temperature, then place it in an ice bath. Slowly neutralize the mixture by adding 10% NaOH solution dropwise with constant stirring until the pH is ~7-8. The product will precipitate as a solid.

    • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining salts.

    • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure crystals.

    • Drying & Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product should be a crystalline solid. Characterization can be performed using melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

From Obscurity to Bioactivity: The Therapeutic Awakening

For many years, benzimidazole was primarily of academic interest. The turning point came with the discovery that a benzimidazole derivative, specifically 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, is an integral structural component of Vitamin B12.[1] This finding highlighted that nature had already utilized this scaffold for critical biological functions and catalyzed intense interest in the synthesis and biological evaluation of its analogs.

The Anthelmintic Revolution: Conquering Parasites

The first major therapeutic breakthrough for synthetic benzimidazoles occurred in 1961 with the introduction of thiabendazole .[4] It was the first broad-spectrum anthelmintic agent, proving highly effective against a range of parasitic nematodes. This success paved the way for a new generation of more potent and safer benzimidazole anthelmintics, including albendazole, mebendazole, and fenbendazole, which remain critical drugs in both human and veterinary medicine.

Mechanism of Action: A Targeted Cytoskeletal Attack The efficacy of benzimidazole anthelmintics stems from their specific and high-affinity binding to β-tubulin , a protein subunit of microtubules.[5] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are crucial for essential cellular functions in the parasite, such as cell division, nutrient absorption, and intracellular transport. The selective toxicity of these drugs arises because they bind to parasite β-tubulin with much higher affinity than to mammalian β-tubulin. This disruption of the cytoskeleton leads to paralysis and death of the parasite.

Anthelmintic_MoA BZ Benzimidazole Anthelmintic (e.g., Albendazole) beta_tubulin Parasite β-Tubulin BZ->beta_tubulin High-affinity binding polymerization Microtubule Polymerization BZ->polymerization INHIBITS disruption Disruption of: - Glucose Uptake - Intracellular Transport - Cell Division polymerization->disruption Leads to death Parasite Death disruption->death Results in

Figure 2: Mechanism of action of benzimidazole anthelmintics targeting parasite β-tubulin.

Taming Gastric Acid: The Proton Pump Inhibitors (PPIs)

The next revolutionary application of the benzimidazole scaffold was in gastroenterology. The development of omeprazole in the 1980s marked the advent of the proton pump inhibitor (PPI) class of drugs. This class, which includes lansoprazole, pantoprazole, and esomeprazole, transformed the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).

Mechanism of Action: Irreversible Enzyme Inhibition Benzimidazole PPIs are administered as inactive prodrugs. They are designed to be stable at neutral pH but rapidly activate in the highly acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, the benzimidazole undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated species then forms a stable, covalent disulfide bond with specific cysteine residues on the H⁺/K⁺-ATPase (the "proton pump"), irreversibly inactivating the enzyme and potently suppressing gastric acid secretion.

PPI_MoA prodrug PPI Prodrug (in circulation, pH 7.4) activation Acid-Catalyzed Activation (pH < 2) in Parietal Cell prodrug->activation Accumulates & Activates sulfenamide Reactive Sulfenamide Intermediate activation->sulfenamide Rearrangement pump H⁺/K⁺-ATPase (Proton Pump) sulfenamide->pump Forms Covalent Disulfide Bond inhibition Inhibition of Gastric Acid Secretion pump->inhibition Irreversibly Inhibits

Figure 3: Activation and mechanism of action for benzimidazole proton pump inhibitors.

The Proliferation of a Privileged Scaffold

The success in anthelmintics and acid suppression was just the beginning. The structural features of the benzimidazole ring—its rigidity, aromaticity, and hydrogen bonding capabilities—make it an ideal scaffold for interacting with diverse biological targets. This has led to its incorporation into numerous other drug classes.

Drug ClassRepresentative DrugsPrimary Therapeutic Use
Anthelmintics Albendazole, MebendazoleParasitic worm infections[4][5]
Proton Pump Inhibitors Omeprazole, PantoprazoleAcid-reflux disorders, Ulcers[4]
Antihistamines Bilastine, AstemizoleAllergic conditions[5][6]
Antihypertensives Telmisartan, CandesartanHigh blood pressure[4][5]
Anticancer Agents (Various in development)Oncology
Antivirals Maribavir, EnviradineViral infections (e.g., CMV, HIV)[6]
Antifungals Benomyl, CarbendazimFungal infections (mainly agricultural)[5]

Conclusion and Future Outlook

From the foundational synthesis by Hoebrecker and the practical advancements by Phillips, the benzimidazole core has traversed a remarkable path to become one of the most important scaffolds in drug discovery. Its journey illustrates a perfect synergy of synthetic chemistry, natural product inspiration, and rational drug design. The ability of this simple bicyclic system to serve as the foundation for drugs treating everything from parasitic infections to hypertension underscores its privileged status. As our understanding of biology deepens, the benzimidazole scaffold will undoubtedly continue to be a starting point for the development of novel, targeted therapies to address the medical challenges of the future.

References

The Benzimidazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of a Heterocyclic Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with strategic modification, can interact with a wide array of biological targets to elicit therapeutic effects. Among these, the benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, holds a place of particular distinction.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to serve as a versatile pharmacophore, readily engaging with biological macromolecules and forming the foundation of numerous FDA-approved drugs.[3][4][5] This guide provides a comprehensive exploration of the biological significance of the benzimidazole core, delving into its physicochemical attributes, diverse mechanisms of action, and the structure-activity relationships that govern its therapeutic potential across a spectrum of diseases.

The Physicochemical Foundation of a Privileged Scaffold

The remarkable versatility of the benzimidazole core stems from its inherent physicochemical properties. The fused ring system is electron-rich and possesses both a hydrogen bond donor (the N-H group of the imidazole ring) and acceptor (the sp2-hybridized nitrogen atom).[3][6] This duality facilitates a multitude of interactions with biological targets.

Key Physicochemical Attributes:

  • Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor is crucial for anchoring the molecule within the active sites of enzymes and receptors.[6]

  • π-π Stacking: The aromatic nature of the bicyclic system allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins.[6][7]

  • Hydrophobic Interactions: The benzene portion of the core provides a hydrophobic surface that can engage with nonpolar pockets in biological targets.[6]

  • Structural Rigidity and Planarity: The fused ring system imparts a degree of rigidity, which can be advantageous for specific receptor binding, reducing the entropic penalty upon binding.

  • Tunable Electronics: The electronic properties of the ring can be readily modified by the introduction of various substituents, influencing the pKa of the imidazole nitrogen and the overall reactivity and binding affinity of the molecule.[8]

These properties collectively enable benzimidazole derivatives to bind with high affinity and specificity to a diverse range of biological macromolecules, underpinning their broad pharmacological utility.[6][7]

A Spectrum of Therapeutic Applications: Mechanisms of Action

The benzimidazole scaffold is a chameleon in the world of pharmacology, exhibiting a wide array of biological activities. This section will explore its prominent roles in several key therapeutic areas, elucidating the underlying mechanisms of action.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzimidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[3][7][9][10] Their mechanisms are diverse and often multifaceted.

  • Tubulin Polymerization Inhibition: One of the most well-established anticancer mechanisms of benzimidazoles is the disruption of microtubule dynamics.[9][11] Compounds like mebendazole and albendazole, originally developed as anthelmintics, bind to the colchicine-binding site on β-tubulin.[9][11] This binding inhibits the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation.[11] The result is a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[3][10]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can interfere with the function of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. By inhibiting topoisomerase I or II, these compounds lead to DNA strand breaks, triggering apoptotic cell death.[3]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are driven by kinases. Benzimidazole-based compounds have been developed as inhibitors of various kinases, including those involved in the MAPK and PI3K/AKT pathways, thereby interfering with cancer cell proliferation, survival, and angiogenesis.[7]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies, and some benzimidazole derivatives have shown the ability to inhibit PARP, which is crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.[3]

  • DNA Intercalation and Alkylation: Some derivatives can directly interact with DNA, either by intercalating between base pairs or by acting as alkylating agents, leading to DNA damage and cell death.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to validate the mechanism of action for benzimidazole-based microtubule inhibitors is the in vitro tubulin polymerization assay.

Methodology:

  • Preparation: Purified bovine or porcine brain tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and kept on ice to prevent spontaneous polymerization.

  • Compound Incubation: The benzimidazole test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution at various concentrations. A positive control (e.g., colchicine) and a negative control (DMSO vehicle) are included.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP (to a final concentration of 1 mM) and by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is determined to quantify the inhibitory potency of the benzimidazole derivative.

Causality: A dose-dependent decrease in the rate and extent of the absorbance increase at 340 nm in the presence of the benzimidazole compound provides direct evidence of its ability to inhibit tubulin polymerization in a cell-free system. This self-validating system confirms the compound's direct interaction with tubulin as its mechanism of action.

Anthelmintic Activity: The Original Breakthrough

The first major clinical success for benzimidazoles was as broad-spectrum anthelmintic agents.[12] Drugs like albendazole, mebendazole, and thiabendazole are mainstays in treating infections caused by nematodes and other helminths.[13]

The primary mechanism of action is the selective binding to parasite β-tubulin, which is structurally different from mammalian tubulin.[12][14] This binding disrupts microtubule-dependent processes in the parasite, such as:

  • Inhibition of cell division. [13]

  • Impaired glucose uptake and transport, leading to glycogen depletion and reduced ATP production. [13][15]

  • Disruption of intracellular transport. [14]

The selective toxicity of benzimidazoles towards parasites is attributed to the much higher binding affinity for parasite tubulin compared to mammalian tubulin.[14]

// Nodes BZD [label="Benzimidazole\n(e.g., Albendazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaTubulin [label="Parasite β-Tubulin", fillcolor="#FBBC05"]; Polymerization [label="Inhibition of\nMicrotubule Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlucoseUptake [label="Impaired Glucose\nUptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDivision [label="Cell Division\nArrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Parasite Death", shape=ellipse, fillcolor="#F1F3F4"];

// Edges BZD -> BetaTubulin [label="Selectively Binds"]; BetaTubulin -> Polymerization [style=invis]; // for layout BZD -> Polymerization [label="Inhibits"]; Polymerization -> Microtubule; Microtubule -> GlucoseUptake; Microtubule -> CellDivision; GlucoseUptake -> Death; CellDivision -> Death; } DOT Caption: Mechanism of anthelmintic action of benzimidazoles.

Antiviral Activity

Benzimidazole derivatives have demonstrated efficacy against a range of viruses by inhibiting critical viral processes.[15] Their mechanisms include:

  • Inhibition of Viral Polymerase: Some compounds act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP), a key enzyme for the replication of RNA viruses like Hepatitis C virus (HCV).[16][17] These compounds often bind to allosteric sites on the enzyme, inducing conformational changes that block its activity.[16][17]

  • Blocking Viral Entry: Certain derivatives can interfere with the initial stages of infection by preventing the virus from attaching to or entering host cells.

  • Inhibition of Viral Proteases: Viral proteases are often essential for cleaving viral polyproteins into functional units. Benzimidazoles can inhibit these enzymes, thereby preventing the assembly of new, infectious viral particles.

Other Therapeutic Roles

The versatility of the benzimidazole scaffold extends to numerous other therapeutic areas:

  • Anti-inflammatory: Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or by modulating the activity of inflammatory signaling pathways.[18][19][20]

  • Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole are widely used to treat acid-related gastrointestinal disorders. They work by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach.[21]

  • Antimicrobial: The scaffold is also a foundation for developing antibacterial and antifungal agents.[15][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[18][23]

  • Position 2: This is the most commonly modified position. Substituents at C2 can significantly influence the binding affinity to various targets. For example, the introduction of aromatic or heteroaromatic rings at this position is often associated with enhanced anticancer and antimicrobial activities.

  • Position 1 (N1): Substitution on the imidazole nitrogen can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn affects cell permeability and target engagement.[18][20]

  • Positions 5 and 6: Modifications on the benzene ring, typically at the 5th and 6th positions, are used to fine-tune the electronic and steric properties of the molecule. Electron-withdrawing or donating groups at these positions can impact the overall binding and pharmacokinetic profile.[18][20]

Drug Key Substituents Primary Therapeutic Use Mechanism of Action
Albendazole 2-(methoxycarbonyl)amino, 5-propylthioAnthelminticBinds to parasite β-tubulin, inhibiting microtubule polymerization[12][14]
Mebendazole 2-(methoxycarbonyl)amino, 5-benzoylAnthelmintic, AnticancerBinds to parasite β-tubulin; disrupts microtubule dynamics in cancer cells[9][12]
Omeprazole 2-pyridinylmethylsulfinyl, 5-methoxyProton Pump InhibitorIrreversibly inhibits H+/K+-ATPase in gastric parietal cells[21]
Veliparib 2-(dimethylamino)methylAnticancer (PARP Inhibitor)Inhibits poly(ADP-ribose) polymerase, crucial for DNA repair[3]
Bendamustine 2-(4-bis(2-chloroethyl)aminophenyl)Anticancer (Alkylating Agent)Alkylates DNA, causing DNA damage and apoptosis[11]

Synthesis and Future Perspectives

The synthesis of the benzimidazole core is typically achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as aldehydes or esters), often under acidic conditions or with the aid of catalysts.[1][24] Modern methods, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[22][25][26]

// Nodes Library [label="Benzimidazole\nLibrary Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="High-Throughput\nScreening (HTS)", fillcolor="#FBBC05"]; Hit [label="Hit Identification", fillcolor="#FBBC05"]; SAR [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In vitro & In vivo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug [label="Approved Drug", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Library -> Screening; Screening -> Hit; Hit -> SAR [label="Iterative\nProcess"]; SAR -> Preclinical; Preclinical -> Clinical; Clinical -> Drug; } DOT Caption: A typical drug discovery workflow for benzimidazole derivatives.

The future of benzimidazole-based drug discovery remains bright.[22][27] Challenges such as poor bioavailability and the emergence of drug resistance need to be addressed through innovative drug delivery systems (e.g., nanotechnology) and the development of novel derivatives with new mechanisms of action.[9] The structural versatility and proven track record of the benzimidazole scaffold ensure its continued prominence in the quest for new and more effective therapies for a multitude of human diseases.

References

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological targets, earning it the designation of a "privileged scaffold."[1][2][3] This unique characteristic has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications. The versatility of the benzimidazole core lies in its physicochemical properties, which facilitate hydrogen bonding, π-π stacking, and hydrophobic interactions with macromolecular targets.[1]

Within the vast library of benzimidazole derivatives, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester holds a position of particular significance. It serves as a key intermediate in the synthesis of a multitude of biologically active compounds, offering a reactive handle for molecular elaboration and optimization of pharmacological activity. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and extensive biological applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental to its application in drug discovery. These properties inform its reactivity, solubility, and characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂--INVALID-LINK--[4]
Molecular Weight 204.23 g/mol --INVALID-LINK--[4]
IUPAC Name ethyl 2-(1H-benzimidazol-2-yl)acetate--INVALID-LINK--[4]
Melting Point 128.5-129.5 °C--INVALID-LINK--[5]
Boiling Point (Predicted) 408.3±28.0 °C--INVALID-LINK--[5]
Density (Predicted) 1.242±0.06 g/cm³--INVALID-LINK--[5]
pKa (Predicted) 11.47±0.10--INVALID-LINK--[5]
Storage Sealed in dry, Room Temperature--INVALID-LINK--[5]

Spectral Data:

  • ¹³C NMR: Similarly, based on related compounds, the carbonyl carbon of the ester is expected around 168 ppm, with the ethyl group carbons appearing at approximately 61 ppm and 14 ppm. The methylene bridge carbon would be in the region of 46 ppm.[6]

  • IR Spectroscopy: Infrared spectra of benzimidazole derivatives typically show characteristic N-H stretching vibrations, C=N stretching, and aromatic C-H and C=C stretching bands. The ester carbonyl (C=O) stretch is a prominent feature, expected around 1730-1750 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 204.23, with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments of the benzimidazole core.

Synthesis of this compound

The primary and most established method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[7][8] For the synthesis of the title compound, o-phenylenediamine is reacted with a malonic acid derivative.

Experimental Protocol: Phillips Condensation

This protocol is adapted from established procedures for the synthesis of similar benzimidazole derivatives.

Materials:

  • o-Phenylenediamine

  • Diethyl malonate

  • 4N Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and diethyl malonate (1.1 equivalents) is prepared in a round-bottom flask.

  • 4N Hydrochloric acid is added dropwise to the mixture with constant stirring.

  • The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration and washed thoroughly with cold water.

  • The crude product is then recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

  • The purified product is dried under vacuum over anhydrous sodium sulfate.

Causality of Experimental Choices:

  • Acid Catalyst: The acidic medium is crucial for activating the carbonyl group of the diethyl malonate, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. It also facilitates the dehydration and subsequent cyclization to form the imidazole ring.[7]

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Neutralization: The addition of a base is necessary to quench the acid catalyst and precipitate the final product, which is typically a solid at room temperature.

  • Recrystallization: This purification step is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent applications in drug synthesis.

Synthesis_Pathway OPD o-Phenylenediamine Intermediate Amide Intermediate OPD->Intermediate HCl (cat.) Reflux DEM Diethyl Malonate DEM->Intermediate Product (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester Intermediate->Product Cyclization - H₂O

Caption: Synthesis of this compound via Phillips condensation.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The true value of this compound lies in its utility as a versatile starting material for the synthesis of a plethora of biologically active molecules. The ester functional group and the reactive methylene bridge provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Anticancer Agents

The benzimidazole scaffold is a prominent feature in many anticancer agents, with derivatives of this compound being investigated as potent inhibitors of various cancer-related targets.

1. Kinase Inhibitors:

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Benzimidazole derivatives have been extensively studied as kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[9]

  • Mechanism of Action: The benzimidazole core can mimic the adenine ring of ATP, while substituents introduced via the acetic acid ester moiety can extend into specific pockets of the kinase active site, conferring selectivity and potency.

  • Structure-Activity Relationship (SAR): Studies have shown that modifications at the N-1 position of the benzimidazole ring and derivatization of the ester group can significantly impact the inhibitory activity against specific kinases. For example, the introduction of bulky aromatic groups can enhance binding affinity through hydrophobic and π-π interactions.[10][11]

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_binding ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_binding->Phosphorylation Enables Hinge Hinge Region Inhibitor (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester Derivative Inhibitor->Hinge Binds Inhibitor->Phosphorylation Inhibits ATP ATP ATP->ATP_binding Downstream Cancer Cell Proliferation Phosphorylation->Downstream

Caption: Mechanism of action of benzimidazole-based kinase inhibitors.

2. Tubulin Polymerization Inhibitors:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division. Agents that interfere with tubulin polymerization are effective anticancer drugs. Several benzimidazole derivatives have been identified as potent tubulin polymerization inhibitors.[12][13]

  • Mechanism of Action: These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[14]

  • SAR: The substitution pattern on the benzimidazole ring and the nature of the side chain at the 2-position are critical for tubulin inhibitory activity. The acetic acid ethyl ester moiety provides a convenient anchor point for introducing functionalities that can interact with specific residues in the colchicine binding site.[15]

Quantitative Data for Anticancer Activity of Derivatives:

Derivative ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole-2-ureaTubulinK5620.006--INVALID-LINK--[16]
Benzimidazole-2-ureaTubulinNCI-H4600.040--INVALID-LINK--[16]
5-Hydrosulfonyl-benzimidazol-2(3H)-one-HCC19372.6--INVALID-LINK--[17]
Benzimidazole-hydrazoneTubulinAR-230Low µM--INVALID-LINK--[14]
Benzimidazole-2-acetamideCK1δ-0.0986--INVALID-LINK--[18]
Anti-inflammatory Agents

Chronic inflammation is implicated in a variety of diseases. Benzimidazole derivatives have shown significant anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines.[11]

  • Mechanism of Action: Derivatives of (1H-Benzoimidazol-2-yl)-acetic acid can be designed to mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs), inhibiting the production of prostaglandins.

  • SAR: The introduction of specific substituents on the benzimidazole ring and modification of the side chain can enhance anti-inflammatory potency and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.[11]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an ideal starting point for the development of novel therapeutic agents. The demonstrated success of its derivatives as anticancer and anti-inflammatory agents underscores the potential of the benzimidazole core in addressing a wide range of diseases.

Future research will likely focus on the development of more selective and potent derivatives through computational modeling and high-throughput screening. The exploration of novel synthetic methodologies to further diversify the chemical space around this scaffold will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this compound and its analogues will remain a fertile ground for innovation in medicinal chemistry.

References

Probing the Enigmatic Core: A Technical Guide to the Potential Mechanisms of Action of Ethyl (1H-benzo[d]imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a cornerstone pharmacophore in contemporary drug discovery.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][4] Ethyl (1H-benzo[d]imidazol-2-yl)acetate, the subject of this guide, is a key derivative that not only exhibits intrinsic biological potential but also serves as a versatile synthon for a vast library of more complex heterocyclic compounds.[4][5][6] This document aims to provide an in-depth exploration of the potential mechanisms of action of this core molecule, drawing upon evidence from its derivatives and the broader class of benzimidazole-containing compounds to guide future research and drug development endeavors.

Introduction: Unveiling the Therapeutic Potential

Ethyl (1H-benzo[d]imidazol-2-yl)acetate has emerged as a molecule of significant interest due to the diverse biological activities demonstrated by its derivatives. These activities span a wide therapeutic landscape, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][4][7][8][9] While the parent molecule is often utilized as a starting material for chemical synthesis, understanding its intrinsic or potential mechanisms of action is crucial for the rational design of novel therapeutics. This guide will dissect the plausible molecular interactions and signaling pathways that may be modulated by ethyl (1H-benzo[d]imidazol-2-yl)acetate, providing a foundational framework for researchers in the field.

The Anticancer Landscape: A Multi-pronged Assault on Malignancy

The most extensively studied therapeutic area for derivatives of ethyl (1H-benzo[d]imidazol-2-yl)acetate is oncology. The benzimidazole core is a recurring motif in a multitude of anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms.[1][2][10]

DNA Intercalation and Topoisomerase Inhibition

A prominent mechanism of action for many benzimidazole derivatives is their interaction with DNA.[11][12] The planar benzimidazole ring system is capable of intercalating between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription. Furthermore, some derivatives act as topoisomerase inhibitors.[11][12]

Topoisomerases are essential enzymes that resolve the topological challenges of DNA during various cellular processes. By inhibiting these enzymes, benzimidazole derivatives can induce DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[11][12] It is plausible that ethyl (1H-benzo[d]imidazol-2-yl)acetate itself, or its intracellular metabolites, could share this ability to interact with DNA and/or topoisomerases, albeit potentially with lower affinity than its more complex derivatives.

Proposed Signaling Pathway: Topoisomerase I Inhibition

G Ethyl (1H-benzo[d]imidazol-2-yl)acetate Ethyl (1H-benzo[d]imidazol-2-yl)acetate Topoisomerase I Topoisomerase I Ethyl (1H-benzo[d]imidazol-2-yl)acetate->Topoisomerase I Inhibition DNA Relaxation DNA Relaxation Topoisomerase I->DNA Relaxation Blocks DNA Strand Breaks DNA Strand Breaks DNA Relaxation->DNA Strand Breaks Leads to Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Potential inhibition of Topoisomerase I by the compound.

Kinase Inhibition: Disrupting Cellular Signaling

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[13] Several benzimidazole derivatives have been identified as potent kinase inhibitors.[13][14] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Given the structural features of ethyl (1H-benzo[d]imidazol-2-yl)acetate, it is conceivable that it could function as a scaffold for interaction with the hinge region of certain kinase domains. While its affinity may be modest, this interaction could serve as a starting point for the design of more potent and selective kinase inhibitors.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection Kinase Kinase Reaction Mixture Reaction Mixture Kinase->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture ATP ATP ATP->Reaction Mixture Compound Compound Compound->Reaction Mixture Phosphorylated Substrate Phosphorylated Substrate Reaction Mixture->Phosphorylated Substrate Luminescence/Fluorescence Luminescence/Fluorescence Phosphorylated Substrate->Luminescence/Fluorescence Detection Signal

Caption: Workflow for a typical in vitro kinase inhibition assay.

Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its expression is often upregulated in cancer cells to meet the high demand for lipids for membrane synthesis and signaling.[15] Derivatives of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone have been identified as novel FASN inhibitors.[15] The benzimidazole core of these molecules is crucial for their activity. This suggests that ethyl (1H-benzo[d]imidazol-2-yl)acetate could potentially interact with FASN, providing a basis for its observed anticancer effects.

Antimicrobial Activity: A Broad-Spectrum Defense

The benzimidazole scaffold is present in numerous approved antimicrobial drugs.[7][16][17] Derivatives of ethyl (1H-benzo[d]imidazol-2-yl)acetate have demonstrated activity against a range of bacteria and fungi.[7][18][19]

Inhibition of Dihydropteroate Synthase (DHPS)

Some benzothiazole–pyrazolone hybrids, structurally related to benzimidazoles, exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS).[20] This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting DHPS, these compounds disrupt a vital metabolic pathway, leading to bacterial growth inhibition. It is plausible that the benzimidazole ring of ethyl (1H-benzo[d]imidazol-2-yl)acetate could mimic the natural substrate, p-aminobenzoic acid (PABA), allowing it to bind to the active site of DHPS.

Disruption of Biofilm Formation

Bacterial biofilms are a significant challenge in the treatment of chronic infections. Some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown excellent antibiofilm activity.[18] While the precise mechanism is under investigation, it may involve interference with quorum sensing pathways or the inhibition of enzymes essential for biofilm matrix production. The core benzimidazole structure likely plays a role in these interactions.

Modulation of Other Enzymatic Activities

Beyond cancer and infectious diseases, benzimidazole derivatives have been shown to inhibit other key enzymes.

Insulin-Degrading Enzyme (IDE) Inhibition

A derivative of 1,2,4-thiadiazolidine-3,5-dione containing an ethyl acetate moiety has been identified as a competitive inhibitor of insulin-degrading enzyme (IDE).[21] IDE is a major enzyme responsible for the degradation of insulin and other bioactive peptides. Inhibition of IDE is a potential therapeutic strategy for type 2 diabetes and Alzheimer's disease. The structural similarities suggest that ethyl (1H-benzo[d]imidazol-2-yl)acetate could also interact with the catalytic site of IDE.

Table 1: Summary of Potential Molecular Targets and Therapeutic Implications

Potential Molecular Target Therapeutic Area Proposed Mechanism of Action Key References
Topoisomerase ICancerInhibition of DNA relaxation, leading to DNA strand breaks and apoptosis.[11],[12]
Protein KinasesCancerATP-competitive inhibition, disrupting cellular signaling pathways.[13],[14]
Fatty Acid Synthase (FASN)CancerInhibition of de novo fatty acid synthesis, starving cancer cells of essential lipids.[15]
Dihydropteroate Synthase (DHPS)Bacterial InfectionsCompetitive inhibition, blocking folic acid synthesis.[20]
Biofilm FormationBacterial InfectionsInterference with quorum sensing or biofilm matrix production.[18]
Insulin-Degrading Enzyme (IDE)Diabetes, Neurodegenerative DiseasesCompetitive inhibition of insulin and other peptide degradation.[21]

Experimental Protocols for Mechanistic Elucidation

To validate the potential mechanisms of action outlined above, a series of well-defined experiments are necessary.

Protocol: In Vitro Topoisomerase I DNA Relaxation Assay

Objective: To determine if ethyl (1H-benzo[d]imidazol-2-yl)acetate inhibits the catalytic activity of human Topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

  • Ethyl (1H-benzo[d]imidazol-2-yl)acetate (dissolved in DMSO)

  • Camptothecin (positive control)

  • Agarose gel, electrophoresis buffer, DNA loading dye, and ethidium bromide

Procedure:

  • Prepare reaction mixtures containing relaxation buffer, supercoiled plasmid DNA, and varying concentrations of ethyl (1H-benzo[d]imidazol-2-yl)acetate or camptothecin.

  • Initiate the reaction by adding human Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Protocol: Cell-Based Kinase Activity Assay (Luminescent)

Objective: To assess the inhibitory effect of ethyl (1H-benzo[d]imidazol-2-yl)acetate on a specific protein kinase in a cellular context.

Materials:

  • Cancer cell line expressing the kinase of interest

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Ethyl (1H-benzo[d]imidazol-2-yl)acetate

  • Known kinase inhibitor (positive control)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of ethyl (1H-benzo[d]imidazol-2-yl)acetate or the positive control for a specified time.

  • Lyse the cells and perform the Kinase-Glo® assay according to the manufacturer's instructions. This assay measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Read the luminescence on a luminometer.

  • Calculate the IC50 value for the compound.

Conclusion and Future Directions

Ethyl (1H-benzo[d]imidazol-2-yl)acetate is a molecule with significant, yet largely untapped, therapeutic potential. This guide has synthesized existing knowledge to propose several plausible mechanisms of action, primarily centered around its ability to interact with DNA, inhibit key enzymes such as topoisomerases and kinases, and disrupt microbial processes. The experimental protocols provided offer a clear path for researchers to systematically investigate these hypotheses.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features of the molecule responsible for its biological activities.

  • In vivo studies: To validate the in vitro findings in relevant animal models of disease.

  • Target identification and validation: To definitively identify the molecular targets of ethyl (1H-benzo[d]imidazol-2-yl)acetate and its derivatives.

By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full potential of this versatile benzimidazole scaffold and pave the way for the development of novel and effective therapies for a range of human diseases.

References

Identifying Potential Biological Targets for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: An Integrated Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a representative of this versatile class. However, like many bioactive small molecules identified through phenotypic screening or early-stage synthesis, its precise molecular targets often remain uncharacterized. Elucidating these targets is a critical step in the drug discovery pipeline, essential for understanding the mechanism of action (MoA), predicting potential off-target effects, and enabling rational lead optimization.[4][5] This guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of biological targets for this compound, integrating computational prediction with state-of-the-art experimental methodologies. We provide not only detailed protocols but also the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Benzimidazole Scaffold and the Target Identification Imperative

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, bears a structural resemblance to naturally occurring purines, allowing it to interact with a wide range of biological macromolecules.[2] This mimicry is a key reason for the diverse bioactivities reported for its derivatives, which include the inhibition of kinases, topoisomerases, and microtubules, as well as the modulation of various receptors.[1][6]

The journey from a promising bioactive compound like this compound to a viable drug candidate is contingent upon successful target identification and validation.[7][8] This process transforms an enigmatic molecule into a tool for dissecting biological pathways and a potential therapeutic with a well-defined MoA. The modern approach to this challenge is not linear but an integrated workflow, beginning with a wide net cast by computational methods, followed by focused experimental techniques to capture and confirm direct molecular interactions in a physiologically relevant context.

A Multi-Tiered Approach to Target Discovery

We advocate for a sequential and iterative strategy that funnels a broad list of potential targets into a small number of highly validated candidates. This workflow is designed to maximize efficiency and confidence by using cost-effective in silico methods to generate hypotheses, which are then rigorously tested using direct experimental evidence.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Identification & Confirmation cluster_2 Phase 3: Biological Validation A In Silico Target Prediction (Ligand & Structure-Based) B List of Putative Targets (Ranked by Probability) A->B C Experimental Target Identification (Affinity Pull-down, CETSA) B->C Inform Experimental Design D Experimentally Identified Binding Proteins C->D E Target Validation (Functional Assays, Genetic Methods) D->E Provide Candidates for Validation F Validated Biological Target(s) E->F F->A Iterative Optimization A 1. Synthesize Affinity Probe (Compound + Linker + Biotin) B 2. Immobilize Probe on Streptavidin Beads A->B D 4. Incubate Lysate with Probe-Beads B->D C 3. Prepare Cell Lysate (Complex Protein Mixture) C->D E 5. Wash Beads (Remove Non-specific Binders) D->E F 6. Elute Bound Proteins E->F G 7. SDS-PAGE Separation F->G H 8. In-gel Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I J 10. Protein Identification (Database Search) I->J CETSA_Workflow A 1. Cell Treatment (Vehicle vs. Compound) B 2. Heating (Aliquots heated to different temps) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to separate soluble vs. precipitated proteins) C->D E 5. Quantification of Soluble Protein (Western Blot or Mass Spec) D->E F 6. Plot Melting Curves (Compare Vehicle vs. Compound) E->F cluster_0 Identified Binder cluster_1 Validation Questions cluster_2 Validation Experiments A Protein X binds to (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester B Does binding modulate Protein X's function? A->B C Is Protein X required for the compound's cellular effect? A->C D Biochemical/Functional Assays (e.g., Enzyme Kinetics) B->D E Genetic Perturbation (siRNA, CRISPR Knockout) C->E

References

An In-Depth Technical Guide to the Spectroscopic Interpretation of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a significant heterocyclic compound with applications in pharmaceutical research. Through a detailed interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as an essential resource for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships behind spectral features, ensuring a robust and self-validating approach to structural elucidation.

Introduction

This compound is a member of the benzimidazole family, a class of heterocyclic compounds renowned for their diverse biological activities.[1][2] The accurate structural confirmation of such molecules is paramount in the drug discovery and development pipeline. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture. This guide offers a detailed walkthrough of the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to unequivocally confirm the structure of the title compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3Singlet (broad)1HN-H (imidazole)
~7.5-7.6Multiplet2HAr-H
~7.1-7.2Multiplet2HAr-H
~4.2Quartet2H-O-CH₂-CH₃
~3.9Singlet2H-CH₂-CO-
~1.2Triplet3H-O-CH₂-CH₃

Interpretation:

  • N-H Proton (~12.3 ppm): The broad singlet in the downfield region is characteristic of the acidic proton of the N-H group in the benzimidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Aromatic Protons (~7.1-7.6 ppm): The multiplets in this region correspond to the four protons on the benzene ring of the benzimidazole moiety. The symmetry of the substitution pattern leads to two sets of chemically equivalent protons.

  • Methylene Protons of the Ester (~4.2 ppm): The quartet arises from the -O-CH₂- protons of the ethyl group. According to the n+1 rule, its four lines indicate that it is coupled to the three adjacent methyl protons. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[3]

  • Methylene Protons adjacent to the Ring (~3.9 ppm): The singlet corresponds to the two protons of the methylene group attached to the C2 position of the benzimidazole ring and the carbonyl group. It appears as a singlet because there are no adjacent protons to couple with.

  • Methyl Protons of the Ester (~1.2 ppm): The triplet is characteristic of the -CH₃ protons of the ethyl group. The three lines are a result of coupling with the adjacent two methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, where each unique carbon atom appears as a single line.

Data Summary:

Chemical Shift (δ, ppm)Assignment
~170C=O (Ester)
~150C2 (Benzimidazole)
~140, ~135Quaternary Ar-C
~122, ~115Ar-CH
~61-O-CH₂-
~35-CH₂-CO-
~14-CH₃

Interpretation:

  • Carbonyl Carbon (~170 ppm): The peak in the far downfield region is characteristic of the carbonyl carbon of the ester group.[4]

  • Benzimidazole Carbons (~115-150 ppm): The signals in this range are assigned to the carbon atoms of the benzimidazole ring system. The C2 carbon, attached to two nitrogen atoms and the side chain, is significantly deshielded and appears around 150 ppm.[5] The other aromatic carbons, both protonated and quaternary, resonate in the 115-140 ppm range.

  • Ethyl Group Carbons (~14 and ~61 ppm): The signal at approximately 61 ppm corresponds to the methylene carbon (-O-CH₂) of the ethyl ester, deshielded by the adjacent oxygen. The upfield signal at around 14 ppm is assigned to the terminal methyl carbon (-CH₃).

  • Methylene Carbon of the Side Chain (~35 ppm): The signal at approximately 35 ppm is attributed to the methylene carbon attached to the benzimidazole ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a potassium bromide (KBr) pellet containing a small amount of the solid sample or by using an Attenuated Total Reflectance (ATR) accessory.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1620, ~1580MediumC=N and C=C Stretch (Ring)
~1250StrongC-O Stretch (Ester)

Interpretation:

  • N-H Stretch (~3100-2900 cm⁻¹): The broad absorption in this region is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding.[6]

  • C-H Stretches (~3050 and ~2980 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the methylene and methyl groups.[7]

  • C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of a saturated ester.[8][9]

  • C=N and C=C Stretches (~1620, ~1580 cm⁻¹): These absorptions in the fingerprint region are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.[1]

  • C-O Stretch (~1250 cm⁻¹): A strong band in this region is attributed to the asymmetric C-O-C stretching of the ester functional group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Summary (Expected):

m/zInterpretation
204[M]⁺, Molecular Ion
159[M - OCH₂CH₃]⁺
131[M - COOCH₂CH₃]⁺
118Benzimidazole fragment

Interpretation:

The molecular formula of this compound is C₁₁H₁₂N₂O₂.[10] The expected molecular weight is approximately 204.22 g/mol .[10]

  • Molecular Ion Peak ([M]⁺ at m/z 204): The peak corresponding to the molecular weight of the compound is expected. In high-resolution mass spectrometry, this can be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of benzimidazole derivatives often involves characteristic losses from the side chains.[11][12]

    • Loss of the ethoxy group ([M - OCH₂CH₃]⁺ at m/z 159): Cleavage of the C-O single bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃).

    • Loss of the entire ester side group ([M - COOCH₂CH₃]⁺ at m/z 131): A common fragmentation pathway is the loss of the entire ethyl carboxylate group.

    • Benzimidazole fragment (m/z 118): Further fragmentation can lead to the stable benzimidazole cation.

Mass_Spec_Fragmentation M [M]⁺ m/z = 204 frag1 [M - OC₂H₅]⁺ m/z = 159 M->frag1 - •OC₂H₅ frag2 [M - COOC₂H₅]⁺ m/z = 131 M->frag2 - •COOC₂H₅ frag3 [Benzimidazole]⁺ m/z = 118 frag2->frag3 - H, -C

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups (N-H, C=O, C-O), and mass spectrometry verifies the molecular weight and plausible fragmentation patterns. This integrated spectroscopic approach is indispensable for the structural validation of synthesized compounds in a research and development setting.

References

An In-Depth Technical Guide to Determining the Solubility of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a potential therapeutic is its solubility. Poor aqueous solubility can severely limit a drug's bioavailability, leading to suboptimal therapeutic efficacy and increased variability in patient response.[1][2] Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a heterocyclic compound featuring the benzimidazole scaffold, represents a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[3] Understanding and accurately quantifying the solubility of this compound in various solvent systems is not merely a routine characterization step; it is a critical predictive tool for its performance in subsequent formulation, preclinical, and clinical stages.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the nuances of data interpretation, thereby empowering you to generate robust and reliable solubility data.

Physicochemical Profile of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

A thorough understanding of the target molecule's properties is paramount before embarking on any experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[4][5]
Molecular Weight 204.23 g/mol [5]
Appearance Solid[5]
IUPAC Name ethyl 2-(1H-benzimidazol-2-yl)acetate[4]
Predicted LogP 1.9[4]

The benzimidazole moiety contains both a weakly acidic proton on one nitrogen and a weakly basic nitrogen, suggesting that the solubility of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate will be pH-dependent.[6] The ester functional group introduces a degree of polarity, while the overall aromatic system contributes to its lipophilicity.

Theoretical Foundations of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[1][7] This equilibrium is a dynamic process where the rate of dissolution of the solid solute is equal to the rate of precipitation. For ionizable compounds like ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, the pH of the aqueous medium plays a pivotal role in governing solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form of the compound at a given pH, which in turn influences its overall solubility.

It is crucial to distinguish between two key types of solubility measurements in the context of drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[8][9] It is typically determined using the shake-flask method, which allows sufficient time for equilibrium to be reached.[10][11]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution in an organic solvent (commonly DMSO).[12][13] While faster to determine and suitable for high-throughput screening, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions.[8]

Strategic Selection of Solvents

The choice of solvents for solubility determination should be guided by the intended application of the data.[14][15] A well-considered selection will provide a comprehensive understanding of the compound's behavior in various environments.

Aqueous Solvents:

  • Water: Provides a baseline for intrinsic aqueous solubility.

  • pH Buffers: Essential for determining the pH-solubility profile. A range of buffers covering the physiological pH spectrum (e.g., pH 1.2, 4.5, 6.8, and 7.4) is recommended, as per FDA guidelines.[16][17]

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) provide a more in-vivo-like environment by incorporating salts and other components that can influence solubility.

Organic Solvents:

A range of organic solvents with varying polarities should be selected to understand the compound's general solubility characteristics and to identify potential solvents for formulation or analytical purposes.

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone

  • Non-Polar: Dichloromethane (DCM), Toluene

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] It is a robust and reliable technique that ensures the system reaches equilibrium.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate into a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to use a filter syringe.

  • Dilution: If necessary, dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for the accurate quantification of the dissolved compound.[18][19][20]

Example HPLC Method for Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid in water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (e.g., ~280 nm)
Column Temperature 30 °C

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.

Workflow for HPLC Analysis and Quantification

Caption: HPLC Quantification Workflow.

Hypothetical Solubility Data for Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

The following table presents a hypothetical but realistic set of solubility data for ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, based on the principles discussed.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (M)
Water250.05500.00024
pH 1.2 Buffer371.212000.00588
pH 4.5 Buffer370.33000.00147
pH 6.8 Buffer370.08800.00039
pH 7.4 Buffer370.06600.00029
Methanol2515150000.0734
Ethanol2510100000.0490
DMSO25>100>100000>0.490
Acetonitrile25550000.0245
Dichloromethane25880000.0392

Conclusion: A Foundation for Rational Drug Development

The systematic determination of the solubility of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, as outlined in this guide, provides foundational knowledge that is indispensable for its progression as a drug candidate. By employing robust methodologies such as the shake-flask method coupled with validated analytical techniques, researchers can generate high-quality, reliable data. This data will inform critical decisions in formulation development, aid in the interpretation of in-vitro and in-vivo study results, and ultimately contribute to a more rational and efficient drug development process. Adherence to the principles of scientific integrity and a thorough understanding of the underlying physicochemical principles are the cornerstones of generating solubility data that is not just a number, but a meaningful predictor of a compound's potential.

References

Methodological & Application

Protocol: A Step-by-Step Guide to the Synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate)

Abstract

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester (CAS 14741-71-0) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its benzimidazole core is a prominent pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to mimic and interact with biological macromolecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via the Phillips condensation reaction. We delve into the underlying reaction mechanism, provide detailed safety protocols, and outline robust methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Context

The benzimidazole scaffold is a bicyclic aromatic heterocycle integral to the structure of many biologically active molecules. Its structural similarity to naturally occurring purines allows it to function as a privileged structure in drug design, capable of engaging with a wide array of enzymes and protein receptors.[1] The title compound, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, serves as a versatile intermediate, enabling further molecular elaboration at the acetic acid ester moiety to generate libraries of novel therapeutic agents.

The synthesis protocol described herein utilizes the Phillips-Ladenburg condensation, a classic and reliable method for benzimidazole ring formation.[2][3] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and heat.[4] Our methodology adapts this principle by reacting o-phenylenediamine with diethyl malonate, which provides the requisite two-carbon side chain and ester functionality in a single, efficient step.

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction. The mechanism, an adaptation of the Phillips condensation, can be delineated into three key stages:

  • Initial Acylation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on a carbonyl carbon of diethyl malonate. This step is facilitated by the acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Intramolecular Cyclization: The second, unreacted amino group then attacks the remaining carbonyl group of the now-attached side chain. This intramolecular nucleophilic attack results in the formation of a six-membered heterocyclic intermediate.

  • Dehydration and Tautomerization: The intermediate undergoes dehydration (loss of a water molecule and an ethanol molecule) to form the stable, aromatic benzimidazole ring system. A final tautomerization yields the desired product.

The overall transformation is a robust and high-yielding method for constructing the benzimidazole core.[2]

reaction_mechanism OPD o-Phenylenediamine Acylated N-Acylated Intermediate OPD->Acylated 1. Acylation DEM Diethyl Malonate DEM->Acylated H_plus H⁺ (catalyst) H_plus->Acylated Cyclized Cyclized Intermediate Acylated->Cyclized 2. Intramolecular   Cyclization Product (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester Cyclized->Product 3. Dehydration &   Tautomerization Byproducts H₂O + EtOH Cyclized->Byproducts

Caption: The Phillips Condensation reaction mechanism.

Health and Safety (EHS) Imperatives

Extreme caution must be exercised when handling o-phenylenediamine (OPD). It is a toxic substance that is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[5]

  • Engineering Controls: All manipulations involving o-phenylenediamine must be performed inside a certified chemical fume hood to prevent inhalation of its dust.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Nitrile gloves (double-gloving is recommended).[7]

    • A properly fitted lab coat.

    • Splash goggles and a full-face shield, especially when handling corrosive acids.[8]

    • Use an approved/certified dust respirator if there is any risk of airborne particles.[6]

  • Emergency Procedures: An eye wash station and emergency shower must be immediately accessible.[8] In case of skin contact, immediately wash the affected area with copious amounts of water.[9] If ingested, seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[7]

  • Waste Disposal: All o-phenylenediamine waste and contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.

Hydrochloric acid is corrosive and must be handled with care. Diethyl malonate and ethanol are flammable. Keep away from ignition sources.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.Quantity (per run)Notes
o-Phenylenediamine (OPD)95-54-5108.14 g/mol 5.41 g (50 mmol)99%+ purity, light-sensitive solid
Diethyl malonate105-53-3160.17 g/mol 8.81 g (8.0 mL, 55 mmol)99%+ purity, liquid
Hydrochloric Acid (4 M)7647-01-036.46 g/mol ~20 mLAqueous solution
Ethanol (95%)64-17-546.07 g/mol ~100-150 mLFor recrystallization
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As neededFor neutralization
Deionized Water7732-18-518.02 g/mol As neededFor work-up and washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As neededFor drying (optional)
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Detailed Synthesis Protocol

This protocol is designed for a 50 mmol scale synthesis.

Step 1: Reaction Setup and Execution
  • Assemble the Apparatus: Set up the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, and a dropping funnel in one of the side necks. Ensure all joints are properly sealed. Place the flask in a heating mantle.

  • Charge the Flask: In a chemical fume hood, carefully weigh 5.41 g (50 mmol) of o-phenylenediamine and add it to the reaction flask.

  • Add Reagent: Add 8.0 mL (55 mmol, 1.1 equivalents) of diethyl malonate to the flask.

  • Initiate Reaction: Begin stirring the mixture. Slowly add approximately 10 mL of 4 M hydrochloric acid to the flask. The mixture will become a thick slurry and may warm up slightly.

  • Heating to Reflux: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C). Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

    • Causality Note: The acid acts as a catalyst to activate the carbonyl groups of diethyl malonate for nucleophilic attack.[2] Heating provides the necessary activation energy for the condensation and subsequent dehydration steps to proceed at a reasonable rate.

Step 2: Work-up and Product Isolation
  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate to the stirred reaction mixture until the pH is neutral (~7-8). Caution: This will cause vigorous gas (CO₂) evolution. Add the bicarbonate solution in small portions to control the foaming.

  • Precipitation: As the mixture is neutralized, the crude product will precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts and water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper for several minutes, then transfer it to a watch glass to dry completely, preferably in a desiccator.

Step 3: Purification by Recrystallization
  • Solvent Selection: Ethanol (95%) is an effective solvent for recrystallizing the product.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.

Step 4: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 128-130 °C[10]
¹H NMR Consistent with the structure; expect signals for the aromatic protons, the methylene group, and the ethyl ester group.
¹³C NMR Consistent with the structure; expect signals for the benzimidazole carbons, the ester carbonyl, and the aliphatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (~3400 cm⁻¹), C=O stretching (~1730 cm⁻¹), and aromatic C=C stretching.
Mass Spectrometry [M+H]⁺ peak at m/z = 205.097

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reflux time. Ensure temperature is adequate. Check purity of starting materials.
Product lost during work-up.Ensure complete precipitation by thorough cooling. Avoid using excessive solvent during washing.
Oily Product Impurities present.Ensure complete neutralization. The product may need further purification, e.g., column chromatography.
Product Fails to Crystallize Solution is too dilute or contains impurities.Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, consider column chromatography.
Broad Melting Point Range Impure product.Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point.

References

Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate from o-Phenylenediamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Moiety in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities. Its versatile nature allows for interactions with various biological targets, leading to therapeutic agents that are antiviral, anticancer, antihypertensive, and antihistaminic. The specific target of this guide, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, is a key intermediate in the synthesis of more complex molecules, making its efficient and reliable synthesis a critical step in many drug discovery and development programs.

This document provides a comprehensive guide to the synthesis of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate from o-phenylenediamine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and outline the necessary characterization and safety procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-understood method for the preparation of this important building block.

Reaction Mechanism: A Modified Phillips-Ladenburg Condensation

The synthesis of the benzimidazole ring system from o-phenylenediamine and a dicarbonyl compound is a classic transformation in heterocyclic chemistry, often referred to as the Phillips-Ladenburg condensation.[1] While this reaction traditionally employs carboxylic acids, a modification utilizing a malonic acid derivative can be employed to synthesize the target molecule.

The reaction proceeds through a series of steps:

  • Initial Condensation: One of the amino groups of o-phenylenediamine attacks one of the carbonyl groups of the malonic acid derivative. In the case of using malonic acid directly, this would be a carboxylic acid group. When using an ester like diethyl malonate, the reaction is less facile and may require harsher conditions or a more activated substrate.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl group (or a derivative thereof) of the malonic acid moiety, leading to the formation of a six-membered dihydro-benzodiazepine intermediate.

  • Rearrangement and Aromatization: Under the reaction conditions, this intermediate can undergo a rearrangement and dehydration to form the more stable, aromatic benzimidazole ring system. In the context of reacting with malonic acid, the initial product is often benzimidazolyl acetic acid.

To achieve the direct synthesis of the ethyl ester, a more direct, albeit less commonly documented, approach involves the direct condensation of o-phenylenediamine with a suitable malonate ester under conditions that favor the formation of the benzimidazole ring over other potential side products like benzodiazepines.

Diagram: Proposed Reaction Pathway

G A o-Phenylenediamine C Amide Intermediate A->C Initial Condensation B Diethyl Malonate B->C D Cyclized Intermediate (Dihydro-benzodiazepine derivative) C->D E Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate D->E Rearrangement & Aromatization G cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product A Crude Product B Column Chromatography A->B G Pure Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate B->G C ¹H NMR D ¹³C NMR E IR Spectroscopy F Mass Spectrometry G->C G->D G->E G->F

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Versatility of a Key Precursor

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] This is attributed to the benzimidazole core's ability to mimic natural purine bases, allowing for interaction with various biological targets.[1]

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a highly versatile and reactive precursor for the synthesis of a diverse array of novel heterocyclic compounds. The presence of an active methylene group, an ester functionality, and the benzimidazole core with its reactive N-H and C=N bonds provides multiple sites for chemical modification and cyclization reactions. This guide provides detailed protocols and insights into the use of this precursor for the synthesis of various pharmacologically relevant heterocycles, including pyrazoles, thiophenes, pyridines, coumarins, 1,3,4-oxadiazoles, and thiazolidin-4-ones.

Synthesis of the Precursor: this compound

A reliable method for the synthesis of the title precursor involves the condensation of o-phenylenediamine with diethyl malonate.

Protocol 1: Synthesis of this compound

Reaction Scheme:

start o-phenylenediamine + Diethyl malonate end This compound start->end Heat (120-160 °C)

Caption: Synthesis of the precursor.

Materials:

  • o-Phenylenediamine

  • Diethyl malonate

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol) is heated in an oil bath at 120-160°C for 3 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with diethyl ether.

  • The solid product is collected by filtration and recrystallized from ethanol to afford pure this compound.

Synthesis of Novel Heterocycles

The strategic positioning of functional groups in this compound allows for its facile conversion into a variety of heterocyclic systems. The following sections provide detailed protocols for these transformations.

I. Synthesis of Pyrazole Derivatives

The active methylene group of the precursor can undergo condensation with various reagents to form pyrazole derivatives, which are known for their broad range of biological activities, including anticancer properties.[3][4]

This protocol involves a two-step process: Knoevenagel condensation followed by cyclization with hydrazine hydrate.

Reaction Workflow:

A (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester C Intermediate Chalcone A->C Piperidine, Ethanol, Reflux B Aromatic Aldehyde B->C E Pyrazole Derivative C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Workflow for Pyrazole Synthesis.

Step 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-aryl-2-propenoate (Intermediate Chalcone)

  • A mixture of this compound (2.04 g, 0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and a few drops of piperidine in ethanol (30 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to give the intermediate chalcone.

Step 2: Synthesis of Pyrazole Derivatives

  • A solution of the intermediate chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in ethanol (30 mL) is refluxed for 6-8 hours.

  • The reaction mixture is concentrated under reduced pressure, and the resulting solid is filtered, washed with cold ethanol, and recrystallized to yield the pyrazole derivative.

CompoundAromatic AldehydeYield (%)
Pyrazole 1 Benzaldehyde75
Pyrazole 2 4-Chlorobenzaldehyde80
Pyrazole 3 4-Methoxybenzaldehyde78

Table 1: Yields of Synthesized Pyrazole Derivatives.

II. Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction provides an efficient route to highly substituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[2][5] Thiophene derivatives of benzimidazoles have shown promising antimicrobial activity.[6]

Reaction Scheme:

A (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester D Thiophene Derivative A->D Piperidine, Ethanol, Reflux B Malononitrile / Ethyl Cyanoacetate B->D C Elemental Sulfur C->D

Caption: Gewald Reaction for Thiophene Synthesis.

Procedure:

  • A mixture of this compound (2.04 g, 0.01 mol), malononitrile or ethyl cyanoacetate (0.01 mol), and elemental sulfur (0.32 g, 0.01 mol) in ethanol (30 mL) is treated with a few drops of piperidine.

  • The reaction mixture is heated under reflux for 3-5 hours.

  • The mixture is then cooled, and the precipitated solid is collected by filtration, washed with ethanol, and recrystallized to give the desired thiophene derivative.

CompoundActive Methylene CompoundYield (%)
Thiophene 1 Malononitrile65
Thiophene 2 Ethyl Cyanoacetate62

Table 2: Yields of Synthesized Thiophene Derivatives.

III. Synthesis of Pyridine and Coumarin Derivatives

The reactivity of the precursor also allows for the synthesis of fused heterocyclic systems such as pyridines and coumarins.

Procedure:

  • A mixture of this compound (2.04 g, 0.01 mol), an appropriate cinnamonitrile derivative (0.01 mol), and ammonium acetate (0.77 g, 0.01 mol) in glacial acetic acid (20 mL) is refluxed for 5-7 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent.

Procedure:

  • A mixture of this compound (2.04 g, 0.01 mol) and salicylaldehyde (1.22 g, 0.01 mol) in ethanol (30 mL) is treated with a few drops of piperidine.

  • The mixture is refluxed for 8-10 hours.

  • After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized to afford the coumarin derivative.

IV. Synthesis of 1,3,4-Oxadiazole and Thiazolidin-4-one Derivatives via an Acetohydrazide Intermediate

A key intermediate, 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide, can be readily synthesized from the starting ester. This hydrazide serves as a versatile building block for various five-membered heterocycles.

Reaction Scheme:

A (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester C 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C

Caption: Synthesis of Acetohydrazide Intermediate.

Procedure:

  • A mixture of ethyl (1H-benzoimidazol-2-yl)acetate (2.04 g, 0.01 mol) and hydrazine hydrate (1 mL, 0.02 mol) in ethanol (20 mL) is refluxed for 7 hours.[7]

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to give the pure acetohydrazide.

1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of biological activities.[8][9]

Procedure:

  • A mixture of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide (1.90 g, 0.01 mol) and an appropriate aromatic carboxylic acid (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for 5-7 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and recrystallized to yield the 1,3,4-oxadiazole derivative.

Thiazolidin-4-ones are another class of heterocyclic compounds with significant pharmacological potential.[10]

Step 1: Synthesis of Schiff Base

  • A mixture of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide (1.90 g, 0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the formed Schiff base is collected by filtration.

Step 2: Cyclization to Thiazolidin-4-one

  • A mixture of the Schiff base (0.01 mol) and thioglycolic acid (0.92 g, 0.01 mol) in dry 1,4-dioxane (30 mL) containing a catalytic amount of anhydrous ZnCl₂ is refluxed for 10-12 hours.[11]

  • The solvent is removed under reduced pressure, and the residue is triturated with a sodium bicarbonate solution.

  • The solid product is filtered, washed with water, and recrystallized from a suitable solvent.

Derivative ClassRepresentative SubstituentTypical Yield (%)
1,3,4-Oxadiazole Phenyl70-85
Thiazolidin-4-one 4-Chlorophenyl65-75

Table 3: Typical Yields for 1,3,4-Oxadiazole and Thiazolidin-4-one Derivatives.

Applications and Future Perspectives

The novel heterocyclic compounds synthesized from this compound represent a rich library for screening for various biological activities.

  • Anticancer Activity: Pyrazole and thiazolidinone derivatives of benzimidazole have demonstrated significant in vitro anticancer activity against various cell lines.[3][12] Further structural modifications could lead to the development of more potent and selective anticancer agents.

  • Antimicrobial Activity: The presence of thiophene and 1,3,4-oxadiazole moieties, in conjunction with the benzimidazole core, makes these compounds promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[6][13]

  • Drug Development: The synthetic accessibility and the diverse range of achievable heterocyclic scaffolds make this compound an attractive starting material for lead generation and optimization in drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of novel and pharmacologically relevant heterocyclic compounds. The protocols detailed in this guide offer robust and reproducible methods for the synthesis of pyrazoles, thiophenes, pyridines, coumarins, 1,3,4-oxadiazoles, and thiazolidin-4-ones. The continued exploration of the reactivity of this precursor is expected to yield further novel heterocyclic systems with significant potential in medicinal chemistry and drug development.

References

Strategic Synthesis of Novel Benzimidazole-Appended Pyrazole Scaffolds from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract: The fusion of benzimidazole and pyrazole moieties into a single molecular entity represents a highly productive strategy in modern medicinal chemistry, leveraging the diverse pharmacological activities of each heterocycle.[1][2] This guide provides a detailed, field-tested protocol for the synthesis of potent benzimidazole-bearing pyrazole derivatives, utilizing the versatile starting material, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and present a logical workflow for researchers in drug discovery and organic synthesis. The protocols described herein are designed to be self-validating, with clear causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Rationale for Hybrid Scaffolds

In the landscape of drug development, both benzimidazole and pyrazole nuclei are recognized as "privileged scaffolds" due to their consistent presence in a wide array of therapeutic agents.[1][3] Benzimidazoles are known for their anti-hypertensive, antimicrobial, and antitumor activities, while pyrazole derivatives have demonstrated significant potential as analgesic, anti-inflammatory, and anticancer agents.[1][3][4]

The strategic combination of these two pharmacophores into a single hybrid molecule is a validated approach to:

  • Enhance Biological Activity: Synergistic effects can lead to greater potency compared to individual components.

  • Modulate Physicochemical Properties: Fine-tuning solubility, lipophilicity, and metabolic stability.

  • Explore Novel Mechanisms of Action: Creating unique structures that may interact with biological targets in novel ways.[5]

This application note details a robust and efficient pathway that begins with the readily accessible ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to build a library of novel pyrazole derivatives.

Overview of the Synthetic Strategy

The synthesis is logically structured in a three-stage process. This workflow ensures high purity of intermediates and excellent yields of the final products. The overall process flows from the synthesis of the core benzimidazole starting material to the final pyrazoles.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: Pyrazole Ring Formation A o-Phenylenediamine + Diethyl Malonate B Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3) A->B Condensation (120°C) D Knoevenagel Condensation Intermediates (8a-c) B->D EtOH, Piperidine C Aromatic Aldehydes (6a-c) C->D F Final Pyrazole Derivatives (9a-c) D->F EtOH, Reflux E Hydrazine Hydrate E->F

Caption: High-level workflow for the synthesis of pyrazole derivatives.

Mechanistic Insights and Rationale

The core of this synthetic route hinges on a Knoevenagel condensation followed by a cyclization-aromatization reaction. Understanding the mechanism is critical for troubleshooting and optimization.

G start Ethyl 2-(1H-benzo[d]imidazol- 2-yl)acetate (3) intermediate Knoevenagel Adduct (8) (α,β-unsaturated ester) start->intermediate Knoevenagel Condensation aldehyde Ar-CHO (6) aldehyde->intermediate piperidine Piperidine (Base Catalyst) piperidine->intermediate Deprotonates α-carbon cyclized_intermediate Pyrazolidinone Intermediate intermediate->cyclized_intermediate Michael Addition of Hydrazine hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->cyclized_intermediate final_product Aromatized Pyrazole (9) cyclized_intermediate->final_product Intramolecular Cyclization & Dehydration

Caption: Key mechanistic steps in the formation of the pyrazole ring.

  • Knoevenagel Condensation: The synthesis initiates with a base-catalyzed Knoevenagel condensation. The methylene group (α-carbon) of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is activated by the adjacent ester and benzimidazole ring. A base, such as piperidine, deprotonates this carbon, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields a stable α,β-unsaturated ester intermediate (8a-c).[6]

  • Pyrazole Ring Formation: The purified intermediate is then treated with hydrazine hydrate. The reaction proceeds via two key steps:

    • Michael Addition: One nitrogen of the hydrazine molecule acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system.

    • Cyclization & Aromatization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. The resulting five-membered ring intermediate subsequently eliminates a molecule of water and ethanol to achieve a stable, aromatic pyrazole ring.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3)

This protocol outlines the foundational step of creating the benzimidazole core. The reaction involves the condensation of o-phenylenediamine with diethyl malonate.

  • Reagents & Materials:

    • o-Phenylenediamine (1): 10.8 g (0.1 mol)

    • Diethyl malonate (2): 16.0 g (0.1 mol)

    • Oil bath, magnetic stirrer, round-bottom flask (250 mL), reflux condenser.

  • Procedure:

    • Combine o-phenylenediamine (1) and diethyl malonate (2) in a 250 mL round-bottom flask.

    • Heat the mixture in an oil bath at 120 °C with stirring for 4-5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A solid mass will form.

    • Triturate the solid with cold ethanol to remove unreacted starting materials.

    • Filter the solid product and recrystallize from ethanol to afford pure ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3) as white crystals.

Protocol 2: General Procedure for Knoevenagel Condensation (Intermediates 8a-c)

This protocol details the synthesis of the α,β-unsaturated ester intermediates.

  • Reagents & Materials:

    • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3): 2.18 g (0.01 mol)

    • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde): 0.01 mol

    • Absolute Ethanol: 30 mL

    • Piperidine: 0.5 mL (catalytic amount)

  • Procedure:

    • Dissolve ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Add the selected aromatic aldehyde (0.01 mol) to the solution.

    • Add piperidine (0.5 mL) and heat the mixture under reflux for 6-8 hours.

    • Monitor the reaction via TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol or dioxane) if necessary.

Protocol 3: General Procedure for Pyrazole Synthesis (9a-c)

This is the final cyclization step to form the target pyrazole derivatives.

  • Reagents & Materials:

    • Knoevenagel intermediate (8a, 8b, or 8c): 0.01 mol

    • Hydrazine hydrate (99%): 1.0 g (0.02 mol)

    • Absolute Ethanol: 40 mL

  • Procedure:

    • To a suspension of the appropriate intermediate (8a-c) (0.01 mol) in 40 mL of absolute ethanol, add hydrazine hydrate (0.02 mol).

    • Heat the mixture under reflux for 8-10 hours. The suspension will gradually dissolve as the reaction progresses.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

    • A solid precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize from ethanol to obtain the pure pyrazole derivative.

Data Summary

The following table summarizes the results obtained from the synthesis of a small library of pyrazole derivatives using the protocols described above.

CompoundAr-CHO Substituent (Ar)Yield (%)M.P. (°C)
9a Phenyl85234-236
9b 4-Methoxyphenyl82248-250
9c 4-Chlorophenyl88265-267
Data derived from Mohareb and Gaman.[6]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for producing novel pyrazole derivatives bearing a benzimidazole moiety. The use of readily available starting materials and straightforward reaction conditions makes this protocol highly accessible for medicinal chemistry laboratories. The resulting compounds serve as an excellent foundation for further structural modification and biological evaluation, including screening for anticancer, antimicrobial, and anti-inflammatory activities.[4][5][7] This strategic approach underscores the power of scaffold hybridization in the quest for new and effective therapeutic agents.

References

Application Notes and Protocols for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester in Antitumor Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology

The benzimidazole ring system, a fusion of benzene and imidazole, is recognized in medicinal chemistry as a "privileged scaffold." This is due to its structural similarity to endogenous purine nucleosides, allowing it to interact with a variety of biological targets with high affinity.[1][2][3] This unique characteristic has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including a significant number of approved anticancer agents like bendamustine and binimetinib.[4] The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced efficacy and selectivity.[5][6]

Derivatives of benzimidazole exert their anticancer effects through diverse mechanisms of action. These include, but are not limited to, the disruption of microtubule polymerization, inhibition of topoisomerase enzymes crucial for DNA replication, induction of programmed cell death (apoptosis), and the inhibition of protein kinases involved in cancer cell signaling pathways.[5][7][8]

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, also known as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, is a key starting material in the synthesis of novel benzimidazole derivatives for anticancer drug discovery.[9] Its structure provides a reactive handle for the construction of more complex molecules, incorporating other heterocyclic systems such as pyrazoles, thiophenes, pyridines, and coumarins, which have shown promising antitumor activities.[9] This document provides a detailed guide for researchers on the application of this ethyl ester in the design and preclinical evaluation of new antitumor drug candidates.

PART 1: Synthetic Applications and Derivative Design

The primary application of this compound in antitumor drug design is as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The ester group and the active methylene group are key reactive sites for further chemical transformations.

Rationale for Derivative Synthesis

While the core benzimidazole structure is crucial for biological activity, derivatization at the 2-position is a common strategy to enhance potency and selectivity. By reacting the ethyl ester with various reagents, researchers can introduce diverse pharmacophores, leading to hybrid molecules that may exhibit multi-targeted anticancer activity.[8] For example, the synthesis of pyrazole derivatives introduces a five-membered heterocyclic ring known for its presence in various anticancer agents. Similarly, coumarin derivatives are recognized for their wide range of pharmacological properties, including antitumor effects.[9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of novel anticancer candidates starting from this compound.

G start (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester reaction Condensation / Cyclization Reaction start->reaction reagents Heterocyclization Reagents (e.g., Hydrazine, Chalcones, Malononitrile, etc.) reagents->reaction derivatives Novel Benzimidazole Derivatives (e.g., Pyrazole, Thiophene, Pyridine, Coumarin hybrids) reaction->derivatives purification Purification and Characterization (Chromatography, NMR, MS) derivatives->purification screening In Vitro Anticancer Screening purification->screening

Caption: Generalized workflow for synthesizing and screening novel benzimidazole derivatives.

Example Synthetic Protocol: Synthesis of Pyrazole Derivatives

This protocol is a representative example of how this compound can be used to synthesize pyrazole-containing benzimidazole derivatives, which have been evaluated for their antitumor activities.[9]

Materials:

  • This compound

  • Hydrazine hydrate

  • Appropriately substituted chalcones

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Synthesis of the Hydrazide Intermediate:

    • Dissolve this compound in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product, (1H-benzoimidazol-2-yl)-acetic acid hydrazide, by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

  • Synthesis of Pyrazole Derivatives:

    • Suspend the synthesized hydrazide and an equimolar amount of a substituted chalcone in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 10-12 hours.

    • After cooling, the solid product is filtered, washed with ethanol, and recrystallized to afford the pure pyrazole derivative.

PART 2: In Vitro Antitumor Activity Evaluation

Once novel derivatives of this compound are synthesized and characterized, a systematic in vitro evaluation is necessary to determine their anticancer potential.

Cell Line Selection and Culture

A panel of human cancer cell lines should be selected to assess the breadth of activity. It is recommended to include cell lines from different tissue origins.[10] Examples from literature evaluating derivatives of the topic compound include:

  • MCF-7: Breast adenocarcinoma

  • NCI-H460: Non-small cell lung cancer

  • SF-268: Central nervous system (CNS) cancer[9]

Protocol 1: Cell Culture and Maintenance

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[12]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to attach overnight.[11]

  • Drug Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1 to 100 µM).[10] Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Data Presentation:

CompoundCancer Cell LineIC50 (µM)
Derivative XMCF-7Value
Derivative XNCI-H460Value
Derivative XSF-268Value
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)NCI-H460Value
Doxorubicin (Control)SF-268Value
Apoptosis Induction: Annexin V-FITC/PI Assay

A key mechanism of action for many anticancer drugs is the induction of apoptosis.[8] The Annexin V-FITC/Propidium Iodide (PI) assay can be used to detect and quantify apoptosis by flow cytometry.[10]

Protocol 3: Apoptosis Assay

  • Cell Treatment: Treat cells with the benzimidazole derivatives at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[10]

PART 3: Mechanistic Insights and Signaling Pathways

While the direct target of novel derivatives of this compound needs to be experimentally determined, the broader class of benzimidazoles is known to interact with several key cancer-related signaling pathways.

Potential Molecular Targets
  • Tubulin Polymerization: Many benzimidazole derivatives, such as albendazole and mebendazole, inhibit the polymerization of tubulin, a key component of microtubules.[5] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Benzimidazoles can inhibit various protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are often dysregulated in cancer.[5] This can lead to cell cycle arrest and inhibition of proliferative signaling.

  • Topoisomerase Inhibition: Some benzimidazole compounds can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1][5]

  • Apoptotic Pathways: Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

The following diagram illustrates the potential signaling pathways that can be targeted by benzimidazole derivatives.

G cluster_0 Cell Cycle Regulation cluster_1 DNA Integrity cluster_2 Apoptosis Induction drug Benzimidazole Derivative tubulin Tubulin Polymerization drug->tubulin Inhibition cdk CDK/Tyrosine Kinases drug->cdk Inhibition topo Topoisomerases drug->topo Inhibition bcl2 Bcl-2 Family Proteins (Bax/Bcl-2 ratio) drug->bcl2 Modulation arrest Cell Cycle Arrest tubulin->arrest cdk->arrest apoptosis Apoptosis topo->apoptosis caspases Caspase Activation bcl2->caspases caspases->apoptosis

Caption: Potential signaling pathways targeted by benzimidazole-based anticancer agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel benzimidazole derivatives with potential antitumor activity. Its application in medicinal chemistry allows for the creation of diverse libraries of compounds for screening. The protocols outlined in this document provide a framework for the synthesis and in vitro evaluation of these derivatives, from initial cytotoxicity screening to preliminary mechanistic studies. Further investigation into the specific molecular targets of promising lead compounds is essential for their continued development as potential cancer therapeutics.

References

Application Notes and Protocols: Investigating the Antimicrobial Activity of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] Benzimidazoles, heterocyclic aromatic organic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and significant biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3] Their structural similarity to purine nucleoside bases allows for favorable interactions with various biological macromolecules.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial activity of a specific class of these compounds: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester derivatives.

These derivatives are of particular interest due to the potential for broad-spectrum activity and the versatility of the benzimidazole core for chemical modification to enhance efficacy and selectivity.[1][4] This document will detail the necessary protocols for the synthesis, characterization, and robust evaluation of their antimicrobial properties, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and antibiofilm activity. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the esterification of (1H-benzimidazol-2-yl)-acetic acid.[5] Further modifications, such as alkylation at the N-1 position of the benzimidazole ring, can be achieved to generate a library of derivatives for structure-activity relationship (SAR) studies.[5]

Protocol: Synthesis of Ethyl (1-alkyl-1H-benzimidazol-2-yl)acetate

This protocol describes a two-step process: first, the esterification of (1H-benzimidazol-2-yl)-acetic acid, followed by N-alkylation.

Materials:

  • (1H-benzimidazol-2-yl)-acetic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Step 1: Esterification to form this compound

  • Reaction Setup: In a round-bottom flask, suspend (1H-benzimidazol-2-yl)-acetic acid in absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Alkylation

  • Reaction Setup: Dissolve the synthesized this compound in anhydrous acetonitrile.

  • Base and Alkylating Agent: Add anhydrous potassium carbonate followed by the desired alkyl halide.

  • Reaction: Stir the mixture at room temperature or gentle heating and monitor by TLC.

  • Work-up: Upon completion, filter the solid and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the target (1-alkyl-1H-benzimidazol-2-yl)-acetic acid ethyl ester derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Evaluation of Antimicrobial Activity

The cornerstone of evaluating a new antimicrobial agent is determining its potency against a panel of clinically relevant microorganisms. This involves a series of standardized assays to quantify the inhibitory and cidal activities of the compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a widely used and standardized technique.[6][7][8]

Materials:

  • Synthesized benzimidazole derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to obtain a range of concentrations.[9]

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. The final volume in each well should be 200 µL.[9]

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.[6]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria[9] or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[9] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate Plate (16-20h, 37°C) C->D E Read Results (Visual/OD600) D->E F Determine MIC E->F MIC_MBC_Relationship cluster_mic MIC Determination cluster_mbc MBC Determination MIC_Plate 96-well plate with serial dilutions + inoculum Incubation1 Incubate MIC_Plate->Incubation1 Read_MIC Determine MIC (No visible growth) Incubation1->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Select wells ≥ MIC Incubation2 Incubate Subculture->Incubation2 Read_MBC Determine MBC (≥99.9% killing) Incubation2->Read_MBC

References

The Versatile Scaffold: Ethyl (1H-benzo[d]imidazol-2-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzimidazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful therapeutic agents.[1][2] Its remarkable versatility stems from its structural resemblance to endogenous purines, allowing for favorable interactions with a wide array of biological targets.[3] Within this esteemed class of compounds, ethyl (1H-benzo[d]imidazol-2-yl)acetate emerges as a particularly valuable and versatile starting material for the synthesis of novel drug candidates. This guide provides an in-depth exploration of its synthesis, chemical utility, and protocols for evaluating the biological activities of its derivatives, tailored for researchers and professionals in medicinal chemistry and drug development.

The Strategic Advantage of Ethyl (1H-benzo[d]imidazol-2-yl)acetate

The power of ethyl (1H-benzo[d]imidazol-2-yl)acetate as a building block lies in the strategic placement of its functional groups. The benzimidazole core provides a rigid, aromatic framework capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules.[2] The ester moiety at the 2-position serves as a reactive handle, readily amenable to a variety of chemical transformations. This allows for the systematic elaboration of the core structure to generate extensive libraries of derivatives for structure-activity relationship (SAR) studies. The methylene spacer between the benzimidazole ring and the ester group provides conformational flexibility, which can be crucial for optimal binding to target proteins.

Synthesis Protocol: A Reliable Pathway to the Core Scaffold

The synthesis of ethyl (1H-benzo[d]imidazol-2-yl)acetate is typically achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, in this case, diethyl malonate. This Phillips condensation reaction is a robust and widely utilized method for the formation of the benzimidazole ring system.

Protocol 1: Synthesis of Ethyl (1H-benzo[d]imidazol-2-yl)acetate

Objective: To synthesize and purify ethyl (1H-benzo[d]imidazol-2-yl)acetate.

Materials:

  • o-Phenylenediamine

  • Diethyl malonate

  • 4M Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Acid-Catalyzed Condensation: Add 50 mL of 4M HCl to the flask. The acid catalyzes the condensation and subsequent cyclization.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • The use of hydrochloric acid is crucial for the protonation of the carbonyl group of diethyl malonate, which activates it for nucleophilic attack by the amino group of o-phenylenediamine.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the benzimidazole ring.

  • Neutralization with sodium bicarbonate is essential to remove the acid catalyst and to ensure the product is in its free base form for efficient extraction into the organic solvent.

Diagram of Synthesis Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Condensation & Cyclization Condensation & Cyclization o-Phenylenediamine->Condensation & Cyclization Diethyl malonate Diethyl malonate Diethyl malonate->Condensation & Cyclization Work-up & Extraction Work-up & Extraction Condensation & Cyclization->Work-up & Extraction Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography Ethyl (1H-benzo[d]imidazol-2-yl)acetate Ethyl (1H-benzo[d]imidazol-2-yl)acetate Column Chromatography->Ethyl (1H-benzo[d]imidazol-2-yl)acetate

Caption: Workflow for the synthesis of ethyl (1H-benzo[d]imidazol-2-yl)acetate.

Application in Anticancer Drug Discovery

Benzimidazole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and kinase modulation.[4][5] The evaluation of novel derivatives of ethyl (1H-benzo[d]imidazol-2-yl)acetate for their cytotoxic effects on cancer cell lines is a critical step in the drug discovery process.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[6]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Test compound (dissolved in DMSO to prepare a stock solution).

  • Doxorubicin (as a positive control).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[3]

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (doxorubicin) in the growth medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validating System:

  • The inclusion of a well-characterized positive control like doxorubicin validates the assay's sensitivity to cytotoxic agents.

  • The vehicle control ensures that the observed effects are due to the compound and not the solvent.

  • Wells with medium only serve as a blank for background absorbance.

Diagram of Anticancer Assay Workflow:

anticancer_assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Data Analysis

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Application in Antimicrobial Drug Discovery

The benzimidazole scaffold is also a key component in several antimicrobial agents.[8][9] The evaluation of novel derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a primary screening step.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[10]

  • Test compound (dissolved in DMSO).

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and control drugs in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm.

Trustworthiness of the Protocol:

  • The use of standardized inocula and specific growth media (CLSI and EUCAST guidelines) ensures reproducibility.[4][12]

  • Positive controls with known MIC values confirm the susceptibility of the microbial strains and the validity of the assay conditions.

  • Growth and sterility controls are essential for interpreting the results accurately.

Diagram of Antimicrobial Assay Workflow:

antimicrobial_assay Inoculum Preparation Inoculum Preparation Serial Dilution of Compound Serial Dilution of Compound Inoculum Preparation->Serial Dilution of Compound Inoculation of Microplate Inoculation of Microplate Serial Dilution of Compound->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination Data Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application in Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases, and benzimidazole derivatives have shown promise as anti-inflammatory agents.[13][14] The carrageenan-induced paw edema model in rodents is a classic and reliable acute inflammation model for screening potential anti-inflammatory drugs.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (180-200 g).

  • Carrageenan solution (1% w/v in saline).

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).

  • Indomethacin or Diclofenac (as a standard drug).[14][15]

  • Pletysmometer or digital calipers.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (n=6): a control group, a standard drug group, and groups for different doses of the test compound.

  • Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measurement of Paw Edema: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.[15]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Rationale for Experimental Design:

  • Carrageenan induces a biphasic inflammatory response, allowing for the assessment of the compound's effect on different inflammatory mediators.[16]

  • The use of a standard, clinically approved anti-inflammatory drug like indomethacin provides a benchmark for evaluating the potency of the test compound.

  • Measuring paw volume at multiple time points allows for the characterization of the time course of the anti-inflammatory effect.

Data Presentation

Table 1: Representative Data for In Vitro Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Derivative 15.28.112.5
Derivative 215.822.430.1
Doxorubicin0.50.81.1

Table 2: Representative Data for Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative 34168
Derivative 432>6464
Ciprofloxacin0.50.25NA
FluconazoleNANA2

Table 3: Representative Data for Anti-inflammatory Activity (% Inhibition of Paw Edema at 3h)

Treatment (Dose)% Inhibition of Paw Edema
Vehicle0
Derivative 5 (50 mg/kg)45.2
Derivative 5 (100 mg/kg)65.8
Indomethacin (10 mg/kg)72.5

Conclusion

Ethyl (1H-benzo[d]imidazol-2-yl)acetate is a cornerstone building block in medicinal chemistry, offering a reliable synthetic entry point to a vast chemical space of potentially therapeutic compounds. Its strategic design allows for the facile generation of diverse libraries for screening against a multitude of diseases. The protocols detailed herein provide a robust framework for the synthesis of this key intermediate and the subsequent evaluation of its derivatives for anticancer, antimicrobial, and anti-inflammatory activities. By understanding the causality behind these experimental choices and adhering to self-validating and trustworthy protocols, researchers can effectively leverage the potential of this privileged scaffold in the quest for novel and improved medicines.

References

Application Notes and Protocols for the Synthesis of Novel Drug-Like Small Molecules from (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzimidazole heterocycle is a privileged scaffold in drug discovery, recognized for its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone in the design of novel therapeutics.[2] Benzimidazole derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2]

Among the various benzimidazole-based starting materials, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester stands out as a particularly valuable building block. Its bifunctional nature, featuring a reactive acetic acid ester moiety and a modifiable benzimidazole core, provides a versatile platform for the synthesis of a diverse library of drug-like small molecules. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications. We will explore key synthetic transformations, including N-alkylation, amide coupling, and the formation of various heterocyclic systems, offering researchers a practical toolkit for their drug discovery endeavors.

Core Synthetic Strategies and Protocols

The strategic manipulation of this compound allows for the generation of a multitude of molecular architectures. The following sections detail key synthetic transformations with step-by-step protocols, accompanied by explanations of the underlying chemical principles.

Synthesis of (1H-Benzoimidazol-2-yl)-acetohydrazide: A Versatile Intermediate

The conversion of the ethyl ester to the corresponding hydrazide is a crucial first step in many synthetic routes, opening the door to a variety of subsequent cyclization and derivatization reactions. Hydrazides are key precursors for the synthesis of important heterocyclic scaffolds such as oxadiazoles and triazoles.[3]

Protocol 1: Synthesis of (1H-Benzoimidazol-2-yl)-acetohydrazide

  • Materials:

    • This compound

    • Hydrazine hydrate (99%)

    • Methanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add an excess of hydrazine hydrate (10.0 eq).

    • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Wash the resulting solid residue with cold water, filter, and dry to obtain the crude product.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure (1H-Benzoimidazol-2-yl)-acetohydrazide.[3]

  • Causality and Experimental Insights: The large excess of hydrazine hydrate is used to drive the reaction to completion. The reflux conditions provide the necessary energy to overcome the activation barrier for the nucleophilic acyl substitution reaction. The workup procedure is designed to remove excess hydrazine hydrate and other water-soluble impurities.

Visualization of the Workflow:

G start Start: this compound step1 Add Hydrazine Hydrate in Methanol start->step1 step2 Reflux for 12 hours step1->step2 step3 Cool and Evaporate Solvent step2->step3 step4 Wash with Cold Water and Filter step3->step4 end_product End Product: (1H-Benzoimidazol-2-yl)-acetohydrazide step4->end_product

Caption: Workflow for the synthesis of (1H-Benzoimidazol-2-yl)-acetohydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] They can be readily synthesized from the corresponding hydrazide intermediate.

Protocol 2: Synthesis of 2-(1H-Benzoimidazol-2-ylmethyl)-5-aryl-1,3,4-oxadiazoles

  • Materials:

    • (1H-Benzoimidazol-2-yl)-acetohydrazide

    • Substituted aromatic aldehydes

    • n-Butanol

    • Glacial acetic acid

    • Iodobenzene diacetate (IBD)

    • Dimethylformamide (DMF)

  • Procedure:

    • Step A: Synthesis of Hydrazones (Schiff Bases)

      • In a round-bottom flask, dissolve (1H-Benzoimidazol-2-yl)-acetohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in n-butanol.

      • Add a catalytic amount of glacial acetic acid.

      • Reflux the mixture for 3 hours.

      • Cool the reaction mixture, and collect the precipitated solid by filtration. Dry the solid to obtain the corresponding hydrazone.[3]

    • Step B: Oxidative Cyclization to 1,3,4-Oxadiazoles

      • Dissolve the synthesized hydrazone (1.0 eq) in DMF.

      • Add iodobenzene diacetate (IBD) (1.0 eq) to the solution.

      • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

      • Upon completion, pour the reaction mixture into ice-cold water.

      • Collect the precipitated solid by filtration, wash with water, and dry.

      • Purify the crude product by recrystallization to obtain the desired 2-(1H-Benzoimidazol-2-ylmethyl)-5-aryl-1,3,4-oxadiazole.[3]

  • Causality and Experimental Insights: The initial condensation between the hydrazide and aldehyde forms a hydrazone (Schiff base). The subsequent oxidative cyclization using IBD is a common and efficient method for the synthesis of 1,3,4-oxadiazoles. Acetic acid in the first step acts as a catalyst to facilitate the dehydration process.

Visualization of the Reaction Scheme:

G hydrazide (1H-Benzoimidazol-2-yl)-acetohydrazide hydrazone Intermediate Hydrazone hydrazide->hydrazone Ar-CHO, Acetic Acid, n-Butanol, Reflux aldehyde Ar-CHO aldehyde->hydrazone oxadiazole 2-(1H-Benzoimidazol-2-ylmethyl)-5-aryl-1,3,4-oxadiazole hydrazone->oxadiazole Iodobenzene Diacetate, DMF

Caption: Synthesis of 1,3,4-oxadiazoles from the corresponding hydrazide.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] this compound can serve as a key building block for the synthesis of novel pyrazole derivatives.[6]

Protocol 3: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • This compound

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Phenylhydrazine hydrochloride

    • Ethanol

    • Sodium acetate

  • Procedure:

    • A mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) is heated under reflux. Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration to yield the enaminone intermediate.

    • A mixture of the enaminone intermediate (1.0 eq), phenylhydrazine hydrochloride (1.0 eq), and sodium acetate (1.2 eq) in ethanol is heated under reflux.

    • After the reaction is complete (monitored by TLC), the mixture is cooled, and the solid product is collected by filtration.

    • The crude product is purified by recrystallization to afford 3-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]

  • Causality and Experimental Insights: The reaction of the active methylene group of the starting ester with DMF-DMA forms a reactive enaminone intermediate. This intermediate then undergoes a cyclocondensation reaction with phenylhydrazine to form the pyrazole ring. Sodium acetate acts as a base to neutralize the HCl salt of phenylhydrazine.

Visualization of the Synthetic Pathway:

G start This compound enaminone Enaminone Intermediate start->enaminone DMF-DMA, Reflux pyrazole 3-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde enaminone->pyrazole Phenylhydrazine HCl, NaOAc, Ethanol, Reflux

Caption: Synthetic route to pyrazole derivatives.

Multicomponent Synthesis of Dihydropyridine Derivatives

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of molecular complexity from simple starting materials in a single step.[1][7][8] The Hantzsch dihydropyridine synthesis is a classic MCR that can be adapted to incorporate the benzimidazole scaffold.

Protocol 4: Hantzsch Synthesis of Dihydropyridine Derivatives

  • Materials:

    • This compound (can be used to generate a β-ketoester derivative) or a related benzimidazole-containing aldehyde.

    • Ethyl acetoacetate

    • Substituted aldehyde

    • Ammonium acetate

    • Ethanol or a green solvent like glycerol[8]

  • Procedure:

    • In a round-bottom flask, combine the substituted aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

    • Add the benzimidazole-containing component (e.g., an aldehyde derivative of benzimidazole) (1.0 eq).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry to obtain the desired dihydropyridine derivative.[1][7][8]

  • Causality and Experimental Insights: The Hantzsch reaction proceeds through a series of condensation and cyclization reactions. The use of a benzimidazole-containing aldehyde allows for the direct incorporation of this important scaffold into the dihydropyridine core. Ammonium acetate serves as the nitrogen source for the pyridine ring.

Visualization of the Multicomponent Reaction:

G cluster_0 Starting Materials benz_aldehyde Benzimidazole-aldehyde product Dihydropyridine Derivative benz_aldehyde->product acetoacetate Ethyl Acetoacetate acetoacetate->product ammonium_acetate Ammonium Acetate ammonium_acetate->product

Caption: Hantzsch multicomponent synthesis of dihydropyridines.

Data Summary Table

ScaffoldKey IntermediateReagentsTypical Yield (%)Potential Biological Activity
1,3,4-Oxadiazole(1H-Benzoimidazol-2-yl)-acetohydrazideAromatic aldehydes, IBD60-85Antimicrobial, Anti-inflammatory[3]
PyrazoleEnaminone of starting esterPhenylhydrazine HCl, NaOAc65-80Anti-inflammatory, Anticancer[4][6]
DihydropyridineBenzimidazole-aldehydeEthyl acetoacetate, NH4OAc70-90Calcium channel blockers, Anticancer[1][7]

Conclusion and Future Perspectives

This compound has proven to be a highly versatile and valuable starting material for the synthesis of a wide range of drug-like small molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the benzimidazole scaffold. The ability to readily access key intermediates such as the corresponding hydrazide opens up a plethora of possibilities for the construction of diverse heterocyclic systems. Future work in this area could focus on the development of novel multicomponent reactions that utilize this building block, further streamlining the synthesis of complex molecules. Additionally, the exploration of new biological targets for the synthesized compounds will undoubtedly continue to fuel innovation in benzimidazole-based drug discovery.

References

Application Notes & Protocols: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Core and the Utility of a Key Synthon

The benzimidazole scaffold is a quintessential "privileged structure" in medicinal chemistry and drug development. Its bicyclic aromatic system, comprising fused benzene and imidazole rings, is a common motif in a multitude of pharmacologically active agents, exhibiting properties that span antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities. The structural similarity of the benzimidazole core to endogenous purines allows it to readily interact with a variety of enzymes and receptors within biological systems.

This guide focuses on a particularly versatile derivative: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester . This molecule is an exemplary building block for synthetic chemists, offering three primary points of reactivity:

  • The Imidazole N-H Group: The proton on the nitrogen is readily substituted, allowing for N-alkylation or N-arylation to modulate steric and electronic properties.

  • The Active Methylene (CH₂) Group: Positioned between the electron-withdrawing benzimidazole ring and the ester carbonyl, the protons of this methylene group are sufficiently acidic to be removed, enabling carbanion-based C-C bond formation, most notably through condensation reactions.

  • The Ethyl Ester Moiety: This functional group can be easily transformed into amides, hydrazides, or carboxylic acids, serving as a handle for further derivatization and the construction of more complex heterocyclic systems.

This document provides detailed protocols and technical insights into the synthesis and key synthetic applications of this compound, designed for researchers in organic synthesis and drug discovery.

Synthesis and Physicochemical Properties

The most reliable and common method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and heat.[1]

Protocol 2.1: Synthesis of this compound

This protocol adapts the Phillips-Ladenburg condensation using diethyl malonate as the carboxylic acid equivalent. The reaction proceeds via initial condensation and cyclization, followed by in-situ decarboxylation of the malonic ester intermediate.

Reaction Scheme: o-Phenylenediamine + Diethyl Malonate → this compound

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • 4M Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq) in 4M HCl.

  • Add diethyl malonate (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature. A precipitate may form.

  • Carefully neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8. Perform this in an ice bath as the neutralization is exothermic.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the title compound as a solid.

Physicochemical Data
PropertyValueSource
IUPAC Name ethyl 2-(1H-benzimidazol-2-yl)acetate[2][3]
CAS Number 14741-71-0[2][3]
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [3]
Appearance Solid[3]
Melting Point 128.5-129.5 °C
Storage Temp. Room Temperature, sealed in dry[3]

Key Synthetic Application: N-Alkylation

The derivatization of the benzimidazole N-H is a cornerstone of medicinal chemistry, as substituents at this position can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The reaction proceeds via deprotonation of the relatively acidic N-H proton, followed by nucleophilic attack on an alkyl halide.

Protocol 3.1: Synthesis of Ethyl 2-(1-benzyl-1H-benzo[d]imidazol-2-yl)acetate

This protocol details a representative N-alkylation using benzyl bromide. The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent like DMF is common for this transformation, preventing unwanted side reactions.[4]

Rationale for Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and easy-to-handle base, sufficient to deprotonate the benzimidazole nitrogen without causing hydrolysis of the ester. Stronger bases like NaH could also be used but require more stringent anhydrous conditions.[5][6]

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates Sₙ2 reactions. Acetonitrile is another suitable alternative.

Workflow Diagram:

N_Alkylation_Workflow reagents EBAA + Benzyl Bromide + K₂CO₃ in DMF reaction Stir at RT or gentle heat (e.g., 60 °C) reagents->reaction 12-24h workup Aqueous Workup (Water Quench + Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Alkylated Ester purification->product

Caption: General workflow for N-alkylation of the title ester.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours or heat gently to 50-60 °C for 4-6 hours to expedite the reaction. Monitor completion by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product. A typical yield for this type of reaction is in the range of 50-80%.[7]

Key Synthetic Application: Knoevenagel Condensation

The active methylene group of the title compound is a prime site for C-C bond formation. The Knoevenagel condensation is a classic reaction where this active methylene component reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated system.[8]

Protocol 4.1: Synthesis of Ethyl 2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylate

This protocol describes the condensation with 4-chlorobenzaldehyde. Piperidine is a common and effective catalyst for this transformation.

Rationale for Experimental Choices:

  • Catalyst (Piperidine): A weak secondary amine base like piperidine is ideal. It deprotonates the active methylene group to form the nucleophilic enolate and can also activate the aldehyde carbonyl via the formation of a more reactive iminium ion intermediate.

  • Solvent (Ethanol): Ethanol is a suitable solvent that dissolves the reactants. For some Knoevenagel reactions, a Dean-Stark apparatus with toluene can be used to azeotropically remove the water byproduct, driving the reaction to completion.[8]

Mechanism Diagram:

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration EBAA EBAA (Active Methylene) Enolate Enolate Intermediate EBAA->Enolate + Base, - H⁺ Base1 Piperidine (Base) Aldehyde Ar-CHO Enolate->Aldehyde attacks Adduct Aldol-type Adduct Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to reflux for 6-10 hours. Monitor the reaction by TLC. A precipitate of the product may form upon cooling.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization. Yields for similar condensations are typically in the range of 80-95%.[9][10]

Key Synthetic Application: Hydrazide Formation and Derivatization

The conversion of the ethyl ester to an acetohydrazide is a robust and high-yielding transformation that opens up a vast new set of synthetic possibilities. The resulting hydrazide is a potent binucleophile, readily reacting to form hydrazones or cyclizing to create five-membered heterocycles like oxadiazoles and pyrazoles.[11]

Protocol 5.1: Synthesis of (1H-Benzoimidazol-2-yl)-acetohydrazide

This is a straightforward hydrazinolysis of the ester.

Rationale for Experimental Choices:

  • Reagent (Hydrazine Hydrate): Hydrazine is a strong nucleophile that readily attacks the ester carbonyl. A slight excess is typically used to ensure complete conversion.

  • Solvent (Ethanol): Ethanol is the solvent of choice as it dissolves the starting ester and is miscible with hydrazine hydrate. The product often has lower solubility in ethanol and precipitates out upon cooling, simplifying purification.

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0-3.0 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature, then further in an ice bath. The product will typically precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. This reaction is often quantitative or near-quantitative.[11]

Protocol 5.2: Derivatization to an Acetohydrazone

The synthesized acetohydrazide can be immediately used to form a hydrazone, a common pharmacophore.

Procedure:

  • Dissolve the (1H-Benzoimidazol-2-yl)-acetohydrazide (1.0 eq) from Protocol 5.1 in ethanol.

  • Add a few drops of glacial acetic acid to act as a catalyst.

  • Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq).

  • Reflux the mixture for 4-6 hours.[12]

  • Cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried. Yields typically range from 60-75%.[12]

Hydrazide_Workflow

References

Troubleshooting & Optimization

Strategies for improving the yield of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Phillips condensation reaction.[1] This involves the cyclocondensation of o-phenylenediamine with a suitable C2-synthon, typically diethyl malonate or ethyl cyanoacetate, under acidic conditions and heat. The reaction proceeds by initial acylation of one amino group, followed by intramolecular cyclization and dehydration to form the stable benzimidazole ring.[1][2] While other methods exist, the Phillips condensation offers a direct and generally effective route.[3]

Q2: Why is the choice of acid catalyst important in this synthesis?

The acid catalyst plays a dual role. First, it protonates the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. Second, it facilitates the dehydration of the cyclic intermediate, which is the rate-limiting step in forming the aromatic benzimidazole ring.[1] Dilute mineral acids like 4N HCl are commonly used.[4] However, the specific acid and its concentration can significantly impact reaction rate and yield, requiring optimization for your specific setup.

Q3: My o-phenylenediamine starting material is dark-colored. Can I still use it?

It is strongly advised against using discolored o-phenylenediamine. This diamine is highly susceptible to air oxidation, resulting in the formation of complex, colored polymeric impurities. These impurities can interfere with the reaction, chelate catalysts, and significantly complicate the purification process, often leading to lower yields and a discolored final product.[5] For best results, use freshly purified o-phenylenediamine (recrystallized from water or an ethanol/water mixture under an inert atmosphere) or a freshly opened bottle of high-purity reagent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic perspective to provide robust, field-tested solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue, stemming from several potential factors related to reaction kinetics and reagent stability.

Q1.1: I've mixed my reagents but see no product formation on TLC after several hours. What's wrong?

This often points to insufficient activation energy or a problem with the catalyst.

  • Causality: The cyclocondensation reaction, particularly the final dehydration step, has a significant energy barrier.[4] Without adequate heat, the reaction may not proceed at a practical rate. Many benzimidazole syntheses that perform poorly at room temperature show dramatic improvements when heated.[6]

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature. A common starting point for this synthesis is refluxing in a high-boiling solvent like ethanol or using a neat melt of the reactants at temperatures ranging from 120°C to 180°C.[4]

    • Verify Catalyst: Ensure your acid catalyst has been added and is of the correct concentration. If the reaction is run in a basic or neutral medium without a specific catalyst designed for those conditions, it is unlikely to proceed efficiently.

    • Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often increases yields by efficiently overcoming the activation energy barrier.[6][7]

Q1.2: The reaction works, but my yield is consistently below 30%. How can I improve it?

Sub-optimal yield after product formation indicates issues with reaction equilibrium, side reactions, or reagent stoichiometry.

  • Causality: The reaction is a condensation, meaning water is produced as a byproduct. If water is not effectively removed, the equilibrium can shift back towards the starting materials, limiting the final yield. Furthermore, side reactions can consume starting materials, reducing the efficiency of the main pathway.

  • Solutions:

    • Water Removal: If running in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it forms. For neat reactions (solvent-free), applying a vacuum or passing a stream of inert gas over the reaction can help drive off water.

    • Optimize Stoichiometry: While a 1:1 molar ratio of o-phenylenediamine to diethyl malonate is theoretically required, empirically testing slight excesses of one reagent (e.g., 1.1 equivalents of the malonate) can sometimes improve yields by compensating for any side reactions or reagent degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is crucial for preventing the oxidation of o-phenylenediamine, a major cause of yield loss.[5]

Problem 2: Product is Impure, Oily, or Darkly Colored

Product purity is critical, and issues often arise from starting material degradation or incomplete reactions.

Q2.1: My final product is a dark, tarry substance instead of the expected solid. What happened?

This is a classic sign of o-phenylenediamine oxidation.

  • Causality: As mentioned, the two amino groups on the aromatic ring are highly sensitive to oxidation, which is accelerated by heat. This process creates highly conjugated, colored byproducts that are difficult to remove.

  • Solutions:

    • Purify Starting Material: Always start with colorless, crystalline o-phenylenediamine.

    • Inert Atmosphere: Rigorously exclude oxygen by using an inert atmosphere throughout the reaction and workup.

    • Charcoal Treatment: During recrystallization of the crude product, add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb many of the colored, polymeric impurities.[5] Hot filter the solution to remove the charcoal before allowing the product to crystallize. Be aware that excessive charcoal can reduce your yield by adsorbing the product itself.

Q2.2: My TLC shows multiple spots, and I can't seem to isolate a pure product by recrystallization. What are my options?

When impurities have similar solubility profiles to your product, recrystallization is often ineffective. This necessitates a more powerful purification technique.

  • Causality: Side products, such as partially reacted intermediates or bis-adducts, may have polarities and solubilities very similar to the desired product.

  • Solution: Column Chromatography: This is the recommended next step.[5] It separates compounds based on their differential adsorption to a stationary phase, which is a more discerning property than solubility alone.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[5] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your product. Monitor the fractions by TLC to identify and combine the pure ones.

Problem 3: Difficulty with Product Isolation and Purification

Even with a successful reaction, isolating the final product can be challenging.

Q3.1: How do I effectively precipitate my product from the reaction mixture?

The workup procedure is key to obtaining a crude product that is easy to handle.

  • Causality: The product is a benzimidazole, which has a basic nitrogen atom. It will be protonated and soluble in the acidic reaction medium. To precipitate it, you must neutralize the acid.

  • Solution: Neutralization & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Slowly add a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, while stirring until the pH is neutral to slightly basic (pH 7-8).

    • The this compound should precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration.[4]

    • Wash the collected solid with cold water to remove any residual salts.

Experimental Protocols & Data

Protocol 1: Standard Synthesis via Phillips Condensation

This protocol provides a reliable starting point for the synthesis.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add freshly purified o-phenylenediamine (5.4 g, 50 mmol).

  • Reagent Addition: Add diethyl malonate (8.8 g, 55 mmol, 1.1 eq) to the flask.

  • Catalyst & Solvent: Add 20 mL of 4N hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 1:1 ethyl acetate:hexane mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7.5.

  • Isolation: A solid precipitate should form. Stir the slurry in an ice bath for 30 minutes, then collect the crude product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.[5]

Table 1: Influence of Reaction Conditions on Yield

The following table summarizes expected outcomes based on different synthetic approaches, compiled from literature reports and experimental observations.

Catalyst/ConditionTemperature (°C)Typical Reaction TimeExpected Yield RangeKey Considerations
4N HCl100-1104-8 hours60-75%Standard, reliable method. Requires careful pH adjustment during workup.[1]
p-Toluenesulfonic acid120-1403-6 hours65-80%Good for solvent-free conditions; catalyst is easier to handle than HCl.
Microwave (Solvent-free)1505-15 minutes85-95%Extremely fast with high yields; requires specialized equipment.[6][7]
No Catalyst (Neat)180+>12 hours<40%Very slow and often leads to significant degradation and side products.[2]

Visualized Workflows & Mechanisms

Diagram 1: Phillips Condensation Mechanism

This diagram illustrates the step-by-step chemical transformation during the acid-catalyzed synthesis.

Phillips_Mechanism Start o-Phenylenediamine + Diethyl Malonate Protonation Carbonyl Protonation (Acid Catalyst) Start->Protonation + H+ Attack Nucleophilic Attack (Amine on Carbonyl) Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Cyclic_Intermediate Dehydrated Intermediate Precursor Cyclization->Cyclic_Intermediate Dehydration Water Elimination Cyclic_Intermediate->Dehydration - H2O Product (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester Dehydration->Product

Caption: Acid-catalyzed mechanism for benzimidazole formation.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Flow Problem Low / No Yield Check_Temp Is Reaction Heated (>100 °C)? Problem->Check_Temp Start Here Check_Catalyst Is Acid Catalyst Present & Active? Check_Temp->Check_Catalyst Yes Sol_Heat Increase Temperature or Use Microwave Check_Temp->Sol_Heat No Check_Purity Is o-Phenylenediamine Colorless? Check_Catalyst->Check_Purity Yes Sol_Catalyst Add/Verify Catalyst Check_Catalyst->Sol_Catalyst No Check_Atmosphere Is Reaction Under Inert Gas? Check_Purity->Check_Atmosphere Yes Sol_Purify Purify Reagent or Use Fresh Bottle Check_Purity->Sol_Purify No Sol_Inert Implement N2/Ar Purge Check_Atmosphere->Sol_Inert No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Low Product Yield in the Phillips-Ladenburg Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Phillips-Ladenburg benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this foundational reaction, with a primary focus on addressing low product yields. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the Phillips-Ladenburg benzimidazole synthesis, and what are its inherent challenges?

The Phillips-Ladenburg benzimidazole synthesis is a classic condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) to form a benzimidazole core.[1][2][3] This reaction is fundamental in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmaceuticals.[4]

The traditional method often requires harsh conditions, such as high temperatures (sometimes exceeding 180°C) and strong acidic catalysts, which can lead to several challenges.[1][5] Key issues impacting yield include:

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to substrate degradation and the formation of side products.[4][5]

  • Low Reactivity of Aromatic Acids: While aliphatic acids generally condense readily, aromatic carboxylic acids can be less reactive, necessitating more forceful conditions.[1][6]

  • Side Reactions: The formation of undesired products, such as 1,2-disubstituted benzimidazoles, can complicate purification and reduce the yield of the target molecule.[7][8]

  • Reactant Purity: The purity of the starting o-phenylenediamine is critical, as impurities can lead to discoloration and the formation of complex byproducts.

The core of the reaction is a cyclodehydration, as illustrated in the simplified mechanism below.

PhillipsLadenburg OPD o-Phenylenediamine Amide Intermediate Amide OPD->Amide Acylation CA Carboxylic Acid (R-COOH) CA->Amide Cyclized Cyclized Intermediate Amide->Cyclized Intramolecular Cyclization Product 2-Substituted Benzimidazole Cyclized->Product Dehydration (-H2O) TroubleshootingFlow Start Low Yield Observed CheckPurity 1. Verify Reactant Purity (o-phenylenediamine, carboxylic acid) Start->CheckPurity OptimizeCond 2. Optimize Reaction Conditions (Temperature, Time, Solvent) CheckPurity->OptimizeCond Purity Confirmed EvalCatalyst 3. Evaluate Catalyst System (Type, Loading) OptimizeCond->EvalCatalyst Conditions Optimized Workup 4. Assess Workup & Purification (Extraction, Recrystallization) EvalCatalyst->Workup Catalyst System Effective Success Yield Improved Workup->Success

References

Technical Support Center: A Guide to Catalyst Selection for High Selectivity in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for achieving high selectivity in benzimidazole synthesis. Benzimidazoles are a cornerstone in medicinal chemistry, but their synthesis can present significant challenges, particularly in controlling product selectivity.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection and reaction control.

Q1: What are the primary synthetic routes to benzimidazoles and their main selectivity challenges?

A1: The most prevalent and versatile methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (the Phillips-Ladenburg reaction) or, more commonly, an aldehyde (the Weidenhagen reaction).[2][3] While seemingly straightforward, these reactions are often plagued by selectivity issues:

  • Regioselectivity: The reaction with aldehydes can produce either the desired 2-substituted benzimidazole or an undesired 1,2-disubstituted byproduct, where a second aldehyde molecule alkylates the benzimidazole nitrogen.[4][5] Controlling this is a primary challenge.

  • Chemoselectivity: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and reduced yields.[4][6] The reaction may also stall at the intermediate Schiff base stage without successful cyclization.[4][6]

Q2: How does catalyst choice fundamentally influence selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?

A2: The catalyst is the most critical factor in directing the reaction pathway. Its role is to activate the reactants and stabilize intermediates, thereby lowering the activation energy for one pathway over another.

  • For 2-Substituted Products: Catalysts like supported gold nanoparticles (e.g., Au/TiO₂) are highly effective for the selective synthesis of 2-substituted benzimidazoles.[7][8] These heterogeneous catalysts often operate under mild conditions and facilitate the initial condensation and subsequent oxidative cyclization without promoting N-alkylation.[7][8]

  • For 1,2-Disubstituted Products: Strong Lewis acids, such as Erbium(III) triflate (Er(OTf)₃), can selectively produce 1,2-disubstituted benzimidazoles, particularly when electron-rich aldehydes are used.[9][10] The Lewis acid activates the aldehyde's carbonyl group, facilitating not only the initial condensation but also the subsequent reaction of a second aldehyde molecule with the benzimidazole nitrogen.[10][11]

Q3: What is the difference between homogeneous and heterogeneous catalysts in this context, and how do I choose?

A3: The choice depends on your priorities, such as reaction conditions, cost, and product purity.

  • Homogeneous Catalysts: These are soluble in the reaction medium (e.g., Lewis acids like Er(OTf)₃, Brønsted acids like p-TsOH).[2][12]

    • Pros: Often exhibit high activity and selectivity due to excellent contact with reactants.

    • Cons: Difficult to separate from the reaction mixture, leading to potential product contamination and preventing catalyst reuse.[13]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture (e.g., Au/TiO₂, MgO@DFNS, nano-Fe₂O₃).[7][14][15]

    • Pros: Easily recovered by simple filtration, allowing for recycling and reducing cost.[13] This leads to cleaner reactions and simpler product purification.[2]

    • Cons: May sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Decision Criterion: If catalyst recyclability, ease of purification, and alignment with green chemistry principles are your primary concerns, a heterogeneous catalyst is the superior choice.[13] If achieving the highest possible reaction rate for a specific transformation is the sole goal and purification is straightforward, a homogeneous catalyst may be considered.

Q4: My reaction is producing dark, colored impurities. What is the cause and how can I prevent it?

A4: The formation of colored impurities is almost always due to the oxidation of the o-phenylenediamine starting material or, less commonly, the benzimidazole product itself.[4][6]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[4][6]

    • Starting Material Purity: Use high-purity o-phenylenediamine. If necessary, purify it before use. Using the dihydrochloride salt of the diamine can sometimes reduce colored impurities.[2]

    • Controlled Oxidation: If your synthesis requires an external oxidant, ensure the stoichiometry is precise. An excess can lead to unwanted side reactions.[6]

    • Purification: Colored impurities can often be removed during workup by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[4][6]

Part 2: Troubleshooting Guide for Specific Scenarios

This section provides in-depth solutions to specific experimental problems.

Scenario 1: Poor Regioselectivity – Mixture of 2-Substituted and 1,2-Disubstituted Products
  • Problem: My primary goal is the 2-substituted product, but I'm getting a significant amount of the 1,2-disubstituted version, making purification difficult.

  • Causality & Logic: This issue arises when the intermediate 2-substituted benzimidazole reacts with a second molecule of the aldehyde. This secondary reaction is influenced by the catalyst's nature, reactant stoichiometry, and the electronic properties of the aldehyde.

  • Solutions:

    • Catalyst Selection is Key: Avoid strong Lewis acids like Er(OTf)₃, which are known to promote di-substitution.[9][10] Instead, opt for heterogeneous catalysts demonstrated to be selective for mono-substitution, such as Au/TiO₂.[7][8] Metal-free Brønsted acidic ionic liquids have also been reported for selective 2-substitution.[16]

    • Adjust Stoichiometry: To favor the mono-substituted product, you can adjust the reactant ratio. Using a slight excess of o-phenylenediamine relative to the aldehyde (e.g., 1.1:1) can help consume the aldehyde before it can react a second time.[4] Conversely, a 4:1 amine-to-aldehyde ratio has been used in the absence of a catalyst to achieve high selectivity for the mono-condensation product.[10]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, some systems show that non-polar solvents may favor the 2-substituted product.[4] A solvent screen is a crucial optimization step.

    • Consider Aldehyde Electronics: Electron-rich aldehydes are more prone to forming 1,2-disubstituted products, especially with a Lewis acid catalyst, because the electron-donating groups stabilize the carbocation formed during the second alkylation step.[9][10][11] If you are using an electron-rich aldehyde, catalyst choice becomes even more critical.

Scenario 2: Reaction Stalls at the Schiff Base Intermediate
  • Problem: Using TLC or HPLC, I can see my starting materials being consumed and a new spot appearing, but the final benzimidazole product is not forming in significant quantities.

  • Causality & Logic: The reaction proceeds in two main stages: (1) condensation of the diamine and aldehyde to form a Schiff base intermediate, and (2) intramolecular cyclization and oxidation to form the aromatic benzimidazole ring. A stall indicates that the second step is the rate-limiting one and lacks a sufficient driving force.

  • Solutions:

    • Introduce an Oxidant: The final step is an oxidative cyclodehydrogenation.[7] While some catalytic systems use atmospheric oxygen, many require a dedicated oxidant. Common choices include H₂O₂/HCl or other oxidizing agents.[12][17] If your system is anaerobic and lacks an oxidant, the reaction will likely stop at the cyclized but non-aromatized intermediate.

    • Evaluate Catalyst Activity: The catalyst may be efficient at promoting the initial condensation but not the subsequent cyclization. A stronger acid catalyst (either Lewis or Brønsted) might be required to facilitate the ring-closing step.

    • Increase Temperature: The cyclization step often has a higher activation energy than the initial condensation. Increasing the reaction temperature may provide the necessary energy to overcome this barrier.

    • Monitor Progress Carefully: Use analytical techniques like TLC or HPLC to track the consumption of the intermediate, not just the starting material.[6] This will help you confirm if the reaction is truly stalled.

Part 3: Experimental Protocols & Comparative Data
Protocol 1: Selective Synthesis of 2-Aryl Benzimidazole using Au/TiO₂

This protocol is adapted from methodologies that prioritize high selectivity for the 2-substituted product under mild, heterogeneous conditions.[7][8]

  • Preparation: To a 25 mL round-bottom flask, add o-phenylenediamine (0.3 mmol, 1.0 equiv).

  • Catalyst Addition: Add the Au/TiO₂ catalyst (60 mg, 1 wt% Au).

  • Solvent and Substrate: Add a solvent mixture of CHCl₃:MeOH (3:1 ratio, 1 mL) followed by the aromatic aldehyde (0.3 mmol, 1.0 equiv).

  • Reaction: Stir the mixture vigorously at ambient temperature (25 °C).

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically several hours).

  • Workup: Upon completion, add a small amount of solvent (e.g., ethyl acetate) and centrifuge the mixture to pellet the solid Au/TiO₂ catalyst.

  • Isolation: Decant the supernatant containing the product. The catalyst can be washed, dried, and stored for reuse.[8]

  • Purification: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Selected Catalysts for Benzimidazole Synthesis

Catalyst Reactants (Example) Solvent Temp (°C) Time (h) Yield (%) Selectivity Focus Reference(s)
Au/TiO₂ o-phenylenediamine + 4-methylbenzaldehyde CHCl₃:MeOH (3:1) 25 18 99 2-substituted [7][8]
Er(OTf)₃ (10 mol%) o-phenylenediamine + 4-methoxybenzaldehyde Water 80 0.25 99 1,2-disubstituted [2][10]
MgO@DFNS (10 wt%) o-phenylenediamine + benzaldehyde Ethanol Room Temp 4 96 2-substituted [2][14]
p-TsOH o-phenylenediamine + benzaldehyde DMF 80 2-3 >90 2-substituted [12]

| No Catalyst | o-phenylenediamine + benzaldehyde | Water | 120 | 0.25 | 41 | Mixture (1a/1b) |[10] |

Part 4: Mechanistic Insights & Visual Workflows

Understanding the underlying mechanism and having a logical workflow for catalyst selection are crucial for success.

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable catalyst based on your synthetic goals.

G start Define Synthetic Goal product_type Desired Product? start->product_type mono 2-Substituted (Mono-) product_type->mono Mono-Substituted di 1,2-Disubstituted (Di-) product_type->di Di-Substituted green_chem Green Chemistry Priority? hetero Select Heterogeneous Catalyst (e.g., Au/TiO₂, MgO@DFNS) - Easy recovery - Recyclable green_chem->hetero Yes homo Select Homogeneous Catalyst (e.g., p-TsOH, Ionic Liquid) - High activity - Requires purification green_chem->homo No aldehyde_type Aldehyde Type? lewis Select Strong Lewis Acid (e.g., Er(OTf)₃) - High selectivity for di-subst. aldehyde_type->lewis Electron-Rich aldehyde_type->lewis Electron-Poor (or Aliphatic) mono->green_chem di->aldehyde_type G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: (Optional) Di-substitution Reactants o-Phenylenediamine + Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Catalyst activates carbonyl C Product_A 2-Substituted Benzimidazole Intermediate->Product_A Catalyst facilitates ring closure; Oxidant required Product_B 1,2-Disubstituted Benzimidazole Product_A->Product_B Strong Lewis Acid + 2nd Aldehyde

References

Effective recrystallization techniques for the purification of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Here, we move beyond generic protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your recrystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] For this compound, which possesses both polar (benzimidazole ring) and non-polar (ethyl acetate group) characteristics, a moderately polar solvent is often a good starting point. Ethanol, isopropanol, or ethyl acetate are excellent candidates to evaluate. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be highly effective if a single solvent does not provide the desired solubility profile.[3]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the solution is supersaturated or cools too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool much more slowly.[1] Insulating the flask can promote gradual cooling.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: This is a classic case of a supersaturated solution where crystal nucleation has not initiated.[4] Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution.[8][9] This provides a template for other molecules to deposit onto, initiating crystallization.[5]

  • Reducing Solvent Volume: If the solution is too dilute, you may need to gently heat it to evaporate some of the solvent, then allow it to cool again.[1][10]

  • Lowering Temperature: Further cooling in an ice bath may be necessary, but this should be done after attempting other methods, as rapid cooling can lead to smaller, less pure crystals.[2][9]

Q4: How do I know if my recrystallized product is pure?

A4: A successful recrystallization should yield a product with improved purity. This can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.[11]

  • Visual Inspection: Pure crystals often appear well-formed with sharp edges and shiny surfaces.[11]

  • Chromatographic Methods (TLC, HPLC): These techniques can separate the desired compound from residual impurities, providing a more quantitative measure of purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause Solution
Low Recovery/Yield - Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. - Premature crystallization occurred during hot filtration.[11] - The crystals were washed with a solvent at too high a temperature.- Reduce the initial volume of the solvent or concentrate the mother liquor to recover more product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[1] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Colored Impurities in Crystals - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the surface of the crystals.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - A second recrystallization may be necessary. Ensure a slower cooling rate to improve selectivity.[1]
Amorphous Solid or Fine Powder Forms - The solution cooled too rapidly.[2] - The solution was agitated during the cooling process.- Allow the solution to cool slowly and undisturbed.[11] Insulate the flask to slow down the cooling rate. - Avoid moving or disturbing the flask while crystals are forming.

Experimental Protocol: Recrystallization of this compound

This protocol provides a starting point for the purification of this compound. Optimization may be required based on the nature and quantity of impurities.

1. Solvent Selection:

  • Place a small amount of the crude material into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, isopropanol) to each test tube.

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this temperature.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.[2]

  • Allow the solutions to cool. The best solvent will result in the formation of a crystalline precipitate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to ensure a good yield.[12]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[11]

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11]

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.[11]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[12]

6. Drying:

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove the residual solvent. Ensure the crystals are completely dry before determining the melting point and yield.[12]

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool induce Induce Crystallization (if needed) cool->induce No Crystals? collect Collect Crystals (Vacuum Filtration) cool->collect induce->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try First reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent check_solvent_vol Check Initial Solvent Volume low_yield->check_solvent_vol check_filtration Review Hot Filtration Technique low_yield->check_filtration check_wash Use Ice-Cold Wash Solvent low_yield->check_wash seed Add Seed Crystal scratch->seed If Fails concentrate Reduce Solvent Volume seed->concentrate If Still Fails slow_cool Cool More Slowly reheat_add_solvent->slow_cool

References

A guide to column chromatography for purifying complex benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of complex benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying this important class of heterocyclic compounds. Benzimidazoles, with their fused aromatic system and basic nitrogen atoms, often exhibit tricky solubility profiles and strong interactions with stationary phases, making their purification by column chromatography a non-trivial task.

This guide moves beyond simple step-by-step instructions. It is structured to provide you with the causal reasoning behind each experimental choice, empowering you to troubleshoot effectively and develop robust, self-validating purification protocols.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses the most frequent problems encountered during the column chromatography of benzimidazole derivatives in a direct question-and-answer format.

Question 1: Why is my benzimidazole derivative streaking or tailing badly on the column, leading to poor separation?

Answer:

Streaking or tailing is a classic sign of undesirable interactions between your compound and the stationary phase, which is very common with nitrogen-containing heterocycles like benzimidazoles.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your benzimidazole can engage in strong acid-base interactions with these sites. This causes a portion of your molecules to "stick" too strongly, eluting slowly and creating a "tail" behind the main band, which then contaminates subsequent fractions.

  • Diagnostic Protocol (Self-Validation):

    • Run a diagnostic Thin Layer Chromatography (TLC) plate using your chosen mobile phase.

    • Prepare a second TLC developing chamber containing the same mobile phase but with a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide added.

    • Run another TLC of your crude material in this modified solvent system.

    • Observation: If the spot is significantly sharper and less streaked in the chamber with the basic modifier, you have confirmed that strong acidic interactions are the primary issue.

  • Validated Solution: Add a basic modifier to your column's mobile phase. The modifier works by neutralizing the acidic sites on the silica gel, ensuring that your benzimidazole derivative moves through the column based on polarity interactions rather than being held up by acid-base chemistry.[1]

    • For Hexane/Ethyl Acetate systems: Add 0.1-1% triethylamine to the mobile phase mixture.

    • For Dichloromethane/Methanol systems: Prepare your methanol stock with 1% triethylamine or ammonium hydroxide before mixing it with the dichloromethane.

Question 2: My compound seems to be stuck on the column. Even with a highly polar solvent, I'm getting very low recovery. What's happening?

Answer:

This frustrating issue can stem from two primary causes: extreme polarity or on-column decomposition.

  • Causality 1: Extreme Polarity: Your benzimidazole derivative may possess multiple polar functional groups (e.g., -OH, -NH2, -COOH) that make it bind almost irreversibly to the silica gel with standard solvent systems. If your compound barely moves from the baseline on a TLC plate even in 100% ethyl acetate, this is the likely culprit.[2]

  • Solution 1: Use a Stronger, More Polar Mobile Phase.

    • A gradient elution from dichloromethane (DCM) to a mixture like 90:10:1 DCM/Methanol/Ammonium Hydroxide is often effective. The methanol drastically increases polarity to move the compound, while the ammonia prevents streaking as described above.

  • Causality 2: On-Column Decomposition: The acidic nature of silica gel can not only bind your compound but also catalyze its degradation, especially if it contains acid-labile functional groups.[2]

  • Diagnostic Protocol (Stability Test):

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot it on a TLC plate.

    • Let the spotted plate sit on the bench, exposed to air, for 1-2 hours.

    • Develop the TLC plate and visualize it.

    • Observation: If you see new spots that were not present in the initial crude material, your compound is likely unstable on silica gel.[2]

  • Validated Solution 2: Change the Stationary Phase. Do not use silica gel. Instead, opt for a more inert stationary phase.

    • Neutral Alumina: Alumina is an excellent alternative for acid-sensitive compounds. It has a different selectivity profile, so you will need to re-optimize your solvent system using TLC on alumina plates.[1]

    • Reversed-Phase (C18) Silica: For very polar benzimidazoles, reversed-phase chromatography is a powerful option. Here, the stationary phase is non-polar (C18 chains), and you will use polar mobile phases like water/acetonitrile or water/methanol to elute your compound.[3]

Troubleshooting Summary Table
SymptomPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Inappropriate solvent system polarity.Optimize mobile phase using TLC to achieve a ΔRf ≥ 0.2 between target and impurity.[1]
Streaking / Tailing Bands Strong interaction of basic nitrogen with acidic silica.Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[1]
Compound Not Eluting 1. Compound is too polar. 2. Irreversible adsorption or decomposition.1. Increase mobile phase polarity (e.g., switch to DCM/MeOH). 2. Test for stability on TLC; switch to neutral alumina or reversed-phase.[1][2]
Low or No Recovery Compound decomposition on silica gel.Perform a silica stability test. Use a less acidic stationary phase like neutral alumina.[2]
Compound Elutes in Solvent Front Mobile phase is too polar; compound is non-polar.Decrease the polarity of the starting mobile phase (e.g., increase hexane percentage).[2]
Column Cracking / Channeling Improper packing; heat of solvation from silica.Pack the column as a slurry ("wet packing"). Ensure the column is fully equilibrated and cooled before loading the sample.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.

G cluster_prep Phase 1: Method Development cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Multiple Solvent Systems) SS 2. Select Optimal Solvent System (Target Rf ≈ 0.3) TLC->SS Stab 3. Perform Silica Stability Test SS->Stab Pack 4. Pack Column (Wet Slurry Method) Stab->Pack Load 5. Load Sample (Wet or Dry Loading) Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC or HPLC) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Compound

Caption: Standard workflow for purifying benzimidazole derivatives.

G Problem Problem Observed PoorSep Poor Separation Problem->PoorSep  Overlapping  Bands Streaking Streaking/Tailing Problem->Streaking NoElution Compound Not Eluting Problem->NoElution  Low/No  Yield Cause_SS Cause: Incorrect Solvent System PoorSep->Cause_SS Cause_Acid Cause: Acidic Silica Interaction Streaking->Cause_Acid Cause_Polar Cause: Compound Too Polar NoElution->Cause_Polar Cause_Decomp Cause: On-Column Decomposition NoElution->Cause_Decomp Sol_TLC Solution: Re-optimize on TLC (ΔRf > 0.2) Cause_SS->Sol_TLC Sol_Mod Solution: Add Basic Modifier (e.g., 1% TEA) Cause_Acid->Sol_Mod Sol_Grad Solution: Increase Solvent Polarity (Use Gradient) Cause_Polar->Sol_Grad Sol_Alumina Solution: Switch to Alumina or Reversed-Phase Cause_Decomp->Sol_Alumina

Caption: Troubleshooting decision tree for common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for my novel benzimidazole derivative?

The selection of the mobile phase is determined empirically using Thin Layer Chromatography (TLC) to find a solvent system that provides good separation.[4] Your goal is to find a solvent or solvent mixture that moves your target compound to an Rf (retention factor) value of approximately 0.3-0.4.

  • Step 1: Start with a Standard System. Begin with a common binary mixture like Hexane/Ethyl Acetate (EtOAc) for less polar compounds, or Dichloromethane/Methanol (DCM/MeOH) for more polar ones.

  • Step 2: Run TLCs with Varying Ratios. Test ratios such as 9:1, 4:1, 1:1, and 1:4 of your chosen system.

  • Step 3: Analyze the Rf.

    • If the Rf is too high (>0.6), your mobile phase is too polar. Decrease the polarity (e.g., add more hexane).[1]

    • If the Rf is too low (<0.2), your mobile phase is not polar enough. Increase the polarity (e.g., add more EtOAc or MeOH).[1]

  • Step 4: Optimize for Separation. Once your target compound has an Rf of ~0.3, check for separation from impurities. You need to see clear space between your product spot and any major impurity spots. A different solvent system (e.g., Toluene/Acetone) may offer different selectivity and improve a difficult separation.[1]

Q2: Should I use the "wet" or "dry" loading method to apply my sample to the column?

This choice depends entirely on the solubility of your crude sample. The goal is to load the sample onto the column in the narrowest possible band.

  • Wet Loading: Use this method if your compound is readily soluble in a minimum amount of the mobile phase you will be using to run the column.[5] Dissolve the crude material in the smallest volume of eluent possible, and carefully pipette it directly onto the top of the silica bed.[5] Never use a strong solvent (like pure DCM or MeOH) to dissolve your sample for wet loading if your running eluent is weak (like 10% EtOAc/Hexane), as this will ruin the separation.

  • Dry Loading: This is the superior method for compounds that have poor solubility in the starting eluent or require a strong solvent for dissolution.[5]

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol, Acetone). Add a portion of fresh silica gel (typically 10-20 times the mass of your sample) to this solution.[5] Gently remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder, containing your sample adsorbed onto silica, can then be carefully added to the top of the prepared column.[5] This ensures your compound starts as a very narrow band, leading to excellent separation.

Q3: My benzimidazole drug candidate is chiral. Can I separate the enantiomers using standard silica gel column chromatography?

No. Standard column chromatography on achiral stationary phases like silica gel or alumina will not separate enantiomers. Enantiomers have identical physical properties (polarity, solubility, etc.) and will co-elute as a single spot/peak.

To separate enantiomers, you must use a specialized technique called chiral chromatography. This requires a Chiral Stationary Phase (CSP) , which is often based on cellulose or amylose derivatives.[6] The separation occurs because the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. This work is typically performed using High-Performance Liquid Chromatography (HPLC) rather than gravity column chromatography.[6][7]

References

Addressing challenges in the synthesis of 1,2-disubstituted benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-disubstituted benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the efficiency and success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 1,2-disubstituted benzimidazoles.

Q1: What are the most common starting materials for synthesizing 1,2-disubstituted benzimidazoles?

The most prevalent and versatile method involves the condensation of an o-phenylenediamine (OPD) with aldehydes or carboxylic acids (or their derivatives).[4][5] The choice between an aldehyde or a carboxylic acid often depends on the desired substituent at the 2-position and the reaction conditions you aim to employ. Using an aldehyde is a widely accepted approach due to the vast commercial availability of substituted aldehydes.[5]

Q2: Why is catalyst selection so critical in this synthesis?

Catalysts play a pivotal role in activating the reactants and facilitating the cyclization and dehydration steps. The choice of catalyst can significantly impact reaction time, yield, and even the selectivity between 2-substituted and 1,2-disubstituted products.[1][5] A wide array of catalysts, including Brønsted acids (e.g., phosphoric acid), Lewis acids (e.g., Er(OTf)₃, lanthanum chloride), and heterogeneous catalysts (e.g., SiO₂/CaCl₂·2H₂O), have been successfully employed.[1][6][7]

Q3: How does the choice of solvent affect the reaction outcome?

Solvent selection is crucial as it influences the solubility of reactants and catalysts, and can affect the reaction rate and yield. Polar solvents like methanol and ethanol are often effective for these reactions.[8][9] In some cases, green chemistry approaches utilize water as a solvent or even solvent-free conditions, particularly with microwave assistance.[6][10] The choice of solvent can also dictate the selectivity towards 1,2-disubstituted versus 2-substituted benzimidazoles.[11]

Q4: I'm getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity for the 1,2-disubstituted product?

Achieving high selectivity for the 1,2-disubstituted product is a common challenge.[12] Key strategies to enhance selectivity include:

  • Stoichiometry: Using a 2:1 molar ratio of aldehyde to o-phenylenediamine generally favors the formation of the 1,2-disubstituted product.[5]

  • Catalyst Choice: Certain catalysts, like Er(OTf)₃, have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles.[5]

  • Reaction Conditions: Adjusting the temperature and reaction time can also influence selectivity. Microwave-assisted synthesis has been reported to provide high selectivity in shorter reaction times.[6]

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, significant research has focused on developing greener synthetic protocols. These methods often involve:

  • The use of water as a solvent.[10]

  • Employing reusable heterogeneous catalysts.[13][14]

  • Solvent-free reaction conditions, often coupled with microwave irradiation.[6][15]

  • The use of eco-friendly catalysts like phosphoric acid or even fruit juices.[7][16]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 1,2-disubstituted benzimidazoles.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, you isolate very little or none of the desired 1,2-disubstituted benzimidazole.

Possible Cause Suggested Solution & Rationale
Inactive Catalyst Verify Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air or moisture. Consider using a fresh batch or a different, more robust catalyst. For example, phosphoric acid is an inexpensive and effective homogeneous catalyst.[7]
Sub-optimal Reaction Temperature Optimize Temperature: The reaction may require heating to overcome the activation energy barrier for cyclization and dehydration. If running at room temperature, try increasing the temperature to 50-80 °C.[7] Conversely, excessively high temperatures can lead to decomposition.
Incorrect Stoichiometry Adjust Reactant Ratios: For 1,2-disubstituted products, a 2:1 molar ratio of aldehyde to o-phenylenediamine is typically required.[5] Ensure your measurements are accurate.
Poor Solvent Choice Screen Solvents: The reactants and catalyst may not be sufficiently soluble in the chosen solvent. Polar solvents like methanol or ethanol are generally good starting points. Consider screening a few different solvents to find the optimal one for your specific substrates.
Presence of Water (in non-aqueous reactions) Use Anhydrous Conditions: The condensation reaction to form the benzimidazole ring releases water. If the reaction is reversible, the presence of excess water can inhibit product formation. Ensure your reagents and solvent are dry, and consider using a Dean-Stark apparatus if applicable.
Issue 2: Formation of Side Products

Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

Possible Cause Suggested Solution & Rationale
Formation of 2-Substituted Benzimidazole Control Stoichiometry and Catalyst: This is the most common side product. To favor the 1,2-disubstituted product, use at least 2 equivalents of the aldehyde.[5] Certain catalysts can also enhance selectivity.[5]
Oxidation of o-phenylenediamine Inert Atmosphere: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Formation of Dimeric or Oligomeric Impurities Dilution and Purification: Intermolecular side reactions can lead to higher molecular weight impurities. Running the reaction at a lower concentration can disfavor these pathways. These impurities can often be removed by recrystallization or column chromatography.[17]
Aldehyde Self-Condensation Control Reaction Conditions: Under certain conditions (e.g., strongly basic), some aldehydes can undergo self-condensation reactions. Ensure your reaction conditions are appropriate for the chosen aldehyde.
Issue 3: Purification Challenges

Symptom: Difficulty in isolating the pure 1,2-disubstituted benzimidazole from the reaction mixture.

Possible Cause Suggested Solution & Rationale
Similar Polarity of Products and Byproducts Optimize Chromatography: If the desired product and a major impurity have similar polarities, standard column chromatography may be challenging. Try using a different solvent system with varying polarity or consider a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil or Gummy Solid Induce Crystallization: If the product is not a crystalline solid, try triturating with a non-polar solvent like hexane or diethyl ether to induce precipitation. Seeding with a small crystal of the pure product, if available, can also be effective.
Colored Impurities Decolorize with Activated Carbon: If the product is discolored, dissolving it in a suitable solvent and treating it with activated carbon can help remove colored impurities.[18] A subsequent filtration and recrystallization should yield a purer, colorless product.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Synthesis of 1,2-Disubstituted Benzimidazoles using Phosphoric Acid

This protocol is adapted from a green and efficient method for synthesizing 1,2-disubstituted benzimidazoles.[7]

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add methanol (3 mL).

  • Add the desired aromatic aldehyde (2 mmol) and o-phenylenediamine (1 mmol) to the flask.

  • Add phosphoric acid (7 mol%) to the mixture.

  • Stir the resulting mixture magnetically at 50 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of n-hexane:EtOAc (6:4).

  • Upon completion, dilute the reaction mixture with water.

  • If a solid precipitate forms, filter the product. If not, extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol is based on a rapid and solvent-free method.[6]

Step-by-Step Methodology:

  • In a 3 mL glass microwave vial, add N-phenyl-o-phenylenediamine (1 mmol).

  • Add Er(OTf)₃ (1 mol%) as the catalyst.

  • Add the desired aryl or alkyl aldehyde (1 mmol).

  • Place the vial in a microwave reactor and irradiate for 5 minutes at a set temperature of 60 °C.

  • Monitor the reaction by TLC and GC/MS analysis.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it to obtain the product.

Visualizing the Reaction Mechanism and Troubleshooting

The following diagrams illustrate the general reaction pathway and a troubleshooting workflow.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products OPD o-Phenylenediamine Imine Mono-imine Intermediate OPD->Imine + Aldehyde (1 eq) Aldehyde1 Aldehyde (1 eq) Aldehyde2 Aldehyde (2 eq) Bis_imine Bis-imine Intermediate Imine->Bis_imine + Aldehyde (1 eq) Product_2_sub 2-Substituted Benzimidazole Imine->Product_2_sub Cyclization/ Oxidation Product_1_2_disub 1,2-Disubstituted Benzimidazole Bis_imine->Product_1_2_disub Intramolecular Cyclization

Caption: General reaction pathways for the formation of 2-substituted and 1,2-disubstituted benzimidazoles.

troubleshooting_workflow Start Low Yield of 1,2-Disubstituted Product Check_Stoichiometry Is Aldehyde:OPD ratio ≥ 2:1? Start->Check_Stoichiometry Check_Catalyst Is the catalyst active and appropriate? Check_Stoichiometry->Check_Catalyst Yes Adjust_Stoichiometry Adjust to 2:1 ratio Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Change_Catalyst Use fresh or different catalyst Check_Catalyst->Change_Catalyst No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp Screen different temperatures Check_Temp->Optimize_Temp No Screen_Solvents Test different solvents (e.g., MeOH, EtOH) Check_Solvent->Screen_Solvents No Success Improved Yield Check_Solvent->Success Yes Adjust_Stoichiometry->Check_Catalyst Change_Catalyst->Check_Temp Optimize_Temp->Check_Solvent Screen_Solvents->Success

References

How to overcome poor regioselectivity in benzimidazole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Regioselectivity

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their reactions. Poor regioselectivity, the formation of undesired regioisomers, is a common hurdle that can lead to difficult purification processes and reduced yields of the target molecule.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues. We will delve into the underlying chemical principles governing these reactions and offer field-proven, practical solutions to steer your synthesis toward the desired isomeric product.

Troubleshooting Guide: Diagnosing and Solving Regioselectivity Issues

Poor regioselectivity in the synthesis of substituted benzimidazoles typically arises from the reaction of an unsymmetrically substituted o-phenylenediamine with a carboxylic acid or an aldehyde.[1] This results in a mixture of two possible regioisomers. The following sections address specific problems and provide targeted solutions.

Issue 1: My reaction with a 4-substituted o-phenylenediamine is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

This is a classic regioselectivity challenge. The two amino groups of the diamine have very similar nucleophilicity, leading to a lack of preference for the initial condensation step.

Underlying Causes & Mechanistic Insight:

The initial step in benzimidazole formation is the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid.[2] When the substituent on the o-phenylenediamine ring does not create a significant electronic or steric difference between the two amino groups, both can react at similar rates. For example, substituents with purely inductive effects often lead to poor regioselectivity.[3]

dot ```dot graph "Regioisomer_Formation" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="4-Substituted\no-Phenylenediamine", pos="0,2.5!", fillcolor="#4285F4"]; Reagent [label="Aldehyde / Acid\n(R-CHO / R-COOH)", pos="3,2.5!", fillcolor="#34A853"]; Intermediate1 [label="Intermediate A\n(Attack at NH2 ortho to R')", pos="1.5,1!", fillcolor="#FBBC05"]; Intermediate2 [label="Intermediate B\n(Attack at NH2 meta to R')", pos="1.5,-1!", fillcolor="#FBBC05"]; Product1 [label="Regioisomer 1\n(6-substituted)", pos="4,1!", fillcolor="#EA4335"]; Product2 [label="Regioisomer 2\n(5-substituted)", pos="4,-1!", fillcolor="#EA4335"];

// Edges Substrate -- Intermediate1 [label="Path A"]; Substrate -- Intermediate2 [label="Path B"]; Reagent -- Intermediate1; Reagent -- Intermediate2; Intermediate1 -- Product1 [label="Cyclization"]; Intermediate2 -- Product2 [label="Cyclization"]; }

Caption: Steric hindrance dictates the favored reaction pathway.

Recommended Solutions & Protocols:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, monitor for potential decomposition.

  • Use a Less Bulky Reagent: If possible, switching to a smaller aldehyde or carboxylic acid derivative can reduce the steric clash during the initial condensation step.

  • Employ Microwave Synthesis: Microwave-assisted synthesis can often accelerate reactions that are sluggish under conventional heating, potentially improving yields. [4] Experimental Protocol: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine the 3-substituted o-phenylenediamine (1.0 mmol) and the aldehyde (1.1 mmol).

  • Add a suitable solvent (e.g., ethanol or a solvent-free mixture).

  • If using a catalyst, add it at this stage (e.g., a catalytic amount of acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-150°C) for a predetermined time (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC. [5]7. After cooling, work up the reaction mixture to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Phillips-Ladenburg and Weidenhagen methods for benzimidazole synthesis?

The primary difference lies in the carbonyl-containing reactant used.

  • Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (like esters or acyl chlorides), typically under acidic conditions and often at high temperatures. [6][7][8]* Weidenhagen Synthesis: This approach uses an aldehyde to react with the o-phenylenediamine, usually in the presence of an oxidizing agent. [6] Q2: My final product is dark-colored and difficult to purify. What causes this and how can I fix it?

The dark color is often due to the oxidation of the o-phenylenediamine starting material, which is prone to air oxidation. [5]

  • Prevention:

    • Use high-purity, freshly sourced o-phenylenediamine.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. [9]* Purification:

    • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Stir for a period, then filter through celite to remove the carbon and adsorbed impurities. [5] * Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The non-basic, colored impurities will remain in the organic layer. Neutralizing the aqueous layer will then precipitate your purified benzimidazole. [5] Q3: Can I use computational chemistry to predict the regioselectivity of my reaction?

Yes, computational studies are increasingly used to rationalize and predict regioselectivity. By calculating properties like the natural population analysis (NPA) charges on the nitrogen atoms of the o-phenylenediamine, you can quantify the electronic differences between them. [3]The amino group with a more negative charge is generally more nucleophilic and thus more likely to be the site of the initial attack. [3]Theoretical calculations can also help understand the role of catalysts and the electronic nature of substituents on the reaction outcome. [10][11][12] Q4: I am observing the formation of a 1,2-disubstituted benzimidazole as a major side product. How can I favor the 2-substituted product?

The formation of a 1,2-disubstituted benzimidazole occurs when a second molecule of the aldehyde reacts with the newly formed benzimidazole. [5]

  • Control Stoichiometry: Use a 1:1 molar ratio of the o-phenylenediamine to the aldehyde, or even a slight excess of the diamine. This limits the availability of the aldehyde for the second reaction. [5]* Catalyst Choice: As mentioned, certain catalysts like supported gold nanoparticles can be highly selective for the formation of 2-substituted benzimidazoles. [13]* Reaction Conditions: In some systems, using non-polar solvents may favor the 2-substituted product. [5]Conversely, conditions like using Er(OTf)₃ in water can selectively produce the 1,2-disubstituted product, especially with electron-rich aldehydes. [10]

References

Technical Support Center: Accelerating Benzimidazole Synthesis with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage microwave technology to significantly reduce reaction times and improve efficiency in the synthesis of this critical heterocyclic motif. Benzimidazoles are a cornerstone in medicinal chemistry, and mastering their rapid synthesis is key to accelerating discovery pipelines.[1][2][3]

This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of microwave chemistry and extensive field experience.

Section 1: Troubleshooting Guide

Microwave-assisted organic synthesis (MAOS) is a powerful technique, but like any experimental method, it can present challenges.[4] This section addresses common issues encountered during the microwave synthesis of benzimidazoles and provides a logical framework for their resolution.

Issue 1: Low or No Product Yield

This is one of the most common frustrations in synthesis. A systematic approach to diagnosing the root cause is essential.

Initial Diagnostic Questions:

  • Did the reaction heat up as expected? Monitor the temperature and pressure profiles provided by the microwave reactor.

  • Was there a color change? The condensation of an o-phenylenediamine with an aldehyde typically results in a colored Schiff base intermediate.

  • What does the crude TLC or LC-MS look like? Are starting materials unreacted, or is there a complex mixture of products?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Expert Insights: The efficiency of microwave heating is directly related to the dielectric properties of the reaction mixture.[1] If you are using a non-polar solvent like toluene, it may not absorb microwave energy effectively. Adding a small amount of a highly polar solvent (a "sensitizer") like ethanol or DMF can dramatically improve heating rates. Alternatively, solvent-free conditions, where the reactants themselves absorb the microwave energy, can be highly effective and are considered a green chemistry approach.[5][6]

Issue 2: Formation of Impurities and Side Products

The speed of microwave heating can sometimes lead to the formation of undesired byproducts if not properly controlled.

Common Impurities & Causes:

Impurity/Side ProductProbable CauseProposed Solution
Over-oxidation Products Oxidant is too strong or reaction time/temperature is excessive.Reduce the amount of oxidant, switch to a milder oxidant (e.g., air), or decrease reaction time/temperature.
N-Alkylated Benzimidazole If using an alcohol as a solvent at high temperatures.Switch to a non-reactive solvent like DMF, acetonitrile, or consider solvent-free conditions.
Polymerization Highly reactive aldehydes or high temperatures.Lower the reaction temperature and ensure slow, controlled heating. Dilute the reaction mixture.
Incomplete Cyclization Insufficient heating or catalyst activity.Increase temperature, reaction time, or screen for a more effective catalyst.[7]

Expert Insights: One of the key advantages of modern microwave reactors is precise temperature control. Use a "ramp-to-temperature" setting rather than a "max power" setting. This allows for more uniform heating and minimizes thermal runaway, which can lead to decomposition and byproduct formation.[8]

Issue 3: Reaction Scalability Issues

A reaction that works well on a 1 mmol scale may not translate directly to a 20 mmol scale.

Challenges & Solutions:

  • Uneven Heating (Hot Spots): Microwaves may not penetrate larger volumes uniformly.

    • Solution: Ensure vigorous stirring. Use a wider reaction vessel to decrease the path length of the microwaves. For larger scales, consider a continuous flow microwave reactor.

  • Pressure Limits Exceeded: The headspace in a sealed vessel is smaller on a larger scale relative to the reaction volume, leading to faster pressure increases.

    • Solution: Reduce the reaction concentration. Use a larger vessel to provide more headspace. Program the microwave to control for a maximum pressure limit.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use a domestic microwave oven for my synthesis? A: Absolutely not. Domestic microwave ovens are extremely dangerous for chemical synthesis.[8] They lack the necessary safety features, such as temperature and pressure feedback control, and are not designed to contain reactions involving flammable organic solvents.[10] Using a dedicated laboratory microwave reactor is mandatory for safety and reproducibility.[8][10]

Q2: What is the best solvent for microwave-assisted benzimidazole synthesis? A: The "best" solvent is reaction-dependent. Highly polar solvents like DMF, DMSO, and ethanol are excellent microwave absorbers and often facilitate high reaction rates. However, recent trends favor "green" chemistry approaches, including the use of water, or even solvent-free conditions, which can be highly effective, especially when one of the reactants is a liquid.[5][6]

Q3: How do I choose the right catalyst? A: The choice of catalyst depends on your starting materials.

  • From Aldehydes: This is a condensation followed by an oxidative cyclization. You will need an oxidant. Options range from mild (air) to more potent ones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Na₂S₂O₅.[11][12]

  • From Carboxylic Acids: This is a condensation involving dehydration. A Lewis acid like Er(OTf)₃ or a protic acid (often generated in situ) can be effective.[13][14] Zeolites and other solid acids are also used.[7]

Q4: My reaction is complete in 5 minutes. Is this result reliable? A: Yes, this is the primary advantage of microwave synthesis.[15][16][17] The rapid, uniform heating of the reaction mixture can accelerate reaction rates by orders of magnitude compared to conventional oil bath heating.[1][13] Always confirm the product identity via standard analytical techniques (NMR, MS, etc.).

Q5: What safety precautions are essential when using a microwave reactor? A:

  • Vessel Integrity: Always inspect the reaction vessel and cap for cracks or defects before use.[9]

  • Pressure Management: Never fill a sealed vessel more than two-thirds full. Be aware of the pressure limits of your vessel.[9]

  • Solvent Safety: Work in a well-ventilated fume hood. Be aware that microwave heating can rapidly bring flammable solvents to their boiling points.[10]

  • Avoid Metals: Never place metal objects (spatulas, magnetic stir bars with exposed metal) inside the microwave cavity, as this can cause arcing.[10]

Section 3: Experimental Protocol & Workflow

This section provides a representative protocol for the synthesis of a 2-arylbenzimidazole, a common structural motif.

Protocol: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzimidazole

This protocol involves the condensation and subsequent oxidation of o-phenylenediamine and benzaldehyde.

Reaction Scheme:

Caption: General reaction scheme for benzimidazole synthesis.

Materials:

ReagentMWAmountMoles
o-Phenylenediamine108.14 g/mol 108 mg1.0 mmol
Benzaldehyde106.12 g/mol 106 mg (101 µL)1.0 mmol
DDQ227.01 g/mol 136 mg0.6 mmol
Acetonitrile (MeCN)-3 mL-

Step-by-Step Procedure:

  • Vessel Preparation: Place a suitable magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add o-phenylenediamine (108 mg, 1.0 mmol) and benzaldehyde (101 µL, 1.0 mmol).

  • Solvent and Catalyst: Add 3 mL of acetonitrile, followed by DDQ (136 mg, 0.6 mmol).[11]

  • Sealing: Securely cap the vessel using a specialized crimper.

  • Microwave Setup: Place the vessel in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Stirring: High

    • Pre-stirring: 10 seconds

  • Reaction: Start the irradiation. The reactor will automatically monitor and adjust power to maintain the set temperature.

  • Cooling: After the reaction is complete, the vessel will be cooled to a safe temperature (e.g., <50°C) using compressed air.

  • Work-up: Once cooled, carefully uncap the vessel in a fume hood. Monitor the reaction by TLC. The product can typically be isolated by precipitation upon adding water, followed by filtration and recrystallization if necessary.

This guide provides a foundational understanding of the principles and practices for successfully implementing microwave-assisted synthesis of benzimidazoles. By combining this knowledge with careful experimental technique, researchers can significantly enhance their synthetic throughput and accelerate the pace of discovery.

References

Investigating solvent effects on the yield and purity of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this compound. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our focus is to explain the causality behind experimental choices, empowering you to optimize your synthesis for both yield and purity by understanding the critical role of solvent effects.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental hurdles in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix it?

Answer: Low yields in this synthesis, a variation of the Phillips-Ladenburg reaction, are a common challenge. The root cause often lies in one of four areas: solvent choice, reaction conditions, reactant purity, or competing side reactions.

Immediate Troubleshooting Steps:

  • Verify Reactant Purity: The starting material, o-phenylenediamine, is notoriously susceptible to air oxidation, which introduces colored impurities and reduces the concentration of the active nucleophile.[1] Before starting, ensure your o-phenylenediamine is a light-colored, crystalline solid. If it is dark or discolored, consider purifying it by recrystallization from water with a small amount of sodium dithionite or running it through a short plug of silica gel.

  • Optimize Reaction Temperature: The condensation requires heat to drive the cyclization and dehydration steps. However, excessive heat can lead to decomposition.[1] For solvents like ethanol or methanol, reflux temperature is generally optimal. If using a high-boiling solvent like DMF or xylene, aim for a temperature range of 100-130°C and monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid degradation.[2]

  • Evaluate Your Solvent: The solvent is not merely a medium but an active participant in the reaction's success. Polar protic solvents like ethanol are often excellent choices as they effectively solvate the starting materials and can participate in proton transfer during the mechanism.[3] However, in some systems, other solvents may be superior. A solvent screen is a powerful optimization tool.[4][5]

Question 2: My final product is difficult to purify. TLC shows multiple spots, and the isolated solid is off-color (yellow/brown). What's happening?

Answer: This issue points towards incomplete reaction, the formation of stable side products, or degradation.

Probable Causes & Solutions:

  • Side Product Formation (1,5-Benzodiazepine): The reaction between o-phenylenediamine and malonic acid derivatives can follow a competing pathway to form 1,5-benzodiazepine-2,4-diones, especially under certain acidic conditions.[6] The choice of solvent and catalyst can influence this selectivity. Shifting to a different acid catalyst (e.g., from HCl to p-TsOH) or changing the solvent may favor the desired benzimidazole pathway.

  • Oxidation: As mentioned, o-phenylenediamine and some benzimidazole intermediates can oxidize. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of colored impurities.[1]

  • Incomplete Reaction: If you observe the starting material spot on your TLC, the reaction has not gone to completion. This can be addressed by increasing the reaction time or temperature, or by ensuring your catalyst is active.[1]

  • Purification Strategy: A single purification method may be insufficient.

    • Recrystallization: This is the first line of defense. Ethanol or ethanol/water mixtures are often effective for this compound.[1][7]

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is necessary. A gradient of ethyl acetate in hexane is a common mobile phase for separating benzimidazole derivatives.[8]

Question 3: The reaction seems to stall and does not proceed to completion, even after prolonged heating. Why?

Answer: A stalled reaction typically indicates an issue with the fundamental reaction parameters or the removal of a reaction byproduct.

Causality & Corrective Actions:

  • Water Removal: The final cyclization step to form the benzimidazole ring involves the elimination of two molecules of water. In some solvent systems, the accumulation of water can inhibit the reaction equilibrium. While polar protic solvents can manage this, using a non-polar solvent like xylene with a Dean-Stark trap to azeotropically remove water can drive the reaction to completion.

  • Catalyst Deactivation: The acid catalyst is crucial for activating the carbonyl group of the malonic ester derivative.[1] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%). If the reaction is still slow, a stronger acid or a different type of catalyst (e.g., a Lewis acid) could be explored.[4]

  • Solubility Issues: If the reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient due to being diffusion-limited. Observe the reaction mixture at temperature. If solids are present, you may need to switch to a more effective solvent that can fully dissolve all components. Acetonitrile and DMF are good alternatives to consider for their high polarity and solvating power.[5][9]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my synthesis from the start?

A1: Solvent selection is a balance of properties. There is no single "best" solvent, but you can make an informed choice based on these principles:

  • Polarity: Polar solvents (Ethanol, Methanol, DMF, Acetonitrile) are generally preferred because they can dissolve the polar starting material (o-phenylenediamine) and stabilize the charged intermediates in the reaction mechanism.[3][4]

  • Boiling Point: A sufficiently high boiling point is needed to provide the activation energy for the reaction. Solvents that allow for reflux around 80-120°C are a good starting point.

  • Protic vs. Aprotic: Polar protic solvents (like ethanol) can act as proton sources, potentially aiding the reaction mechanism. Polar aprotic solvents (like DMF or acetonitrile) offer high polarity without this interaction, which can sometimes be advantageous in preventing side reactions.[5]

A logical starting point is ethanol due to its effectiveness, low cost, and favorable safety profile.[3] If yields are suboptimal, screening other solvents as detailed in the table below is recommended.

Q2: What is the mechanism for this reaction, and what is the role of the acid catalyst?

A2: The reaction proceeds via the Phillips-Ladenburg synthesis pathway.[10] The key steps are:

  • Nucleophilic Attack: One amino group of o-phenylenediamine attacks a carbonyl carbon of the ethyl malonate derivative.

  • Amide Formation: An intermediate amide is formed with the loss of ethanol.

  • Intramolecular Cyclization: The second amino group attacks the remaining ester carbonyl group.

  • Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the aromatic benzimidazole ring.

The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group, accelerating the initial steps of the reaction.[1]

Q3: Which analytical techniques are best for monitoring the reaction and confirming the final product?

A3: A multi-pronged approach is essential for robust analysis:

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A mobile phase of 30-50% ethyl acetate in hexane is a good starting point. You can track the disappearance of starting materials and the appearance of the product spot.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the final purity of your compound with high accuracy. A C8 or C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like phosphoric acid) is a common setup.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of your synthesized ester, providing definitive evidence of its formation.[12]

Data Presentation: Solvent Effects

The choice of solvent can dramatically influence the outcome of the synthesis. The following table summarizes findings from various benzimidazole synthesis studies, providing a comparative basis for your experimental design.

SolventCatalystTemp. (°C)Time (h)Typical Yield (%)Key Insights & Reference
Ethanol p-TsOH / NH₄ClReflux (~78)4 - 16Good to ExcellentOften considered a green and effective solvent. Good solubility for reactants.[3][13]
Methanol Cu(OH)₂Room Temp6GoodCan work even at room temperature with the right catalytic system.[13]
Chloroform (CHCl₃) NH₄ClRoom Temp4ExcellentFound to be highly effective in specific ammonium salt-catalyzed systems.[9]
Acetonitrile (CH₃CN) Indion 190 Resin50-60~2ExcellentA polar aprotic option that can lead to high conversion in shorter times.[5]
Dimethylformamide (DMF) K₂CO₃15021VariableHigh boiling point can help drive the reaction but increases risk of side products.[14]
Solvent-Free In(OTf)₃ / BAIL Gel100-1300.5 - 5Good to ExcellentGreen chemistry approach that can be very efficient but requires specific catalysts.[15][16]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is a generalized adaptation of the Phillips-Ladenburg synthesis.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-phenylenediamine (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per 1 mmol of o-phenylenediamine).

  • Reagent & Catalyst Addition: Add diethyl malonate (1.1 eq) followed by a catalytic amount of 4N hydrochloric acid or p-toluenesulfonic acid (5-10 mol%).

  • Reaction: Heat the mixture to reflux (for ethanol, ~78°C) and stir.

  • Monitoring: Monitor the reaction progress every hour using TLC (Mobile phase: 40% Ethyl Acetate / 60% Hexane). The reaction is complete when the o-phenylenediamine spot has been completely consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add cold water to the residue. The crude product may precipitate.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate solution until pH ~7-8.

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

    • If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude solid product.

  • Purification: Proceed with purification as described in Protocol 2 or 3.

Protocol 2: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is achieved.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Visualizations: Workflows and Logic Diagrams

To further clarify the experimental process and decision-making, the following diagrams have been generated using Graphviz.

Diagram 1: General Experimental Workflow

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis P1 Verify Reactant Purity P2 Select Solvent & Catalyst P1->P2 R1 Combine Reagents in Flask P2->R1 R2 Heat to Target Temperature R1->R2 R3 Monitor by TLC R2->R3 W1 Cool & Quench Reaction R3->W1 W2 Extract or Filter Crude Product W1->W2 W3 Purify (Recrystallization or Chromatography) W2->W3 A1 Check Purity (TLC/HPLC) W3->A1 A2 Confirm Structure (NMR, MS) A1->A2

Caption: High-level workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree

Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Cause_Yield_Reactants Check Reactant Purity (o-PDA oxidation?) LowYield->Cause_Yield_Reactants Yes Cause_Yield_Conditions Check Temp & Time (Incomplete reaction?) LowYield->Cause_Yield_Conditions Yes Cause_Yield_Solvent Re-evaluate Solvent (Solubility/Side Rxn?) LowYield->Cause_Yield_Solvent Yes Cause_Impurity_SideProduct Side Product Formed? (e.g., Benzodiazepine) ImpureProduct->Cause_Impurity_SideProduct Yes Cause_Impurity_Oxidation Oxidation Occurred? (Run under N2?) ImpureProduct->Cause_Impurity_Oxidation Yes Cause_Impurity_Purification Purification Ineffective? (Try Column Chrom.) ImpureProduct->Cause_Impurity_Purification Yes

Caption: A logical guide for diagnosing common synthesis problems.

Diagram 3: Solvent Property Interrelationships

Solvent Solvent Choice Polarity Polarity (Polar / Non-polar) Solvent->Polarity BoilingPoint Boiling Point (High / Low) Solvent->BoilingPoint Type Type (Protic / Aprotic) Solvent->Type Solubility Reactant Solubility Polarity->Solubility influences SideRxn Side Reaction Selectivity Polarity->SideRxn influences Rate Reaction Rate BoilingPoint->Rate influences Type->Rate can affect Type->SideRxn influences Yield Overall Yield & Purity Solubility->Yield Rate->Yield SideRxn->Yield

Caption: Relationship between solvent properties and reaction outcomes.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, making it a versatile scaffold for developing therapeutic agents.[1] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

This guide provides a comparative analysis of the biological activities of various benzimidazole derivatives, using the simple, unadorned structure of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester as a foundational reference. We will explore how specific structural modifications to the benzimidazole nucleus give rise to potent and selective biological effects, supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this important class of compounds.

Comparative Antimicrobial Activity

Infectious diseases, exacerbated by the rise of drug-resistant microbes, present a continuous threat to global health.[1] Benzimidazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a wide spectrum of bacteria and fungi.[2]

Mechanism of Action & Rationale for Screening: A primary mechanism for the antimicrobial action of certain benzimidazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which controls DNA topology during replication.[2] For fungi, some derivatives disrupt the cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component not found in mammalian cells, thus providing a selective target.[1] The initial screening of novel compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is a critical first step to identify lead candidates.

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core ring system.

  • Position C2: This is a critical position for modification. Attaching heterocyclic moieties like oxadiazoles or triazoles can enhance antimicrobial activity.[3] For instance, converting the hydrazide of a benzimidazole derivative into a 1,3,4-oxadiazole-2-thione resulted in a compound with high activity against Bacillus cereus.[3]

  • Position N1: Substitution at the N1 position with alkyl chains of varying lengths has been shown to modulate antibacterial activity.[4]

  • Hybrid Molecules: Creating hybrid molecules by linking the benzimidazole scaffold to other bioactive structures, such as triazoles, can lead to synergistic effects and enhanced antimicrobial potency.[5] The presence of an oxygen or sulfur atom in the linker bridge often increases this activity.[5][6]

Comparative Data: Antimicrobial Activity

Compound/DerivativeTest OrganismActivity (MIC in µg/mL)Reference
This compoundVariousBaseline (Reference)-
2-(Substituted)-benzimidazole (Compound 11d)S. aureus2[4]
B. subtilis2[4]
E. coli16[4]
Benzimidazole-Triazole Hybrid (Compound 67b)B. cereus32[2]
S. aureus32[2]
E. coli64[2]
Fluorinated Benzimidazole (TFBZ)MRSA4[7]
Benzimidazole-HydrazonesCandida speciesNotable antifungal[8]

Comparative Anticancer Activity

Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel chemotherapeutics that can overcome multidrug resistance.[9] Benzimidazole derivatives are a cornerstone of anticancer research due to their ability to target multiple pathways involved in cancer cell proliferation and survival.[10][11]

Mechanism of Action & Rationale for Screening: The anticancer effects of benzimidazoles are diverse and include:

  • Disruption of Microtubule Polymerization: Similar to well-known drugs like paclitaxel, many benzimidazoles bind to tubulin, preventing the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[9][11]

  • Inhibition of Kinases: Certain derivatives can inhibit oncogenic kinases like cyclin-dependent kinases (CDKs) or tyrosine kinases, which are crucial for the uncontrolled proliferation of cancer cells.[10]

  • DNA Intercalation and Topoisomerase Inhibition: Some compounds can insert themselves into the DNA helix or inhibit topoisomerase enzymes, disrupting DNA replication and repair.[11]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through various intrinsic and extrinsic pathways.[9]

Initial screening is typically performed using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines to determine the concentration required to inhibit 50% of cell growth (IC50).

Structure-Activity Relationship (SAR) Insights:

  • Positions C5 and C6: The introduction of substituents at these positions, such as dimethyl groups, can increase lipophilicity and cellular uptake, enhancing cytotoxicity against breast and lung cancer cells.[10]

  • Hybrid Molecules: Fusing the benzimidazole core with other anticancer scaffolds, like quinazoline, can create dual-action inhibitors targeting both tubulin polymerization and topoisomerase.[10]

  • Metal Complexes: Coordinating benzimidazole derivatives with transition metals like platinum or copper can boost anticancer action by increasing oxidative stress in cancer cells.[10]

Comparative Data: Anticancer Activity (IC50 in µM)

Compound/DerivativeCell LineActivity (IC50 in µM)Mechanism of ActionReference
This compoundVariousBaseline (Reference)--
2-ArylbenzimidazoleMCF-70.15Tubulin Polymerization Inhibitor[12]
Benzimidazole-Quinazoline HybridLeukemiaPotent ActivityTubulin & Topoisomerase Inhibitor[10]
NitrobenzimidazolePancreaticSelective ActivityDNA Intercalation, Apoptosis[10]
Benzimidazole-Platinum ComplexVariousEnhanced ActivityIncreased Oxidative Stress[10]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and many current anti-inflammatory drugs have significant side effects with long-term use.[13] Benzimidazole derivatives offer a promising alternative by targeting key mediators of the inflammatory cascade.[14][15]

Mechanism of Action & Rationale for Screening: Benzimidazoles exert their anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins and leukotrienes—potent inflammatory mediators.[14][16] Some derivatives also act as antagonists for cannabinoid or bradykinin receptors.[13][17] Pre-clinical evaluation often involves carrageenan-induced paw edema in rats, a standard model for acute inflammation.

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory profile is highly sensitive to substitutions on the benzimidazole scaffold.[17]

  • Position C2: Substitution with a phenyl group carrying a hydrophilic moiety enhances COX-2 inhibition, while a lipophilic group favors COX-1 inhibition.[14]

  • Position C5: A methanesulphonamido substitution is considered essential for potent anti-inflammatory activity.[13]

  • Position N1: Attaching n-pentyl or n-hexyl groups can lead to better anti-inflammatory outcomes than standard drugs like rofecoxib.[13]

Comparative Data: Anti-inflammatory Activity

Compound/DerivativeModelActivity (% Inhibition of Edema)Target(s)Reference
This compoundVariousBaseline (Reference)--
N1-n-butyl-methanesulphonamido-benzimidazoleCarrageenan-induced paw edema97.62%COX/LOX[13]
N-(1H-benzimidazol-2-ylmethyl) anilineCarrageenan-induced paw edema100% (at 100 mg/kg)COX/LOX[13]
Benzimidazole-Oxadiazole Hybrid (Compound 5)In vitro assaysStrong ActivityCOX/LOX[13]
Rofecoxib (Standard Drug)Carrageenan-induced paw edema78.95%COX-2[13]

Comparative Antiviral Activity

The development of effective antiviral agents is a critical area of research, particularly for RNA viruses.[18] Benzimidazole and its derivatives have shown significant potential, with some compounds acting as potent inhibitors of viral replication.[7][19]

Mechanism of Action & Rationale for Screening: Antiviral benzimidazoles function by targeting specific steps in the viral life cycle.[19] This can include inhibiting viral entry into host cells, blocking viral genome replication by targeting viral polymerases, or preventing the assembly of new viral particles by inhibiting proteases.[19] Screening involves cell-based assays where host cells are infected with a specific virus (e.g., Coxsackievirus B5, Respiratory Syncytial Virus) and treated with the compound to measure the reduction in viral replication, often expressed as the 50% effective concentration (EC50).

Structure-Activity Relationship (SAR) Insights:

  • Position C2: The 2-benzylbenzimidazole scaffold is a common feature in derivatives active against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[18]

  • Hybrid Molecules: Combining the benzimidazole core with a 1,2,3-triazole ring has been shown to produce compounds with antiviral properties.[5] The presence of an additional triazole ring can further enhance this activity.[5][6]

Comparative Data: Antiviral Activity

Compound/DerivativeVirus TargetActivity (EC50 in µM)Reference
This compoundVariousBaseline (Reference)-
2-Benzylbenzimidazole Derivatives (14 compounds)CVB-59 - 17[18]
2-Benzylbenzimidazole Derivatives (7 compounds)RSV5 - 15[18]
Ribavirin (Standard Drug)RSV>EC50 of test compounds[18]

Visualizations: Workflows and Mechanisms

Experimental Workflow for Biological Screening

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Identification & SAR cluster_2 Phase 3: Lead Optimization Start Synthesis of Benzimidazole Derivatives Screen Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Start->Screen Compound Library Hit Identify 'Hit' Compounds (Active Compounds) Screen->Hit Activity > Threshold SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimize Synthesize Analogs for Lead Optimization SAR->Optimize Design New Derivatives Secondary Secondary Assays (e.g., Mechanism of Action, In Vivo) Optimize->Secondary Result Lead Candidate for Pre-clinical Development Secondary->Result Identify Lead Candidate

Caption: General workflow for the discovery of bioactive benzimidazole derivatives.

Mechanism: Inhibition of Tubulin Polymerization

G cluster_0 Normal Cell Division cluster_1 Action of Benzimidazole Derivative Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Block Microtubule Dynamics Disrupted Microtubule->Block Division Cell Division Spindle->Division Benzimidazole Anticancer Benzimidazole Derivative Benzimidazole->Tubulin Binds to Tubulin Arrest G2/M Cell Cycle Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Benzimidazoles can inhibit cancer by disrupting microtubule dynamics.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Causality: This method is a standard, qualitative screening technique to rapidly assess if a compound has inhibitory activity against a specific microorganism. The size of the inhibition zone provides a preliminary measure of the compound's potency and its ability to diffuse through the agar.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Uniformly swab the entire surface of the agar plate with the prepared microbial suspension.[3]

  • Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc must be used as a negative control.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Allow the plates to stand at 4°C for 1 hour to permit diffusion of the compound, then transfer to an incubator.[3] Incubate at 37°C for 24 hours for bacteria or 28°C for 48-72 hours for fungi.[3]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is absent) in millimeters. Compare the zone sizes to those of standard antibiotics.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a quantitative, colorimetric method to assess a compound's effect on cell viability and proliferation. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value.

Methodology:

  • Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) to determine the IC50 value.

Conclusion and Future Perspectives

The benzimidazole scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to a vast array of derivatives with potent biological activities. While this compound represents a simple, foundational structure, this analysis demonstrates that strategic modifications at the N1, C2, C5, and C6 positions are critical for tailoring the compound's activity towards specific therapeutic targets. The development of hybrid molecules, which combine the benzimidazole core with other pharmacophores, is a particularly promising strategy for creating multi-target agents that can overcome drug resistance.[2][10] Future research should continue to focus on elucidating detailed mechanisms of action and leveraging computational modeling to rationally design the next generation of benzimidazole-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

A Comparative Guide to the Synthesis of the Benzimidazole Core: Methodologies, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals with a wide array of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties.[1][2] The synthesis of this privileged heterocyclic system has evolved considerably, transitioning from classical, often harsh, conventional methods to more efficient and environmentally benign protocols.[3][4] This guide provides a comparative analysis of different synthetic methodologies for the benzimidazole core, offering researchers, scientists, and drug development professionals a detailed overview of key techniques, their underlying mechanisms, and practical, field-proven insights.

Classical Thermal Condensation: The Phillips-Ladenburg Reaction

One of the most established methods for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures.[5][6] This method is valued for its simplicity and the use of readily available starting materials.

Mechanistic Insights

The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acyl-o-phenylenediamine intermediate. This is followed by a cyclization step, driven by the elimination of a water molecule, to form the benzimidazole ring. The acidic catalyst protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

G cluster_0 Phillips-Ladenburg Mechanism o-Phenylenediamine o-Phenylenediamine Acylation Acylation o-Phenylenediamine->Acylation Carboxylic_Acid Carboxylic Acid Protonation Protonation (H+) Carboxylic_Acid->Protonation Protonation->Acylation N-Acyl_Intermediate N-Acyl-o-phenylenediamine Intermediate Acylation->N-Acyl_Intermediate Cyclization Intramolecular Cyclization N-Acyl_Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Benzimidazole Benzimidazole Dehydration->Benzimidazole

Caption: Reaction mechanism of the Phillips-Ladenburg synthesis.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized procedure based on classical methods.

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Add a strong acid, such as 4M hydrochloric acid or polyphosphoric acid, to the mixture.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the crude product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure benzimidazole derivative.

Catalyzed Condensation: An Efficient and Greener Alternative

To overcome the often harsh conditions of the Phillips-Ladenburg synthesis, numerous catalytic systems have been developed. These methods typically involve the condensation of an o-phenylenediamine with an aldehyde, which is generally more reactive than a carboxylic acid.[7] The use of a catalyst allows for milder reaction conditions, shorter reaction times, and often higher yields.[8]

The Role of the Catalyst

A variety of catalysts can be employed, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[9] A simple and cost-effective catalyst is ammonium chloride (NH₄Cl). The catalyst facilitates the reaction by activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the o-phenylenediamine. It also promotes the subsequent cyclization and dehydration steps.

G cluster_1 Catalyzed Condensation Workflow Start Start Mix_Reactants Mix o-Phenylenediamine, Aldehyde, and Catalyst Start->Mix_Reactants Heat Heat at 80-90°C Mix_Reactants->Heat Monitor Monitor by TLC Heat->Monitor Precipitate Pour into Ice Water to Precipitate Product Monitor->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Dry_Purify Dry and Recrystallize Filter_Wash->Dry_Purify End Pure Benzimidazole Dry_Purify->End

Caption: Experimental workflow for catalyzed benzimidazole synthesis.

Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles.[11]
  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).

  • Stir the resulting mixture at 80-90°C for 2-4 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain the pure 2-substituted benzimidazole.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.[10][11][12]

The "Microwave Effect"

The efficiency of microwave synthesis stems from the direct and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules. This localized and instantaneous heating leads to a significant increase in reaction rates. In some cases, solvent-free conditions can be employed, further enhancing the green credentials of this methodology.[13][14]

Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles.[17]
  • In a microwave-safe vessel, mix N-substituted-o-phenylenediamine (1 equivalent), an aldehyde (1 equivalent), and a catalytic amount of a Lewis acid such as Er(OTf)₃ (1 mol%).[14]

  • Subject the mixture to microwave irradiation at a controlled temperature (e.g., 60-100°C) for 5-10 minutes.[14]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the product by adding water and extracting with a suitable organic solvent like ethyl acetate.[13]

  • Dry the organic layer, evaporate the solvent, and purify the residue if necessary.

Comparative Performance of Synthetic Methodologies

The choice of synthetic methodology often depends on factors such as desired yield, reaction time, available equipment, and environmental considerations. The following table summarizes the key performance indicators for the discussed methods.

MethodologyTypical Reaction TimeTypical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Classical Thermal Condensation 2-8 hours[11]High (often >150°C)Moderate to GoodSimple, readily available starting materials.Harsh reaction conditions, long reaction times, potential for side products.[9]
Catalyzed Condensation 2-4 hoursModerate (80-90°C)Good to ExcellentMilder conditions, improved yields, cost-effective.[8]Catalyst may need to be removed from the final product.
Microwave-Assisted Synthesis 5-15 minutes[14]Moderate to High (60-120°C)Excellent[14]Drastically reduced reaction times, high yields, potential for solvent-free reactions.[12][13]Requires specialized microwave reactor equipment.

Conclusion: Choosing the Optimal Path to Benzimidazoles

The synthesis of the benzimidazole core has evolved from lengthy, high-temperature classical methods to rapid and efficient catalyzed and microwave-assisted protocols. For exploratory and small-scale synthesis where time is a critical factor, microwave-assisted synthesis offers unparalleled advantages. For larger-scale production, catalyzed condensation presents a balance of efficiency, cost-effectiveness, and milder conditions.[15] While traditional thermal condensation methods are still relevant, particularly due to their simplicity, the modern approaches generally provide superior performance in terms of yield, reaction time, and sustainability.[4] The ongoing development of novel catalysts and green synthetic methodologies continues to expand the toolkit available to researchers for accessing these vital heterocyclic compounds.[9][16]

References

Experimental Validation of the Antitumor Properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and experimental framework for evaluating the antitumor potential of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes the known biological context of benzimidazole derivatives with detailed, field-proven experimental protocols. We will objectively compare the known cytotoxic effects of this compound with established chemotherapeutics and provide the methodologies necessary for a thorough preclinical validation.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1] This heterocyclic system, resembling naturally occurring purine nucleotides, allows for diverse pharmacological activities, with anticancer properties being among the most prominent.[2] Benzimidazole derivatives have been shown to exert their antitumor effects through various mechanisms, including the inhibition of critical enzymes like kinases and topoisomerases, disruption of microtubule polymerization, and the induction of cell cycle arrest and apoptosis.[2][3]

This compound (also known as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate) often serves as a key intermediate in the synthesis of more complex benzimidazole-based compounds.[4][5] However, understanding the intrinsic bioactivity of this foundational molecule is crucial for rational drug design. This guide will focus on the direct experimental validation of this specific ester.

Comparative Cytotoxicity Analysis

The initial assessment of any potential anticancer agent is the evaluation of its cytotoxicity against various cancer cell lines. While extensive data on the direct antitumor activity of this compound is limited, a key study provides crucial baseline data on its growth inhibitory effects.

The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against three human cancer cell lines, compared to the well-established chemotherapeutic agent, Doxorubicin.

CompoundMCF-7 (Breast) GI50 (µM)NCI-H460 (Lung) GI50 (µM)SF-268 (CNS) GI50 (µM)
This compound23.634.645.4
Doxorubicin (for comparison)~0.1 - 2.5Not Widely ReportedNot Widely Reported

Data for this compound is sourced from[4]. Doxorubicin data is a representative range from multiple sources, as IC50 values can vary significantly based on experimental conditions.

This initial data indicates that this compound possesses modest cytotoxic activity. The GI50 values are in the micromolar range, suggesting that while it may not be as potent as frontline chemotherapeutics like Doxorubicin, it represents a valid starting point for medicinal chemistry optimization. The differential sensitivity across cell lines also suggests a potential for selective activity that warrants further investigation.

Core Experimental Validation Workflow

To build upon these initial findings, a rigorous, multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Preparation & Solubilization B Cell Line Panel Selection (e.g., MCF-7, NCI-H460, SF-268) A->B C MTT Cell Viability Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D If IC50 is promising E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is promising G Animal Model Selection (e.g., Xenograft in Nude Mice) C->G Transition to In Vivo F Mechanistic Studies (e.g., Western Blot for Apoptotic Markers) D->F E->F H Dose-Response & Toxicity Study G->H I Tumor Growth Inhibition Study H->I J Histopathological Analysis I->J

Caption: A typical workflow for the preclinical validation of a novel antitumor compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the essential in vitro assays required to validate the antitumor properties of this compound.

Cell Viability and Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in their recommended growth medium until they reach approximately 80% confluency.

    • Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

G cluster_0 Cell Populations cluster_1 Mechanism A Healthy Cells (Annexin V- / PI-) B Early Apoptotic Cells (Annexin V+ / PI-) C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) B->C Progression of Apoptosis D Necrotic Cells (Annexin V- / PI+) X Intact Membrane, PS on Inner Leaflet X->A Y Intact Membrane, PS Externalized Y->B Z Compromised Membrane, PS Externalized Z->C W Compromised Membrane W->D

References

Spectroscopic analysis (NMR, IR) for the structural confirmation of synthesized (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Confirmation of Synthesized (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the structural confirmation of synthesized this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the unambiguous structural confirmation of its derivatives, such as this compound, is a critical step in the synthesis and drug discovery pipeline. This guide focuses on the primary spectroscopic techniques, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and compares their utility against complementary methods like Mass Spectrometry (MS) and Elemental Analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy serves as the first-line analytical technique, offering a rapid and non-destructive method to confirm the presence of key functional groups within a molecule.[2][3][4][5] The principle lies in the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds. This provides a characteristic "fingerprint" of the molecule's functional components.

Experimental Protocol: Acquiring the IR Spectrum (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the dried, synthesized this compound powder directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place solid sample on ATR crystal Background Run Background Scan Prep->Background Sample Run Sample Scan Background->Sample Apply Pressure FT Fourier Transform Sample->FT Spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) FT->Spectrum

Caption: Workflow for IR Spectrum Acquisition using ATR.

Data Interpretation and Comparison

The power of IR lies in identifying expected functional groups and confirming the absence of starting material moieties. For this compound, the spectrum is validated by the presence of several key absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Structural Confirmation
Benzimidazole N-HStretching3100-3000 (Broad)Confirms the presence of the imidazole N-H proton. Its broadness is due to hydrogen bonding.
Aromatic C-HStretching3100-3000Indicates the presence of the benzene ring.
Aliphatic C-HStretching2980-2900Corresponds to the methylene (-CH₂-) and ethyl (-CH₂CH₃) groups.
Ester C=OStretching~1735Crucial peak. Confirms the presence of the ethyl ester carbonyl group.
Aromatic C=CStretching1620-1450Multiple sharp peaks confirming the aromatic backbone.
Imidazole C=NStretching~1625Confirms the C=N bond within the benzimidazole ring system.
Ester C-OStretching1250-1100Strong peak confirming the C-O single bond of the ester.

The presence of a strong absorption around 1735 cm⁻¹ is a powerful indicator of successful ester formation. Conversely, the absence of a very broad O-H stretch (typically ~3300-2500 cm⁻¹) from a carboxylic acid starting material would confirm the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[2][5] It provides detailed information about the carbon-hydrogen framework by exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized ester in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for benzimidazoles as it readily dissolves the compound and allows for the observation of the exchangeable N-H proton.

  • Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, this typically requires a longer acquisition time.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~10 mg sample in ~0.6 mL deuterated solvent Shim Insert tube & Shim Magnet H1_Acq Acquire ¹H Spectrum Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration (¹H) Phase->Integrate Spectrum Generate Final NMR Spectra Integrate->Spectrum

Caption: General workflow for NMR sample preparation and analysis.

Data Interpretation: ¹H and ¹³C NMR Spectra

The combination of chemical shift (δ), integration (for ¹H), and multiplicity provides a detailed map of the molecule. The predicted data for this compound in DMSO-d₆ is as follows:

Table 2: Predicted ¹H NMR Data

Proton(s) Integration Multiplicity Approx. δ (ppm) Rationale for Assignment
N-H1HBroad Singlet~12.5Deshielded proton on nitrogen; broad due to exchange.
Aromatic C-H4HMultiplet7.10 - 7.60Protons on the benzimidazole benzene ring. Two signals may be observed due to symmetry.
Methylene (-CH₂-)2HSinglet~3.90Methylene protons adjacent to both the benzimidazole ring and the carbonyl group.
Ethyl (-O-CH₂-)2HQuartet~4.15Methylene protons of the ethyl ester, split by the adjacent methyl group.
Ethyl (-CH₃)3HTriplet~1.20Methyl protons of the ethyl ester, split by the adjacent methylene group.

Table 3: Predicted ¹³C NMR Data

Carbon(s) Approx. δ (ppm) Rationale for Assignment
Ester C=O~169Carbonyl carbon, highly deshielded.
Imidazole C2~151Carbon atom of the imidazole ring attached to the acetate side chain.
Aromatic C (quaternary)~143, ~135Bridgehead carbons of the benzimidazole ring.
Aromatic C-H~122, ~115Carbons of the benzene ring bearing protons.
Ethyl (-O-CH₂-)~61Methylene carbon of the ethyl ester.
Methylene (-CH₂-)~45Methylene carbon of the acetate group.
Ethyl (-CH₃)~14Methyl carbon of the ethyl ester.

The distinct quartet-triplet pattern for the ethyl group and the singlet for the methylene bridge are hallmark confirmations of the ester side chain's structure. The number and chemical shifts of the aromatic signals confirm the integrity of the benzimidazole ring system.

A Comparative Framework: Alternative & Complementary Techniques

Analytical_Techniques cluster_spectroscopy Primary Spectroscopic Methods cluster_complementary Complementary Analytical Methods Target (1H-Benzoimidazol-2-yl)- acetic acid ethyl ester IR IR Spectroscopy Target->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR C-H Framework MS Mass Spectrometry Target->MS Molecular Weight & Formula EA Elemental Analysis Target->EA Elemental Composition

Caption: Interrelation of analytical techniques for structural confirmation.

Comparison Table: NMR/IR vs. Other Techniques
Technique Information Provided Advantages Comparison & Synergy with NMR/IR
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unparalleled structural detail.Provides the atomic "blueprint" that IR functional groups are attached to.
IR Spectroscopy Presence of specific functional groups.Fast, simple, inexpensive.Confirms that the building blocks (e.g., ester, N-H) suggested by the molecular formula are present.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[2][4]High sensitivity, confirms molecular formula.Orthogonally validates the molecular weight proposed by the NMR/IR structure. Fragmentation can support structural assignments.
Elemental Analysis Percentage of C, H, N.Confirms purity and empirical formula.Provides the empirical formula, which must match the molecular formula derived from MS and the structure from NMR.
X-ray Crystallography Absolute 3D structure in the solid state.[6]The definitive "gold standard" for structure.Provides ultimate confirmation but requires a suitable single crystal, which is not always obtainable. It validates the solution-state structure proposed by NMR.

Conclusion

The structural confirmation of synthesized this compound is most reliably achieved through a synergistic application of spectroscopic and analytical techniques. IR spectroscopy provides a rapid and essential confirmation of the key functional groups, most notably the ester carbonyl. NMR spectroscopy then delivers the definitive atomic-level blueprint, mapping out the carbon-hydrogen framework and confirming the connectivity of the benzimidazole core to the ethyl acetate sidechain.

For complete and rigorous validation, these primary methods should be complemented with Mass Spectrometry to confirm the molecular weight and Elemental Analysis to verify the elemental composition. This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous and scientifically sound structural assignment essential for advancing drug development and chemical research.

References

Comparing the efficiency of conventional heating versus microwave irradiation for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_http_request_id="8452402120037160759"><_page_content_start>## A Comparative Guide: Conventional Heating vs. Microwave Irradiation for Benzimidazole Synthesis

In the landscape of pharmaceutical development and materials science, the benzimidazole scaffold is a cornerstone, integral to a multitude of bioactive compounds. The efficiency of its synthesis is therefore a critical parameter for researchers and drug development professionals. This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for the preparation of benzimidazole derivatives. We will delve into the mechanistic underpinnings of each heating technique, present detailed experimental protocols, and offer a quantitative comparison of their performance based on experimental data.

The Fundamental Divide: Heat Transfer Mechanisms

The choice between conventional heating and microwave irradiation is fundamentally a choice between two distinct modes of energy transfer. Understanding this difference is key to appreciating the resulting disparities in reaction outcomes.

Conventional Heating: This classical approach relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) to the reaction vessel. The heat is then transferred through the vessel walls to the solvent and finally to the reactants. This process, governed by conduction and convection, is inherently slow and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.[1]

Microwave Irradiation: In contrast, microwave-assisted synthesis utilizes dielectric heating.[2][3] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules (like many solvents and reactants) in the reaction mixture.[4][5] This interaction causes the molecules to rapidly oscillate and rotate, generating heat uniformly throughout the bulk of the material.[2][5] This volumetric and instantaneous heating mechanism circumvents the slow process of thermal conduction and often leads to dramatic accelerations in reaction rates.[1][5]

Visualizing the Synthesis Workflow

The following diagram illustrates the generalized workflows for both conventional and microwave-assisted benzimidazole synthesis, highlighting the key differences in the heating and reaction stages.

G cluster_0 Conventional Synthesis cluster_1 Microwave Synthesis Start_Conv Mix Reactants (o-phenylenediamine, aldehyde/acid) Setup_Conv Set up Reflux Apparatus (Flask, Condenser) Start_Conv->Setup_Conv Heating_Conv External Heating (Oil Bath/Mantle) Setup_Conv->Heating_Conv Reaction_Conv Reaction Period (Hours) Heating_Conv->Reaction_Conv Workup_Conv Work-up & Purification Reaction_Conv->Workup_Conv Product_Conv Benzimidazole Product Workup_Conv->Product_Conv Start_MW Mix Reactants in Microwave Vial Setup_MW Seal Vial & Place in Microwave Reactor Start_MW->Setup_MW Irradiation_MW Microwave Irradiation (Set Time, Temp, Power) Setup_MW->Irradiation_MW Reaction_MW Reaction Period (Minutes) Irradiation_MW->Reaction_MW Workup_MW Work-up & Purification Reaction_MW->Workup_MW Product_MW Benzimidazole Product Workup_MW->Product_MW

Caption: Comparative workflow of conventional and microwave-assisted benzimidazole synthesis.

Experimental Protocols: A Head-to-Head Comparison

To provide a tangible comparison, we will consider the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an appropriate carboxylic acid or aldehyde, a common and versatile route.[6]

Protocol 1: Conventional Synthesis via Reflux

This protocol is a representative example of a traditional synthesis approach.[7][8]

Materials:

  • o-Phenylenediamine

  • Carboxylic Acid (e.g., Acetic Acid for 2-methylbenzimidazole)

  • 4M Hydrochloric Acid or Polyphosphoric Acid (PPA) as a catalyst/dehydrating agent[9]

  • 10% Sodium Hydroxide Solution

  • Ethanol/Water for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).[7]

  • Add a catalytic amount of 4M HCl or a larger quantity of PPA.[9][10]

  • Heat the reaction mixture to reflux using an oil bath for 2-8 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.[12]

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[10]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates the significant procedural simplification and time-saving offered by microwave irradiation.[7][13]

Materials:

  • o-Phenylenediamine

  • Carboxylic Acid or Aldehyde (1.0-1.2 eq)[7]

  • Minimal amount of a high-boiling point solvent (e.g., DMF, ethylene glycol) or solvent-free conditions[7][13]

  • Catalyst (e.g., Er(OTf)₃, if required)[13]

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq) and the carboxylic acid or aldehyde (1.0-1.2 eq).[7]

  • If not solvent-free, add a minimal amount of a suitable high-boiling point solvent.

  • Seal the vessel and place it inside the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) and power for a short duration, typically ranging from 3 to 15 minutes.[7][11][13]

  • After irradiation, the vessel is cooled to a safe temperature.

  • The work-up procedure is often simplified. Depending on the reaction, it may involve direct precipitation by adding water, followed by filtration.[7][13]

  • Purify the product by recrystallization if necessary.

Quantitative Performance Analysis

The true measure of efficiency lies in the quantitative comparison of key reaction parameters. The following table summarizes experimental data from various studies comparing the two methods for the synthesis of a range of 2-substituted benzimidazoles.

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction Time 2 - 8 hours[11]3 - 10 minutes[11]95-98% reduction[11][14]
Yield Variable, often moderate to goodGenerally high to excellent (80-99%)[10][13]Increase of 3% to 113%[11]
Energy Consumption High (prolonged heating of bath & vessel)Low (direct, efficient heating of reactants)[2]Significant energy savings
Solvent Usage Often requires bulk solvent for heat transferMinimal solvent or solvent-free possible[13]Greener, reduced waste[1]
Product Purity May require extensive purificationOften cleaner reactions with fewer by-products[1]Simplified purification

Data compiled from multiple sources.[9][10][11][13][14]

Mechanistic Insights and Causality

The dramatic differences in performance are a direct consequence of the heating mechanism.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation SlowHeat Slow, Inefficient Heat Conduction TempGradient Temperature Gradient (Vessel Wall > Bulk) SlowHeat->TempGradient LongTime Long Reaction Times TempGradient->LongTime SideReactions Increased Chance of Side Reactions/Degradation LongTime->SideReactions DirectCoupling Direct Energy Coupling with Polar Molecules RapidHeating Rapid, Uniform Volumetric Heating DirectCoupling->RapidHeating ShortTime Drastically Reduced Reaction Times RapidHeating->ShortTime CleanProduct Higher Purity and Yield ShortTime->CleanProduct

Caption: Causality of outcomes based on heating mechanism.

The uniform and rapid heating provided by microwaves ensures that all reactant molecules quickly reach the necessary activation energy for the reaction to proceed.[5] This minimizes the time for side reactions or thermal decomposition of reactants and products, leading to cleaner reaction profiles and higher yields.[1] In contrast, the temperature gradient in conventional heating can lead to localized overheating at the vessel walls, potentially causing degradation, while the bulk of the mixture remains below the optimal reaction temperature, thus requiring prolonged heating times.

Conclusion and Recommendations

The experimental evidence overwhelmingly supports the superiority of microwave irradiation for the synthesis of benzimidazoles in a research and development setting. The advantages are not incremental but transformative:

  • Speed: Reaction times are reduced from hours to minutes, dramatically accelerating research cycles and compound library generation.[11][14]

  • Efficiency: Yields are consistently higher, maximizing the output from valuable starting materials.[10][11]

  • Purity: Cleaner reactions simplify purification, saving time and resources.[1]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of sustainable chemistry.[1][2][13]

While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where microwave technology may be less practical, for laboratory-scale synthesis, drug discovery, and process optimization, microwave-assisted synthesis is the demonstrably more efficient and effective technique. Adopting MAOS allows researchers to explore chemical space more rapidly and sustainably, providing a clear competitive advantage in the fast-paced world of drug development.

References

A Comparative Guide to the Structure-Activity Relationship of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, formed by the fusion of benzene and imidazole rings, allows for versatile interactions with various biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] This guide focuses on the structure-activity relationship (SAR) of a specific class of benzimidazole derivatives: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester analogs. By systematically exploring the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for biological activity in this promising class of compounds.

The Core Scaffold: this compound

The parent compound, this compound, serves as a foundational template for analog development. Its structure comprises three key components amenable to modification: the benzimidazole ring, the acetic acid linker, and the ethyl ester group. Understanding how alterations to each of these components influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The primary biological activities associated with analogs of this compound are anticancer and antimicrobial. This section will compare the performance of various analogs, supported by experimental data from peer-reviewed studies.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Benzimidazole derivatives have shown considerable promise as cytotoxic agents, often by targeting key cellular processes in cancer cells.

A study by Tomorowicz et al. provides valuable insights into the SAR of benzimidazole derivatives with a focus on their anticancer properties. While not direct analogs of the ethyl ester, the study on 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides offers a robust dataset for understanding the impact of substitutions on the benzimidazole core. The cytotoxic activity of these compounds was evaluated against several human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines.[5]

Table 1: Cytotoxic Activity of Benzimidazole Analogs against Human Cancer Cell Lines [5]

CompoundIC₅₀ (µM) - HCT-116IC₅₀ (µM) - MCF-7IC₅₀ (µM) - HeLa
22 H4-methylphenyl71511
46 Cl4-methylphenyl112418
19 HPhenyl181718
20 H4-chlorophenyl171916
23 H4-methoxyphenyl171918

The quantitative structure-activity relationship (QSAR) analysis from this study revealed that the cytotoxic activity is significantly influenced by both topological and conformational molecular descriptors. The models generated explained 75-86% of the variability in the IC₅₀ values, indicating a strong correlation between the chemical structure and anticancer potency.[5]

Another study by Abdel-Ghaffar investigated the anticancer activity of 2-benzimidazole analogs. While specific IC50 values for a series of analogs of our core molecule are not provided, the general findings support the importance of the benzimidazole scaffold in designing cytotoxic agents.[6]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have demonstrated significant potential in this area.

A study on 1,2-disubstituted benzimidazole derivatives as antimicrobial agents against Gram-negative bacteria provides a clear SAR investigation. The study focused on optimizing a lead compound by modifying various parts of the molecule. The antibacterial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a tolC-mutant Escherichia coli strain.[7]

Table 2: Antimicrobial Activity of 1,2-disubstituted Benzimidazole Derivatives [7]

CompoundMIC (µg/mL) against tolC-mutant E. coli
III (Lead) HH2
25a FH1
25d ClH0.125
25h BrH0.5
25k OCH₃H4

The results clearly indicate that substitutions on the phenyl ring at the 2-position of the benzimidazole core have a profound impact on antimicrobial activity. Halogen substitutions, particularly chlorine (25d), led to a significant increase in potency compared to the lead compound. This suggests that electron-withdrawing groups at this position enhance the antibacterial effect.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its analogs typically follows a well-established pathway. The general procedure involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its derivative.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in ethanol (20 mL), add malonic acid ethyl ester (1.2 mmol).

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound analog.

The following diagram illustrates the general synthetic workflow.

G cluster_synthesis Synthesis Workflow reactant1 o-Phenylenediamine Derivative reaction Condensation (Reflux in Ethanol) reactant1->reaction reactant2 Malonic Acid Ethyl Ester reactant2->reaction product (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester Analog reaction->product

General synthesis of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole analogs and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

The following diagram illustrates the workflow of the MTT assay.

G cluster_mtt MTT Assay Workflow step1 Seed Cancer Cells step2 Treat with Analogs step1->step2 step3 Add MTT Reagent step2->step3 step4 Solubilize Formazan step3->step4 step5 Measure Absorbance step4->step5 step6 Calculate IC50 step5->step6

Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship Insights

Based on the comparative data, several key SAR insights can be drawn for the this compound scaffold.

G cluster_sar Structure-Activity Relationship cluster_ring Benzimidazole Ring cluster_linker Acetic Acid Linker cluster_ester Ethyl Ester Core This compound Ring_Sub Substituents (e.g., halogens, alkyl) Core->Ring_Sub influences Linker_Mod Modifications (e.g., chain length, rigidity) Core->Linker_Mod influences Ester_Mod Modifications (e.g., different alcohols, amides) Core->Ester_Mod influences Activity Biological Activity (Anticancer/Antimicrobial) Ring_Sub->Activity Linker_Mod->Activity Ester_Mod->Activity

Key areas for SAR exploration in this compound analogs.
  • Substitutions on the Benzimidazole Ring: This appears to be a critical determinant of activity.

    • For anticancer activity: The presence of specific substituents at the N-1 and C-5 positions can significantly modulate cytotoxicity. The nature of the substituent (electron-donating or -withdrawing) and its steric properties play a crucial role.

    • For antimicrobial activity: Electron-withdrawing groups, such as halogens, on the phenyl ring at the 2-position of the benzimidazole core generally enhance potency against Gram-negative bacteria.[7]

  • Modifications of the Acetic Acid Linker: While less explored in the provided literature, the length and rigidity of the linker between the benzimidazole ring and the ester/amide group can influence how the molecule fits into the binding pocket of its biological target.

  • Alterations to the Ester Group: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. Replacing the ester with an amide or other bioisosteres can affect the compound's metabolic stability, solubility, and ultimately, its biological activity.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications, particularly to the benzimidazole ring system, can lead to significant enhancements in both anticancer and antimicrobial activities. The experimental data underscores the importance of a systematic approach to SAR studies, where quantitative analysis of biological activity guides the rational design of more potent and selective compounds. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

A Comparative Guide to Next-Generation Catalysts for Benzimidazole Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzimidazole Scaffold and the Quest for Catalytic Efficiency

The benzimidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of pharmaceuticals, including anti-ulcer drugs, anthelmintics, and anti-cancer agents.[1][2][3] The synthesis of this privileged scaffold has been a subject of intense research, evolving from harsh, classical methods to more efficient, sustainable, and selective catalytic protocols.[4] This guide provides an in-depth evaluation of the performance of new catalysts for benzimidazole synthesis, comparing them with established alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and offer mechanistic clarity to empower researchers in selecting the optimal catalytic system for their specific needs.

The most common and straightforward method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[5][6] While this reaction can proceed without a catalyst, it often requires harsh conditions and can lead to a mixture of products.[4] The advent of catalysis has revolutionized this process, offering milder reaction conditions, shorter reaction times, and significantly improved yields and selectivity.[4]

This guide will focus on comparing the performance of emerging heterogeneous and nanoparticle-based catalysts against more conventional systems. We will explore the advantages these new catalysts offer, such as ease of separation, recyclability, and enhanced activity, all critical aspects in the pursuit of green and sustainable chemistry.[7][8][9]

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in designing a synthetic route to benzimidazoles. Factors such as yield, reaction time, temperature, catalyst loading, and the breadth of the substrate scope are paramount. Below is a comparative analysis of several novel catalytic systems alongside established methods.

Data Presentation: Performance Metrics of Various Catalysts
Catalyst SystemSubstrates (o-phenylenediamine + Aldehyde)Catalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Novel Heterogeneous & Nanocatalysts
Au/TiO₂o-phenylenediamine + Benzaldehyde40 mgCHCl₃:MeOH (3:1)252h94[10]
Fe₃O₄@SiO₂/collageno-phenylenediamine + Various Aldehydes-EthanolRefluxShortGood[5]
ZnO Nanoparticles (Ultrasound)o-phenylenediamine + Various Aldehydes---ShortExcellent[11]
Nano-ZnSo-phenylenediamine + Various Aldehydes-Ethanol70ShortHigh[12]
γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-Glyo-phenylenediamine + Benzaldehyde0.01 gEthanolShaker3.5h-[13]
Conventional & Green Catalysts
Ammonium Chloride (NH₄Cl)o-phenylenediamine + Anisaldehyde30 mol%Ethanol802hModerate to Good
Zinc AcetateSubstituted o-phenylenediamine + AldehydesCatalytic amount-Room Temp-Excellent[3]
Er(OTf)₃o-phenylenediamine + Benzaldehyde10 mol%Water8015 min72[6]
No Catalyst (Conventional)o-phenylenediamine + Benzaldehyde--High TempLongVariable/Low[4]

Expertise & Experience in Catalyst Selection:

The choice of catalyst is not merely about achieving the highest yield. For instance, while a homogeneous catalyst like Erbium (III) triflate (Er(OTf)₃) can offer excellent yields in short reaction times, its separation from the reaction mixture can be challenging.[6] In contrast, heterogeneous catalysts like gold nanoparticles supported on titania (Au/TiO₂) or magnetic nanoparticles (Fe₃O₄) offer the significant advantage of easy recovery and recyclability, a crucial factor for large-scale synthesis and green chemistry.[7][10][14] The use of ultrasound in conjunction with ZnO nanoparticles represents an innovative approach to accelerate the reaction, demonstrating how physical methods can be synergistic with catalysis.[11]

Mechanistic Insights: The Role of the Catalyst

The fundamental role of the catalyst in the condensation of o-phenylenediamines and aldehydes is to activate the reactants and facilitate the key bond-forming steps. The generally accepted mechanism proceeds through the following stages:

  • Imine Formation: The catalyst, often a Lewis acid, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a Schiff base (imine) intermediate.[5][14]

  • Intramolecular Cyclization: The second amino group of the diamine then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole intermediate.

  • Oxidative Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the final benzimidazole product. This oxidation can be facilitated by an external oxidant or, in many cases, by air.

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-phenylenediamine o-phenylenediamine Schiff_Base Schiff Base (Imine) o-phenylenediamine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydrobenzimidazole Dihydrobenzimidazole Schiff_Base->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidative Aromatization Catalyst Catalyst Catalyst->Schiff_Base Activation Catalyst->Benzimidazole Regeneration G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Reactants: - o-phenylenediamine - Aldehyde Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Conditions Set Reaction Conditions: - Temperature - Stirring Solvent->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Quench Quench Reaction / Precipitate Product Monitor->Quench Reaction Complete Filter Filter Quench->Filter Separate_Catalyst Separate Catalyst (for heterogeneous) Filter->Separate_Catalyst Purify Purify Product (Recrystallization/Chromatography) Filter->Purify Analyze Analyze Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

References

A Researcher's Guide to the Theoretical Validation of Novel Benzimidazole Derivatives' Properties Using DFT Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4][5][6] The journey from a novel benzimidazole derivative's conception to its clinical application is, however, fraught with challenges, demanding rigorous validation of its structural and electronic properties. This is where computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool, offering a powerful lens to scrutinize molecules at the atomic level before committing to resource-intensive experimental synthesis and testing.[2][7]

This guide provides a comprehensive comparison of theoretical and experimental approaches to validating the properties of novel benzimidazole derivatives, with a focus on the practical application of DFT studies. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to confidently integrate these computational techniques into their drug development workflows.

The Synergy of Theory and Experiment: A Necessary Partnership

While experimental techniques like X-ray crystallography, NMR, and FTIR spectroscopy provide invaluable, tangible data on molecular structure and properties, they are often time-consuming and expensive.[8][9] DFT calculations, on the other hand, offer a rapid, cost-effective means to predict these properties with a high degree of accuracy.[10] The true power, however, lies in the synergy of these two domains. DFT can be used to:

  • Predict and rationalize experimental outcomes: Theoretical spectra can aid in the interpretation of complex experimental data.[8]

  • Guide synthetic efforts: By predicting the stability and reactivity of different derivatives, DFT can help prioritize the most promising candidates for synthesis.[7][11]

  • Elucidate reaction mechanisms: Understanding the electronic structure of a molecule is key to deciphering its biological activity.[12]

The overarching goal is not to replace experiment with theory, but to create a feedback loop where computation informs experimentation and vice versa, accelerating the pace of discovery.

Choosing the Right Tools: A Comparative Look at DFT Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. For benzimidazole derivatives, a popular and often effective choice is the B3LYP functional combined with a 6-311G(d,p) or larger basis set.[6][13]

Functional/Basis SetAdvantagesDisadvantagesTypical Applications in Benzimidazole Studies
B3LYP/6-31G(d) Good balance of accuracy and computational cost. Widely used and well-benchmarked.May not be as accurate for systems with significant non-covalent interactions or for excited state properties.Geometry optimization, vibrational frequency calculations, HOMO-LUMO analysis.[14]
B3LYP/6-311++G(d,p) Higher accuracy than 6-31G(d) due to the inclusion of diffuse functions (++) and more polarization functions.Increased computational cost.More precise calculations of electronic properties, NMR chemical shifts, and reaction energies.[8][13]
ωB97X-D/cc-pVDZ Includes empirical dispersion corrections, making it suitable for studying systems where van der Waals interactions are important.Can be more computationally demanding.Investigating intermolecular interactions, such as in molecular docking precursors.[9]
M06-2X/LACVP(d,p) A meta-hybrid functional that often performs well for a broad range of applications, including thermochemistry and kinetics.Can be more computationally expensive.Studying reaction mechanisms and transition states.[15]

Expert Insight: The choice of functional and basis set should always be validated for the specific system under investigation. A good practice is to start with a computationally less expensive method like B3LYP/6-31G(d) for initial screenings and then refine the calculations for the most promising candidates using a more robust method.

Experimental Protocol 1: A Step-by-Step Workflow for DFT Calculations

This protocol outlines the fundamental steps for performing a DFT study on a novel benzimidazole derivative.

1. Molecular Structure Input:

  • Draw the 2D structure of the benzimidazole derivative using a molecular editor (e.g., GaussView, Avogadro).
  • Perform an initial 3D cleanup or optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

2. Geometry Optimization:

  • Causality: The goal is to find the lowest energy conformation of the molecule. This is crucial as all subsequent property calculations depend on the optimized geometry.
  • Select a DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).
  • Run the geometry optimization calculation. The successful completion of this step is indicated by the convergence criteria being met.

3. Frequency Calculation:

  • Causality: This step serves two purposes: to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) and to calculate the theoretical vibrational spectra (IR and Raman).
  • Perform a frequency calculation at the same level of theory used for the geometry optimization.
  • The absence of imaginary frequencies confirms a stable structure. The output will provide the vibrational modes and their corresponding intensities.

4. Electronic Property Analysis:

  • Causality: This step provides insights into the molecule's reactivity, stability, and electronic transitions.
  • From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]
  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), which is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.[16]
  • Generate Molecular Electrostatic Potential (MEP) maps to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[12]

Visualizing the DFT Workflow

DFT_Workflow cluster_input 1. Input Generation cluster_calculation 2. DFT Calculation cluster_analysis 3. Property Analysis Input 2D Molecular Structure Clean3D Initial 3D Geometry Input->Clean3D GeoOpt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Clean3D->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Validation Check for Imaginary Frequencies FreqCalc->Validation Properties Electronic Properties (HOMO, LUMO, MEP) FreqCalc->Properties Spectra Theoretical Spectra (IR, Raman) FreqCalc->Spectra

Caption: A typical workflow for performing DFT calculations on a novel benzimidazole derivative.

Bridging the Gap: Correlating Theoretical Predictions with Experimental Data

A crucial step in validating the theoretical model is to compare the calculated properties with experimental data. A high degree of correlation instills confidence in the predictive power of the computational approach.

PropertyDFT CalculationExperimental TechniqueExpected Correlation
Bond Lengths & Angles From optimized geometryX-ray CrystallographyExcellent correlation, typically within a few percent.[9][14]
Vibrational Frequencies From frequency calculationFTIR/Raman SpectroscopyGood correlation, though calculated frequencies are often systematically higher and may require a scaling factor.[8]
NMR Chemical Shifts GIAO method1H and 13C NMR SpectroscopyGood to excellent correlation, providing a powerful tool for structure elucidation.[8]
Electronic Transitions TD-DFTUV-Vis SpectroscopyQualitative agreement, useful for interpreting the nature of electronic excitations.[8]

Experimental Protocol 2: Correlating Theoretical and Experimental Vibrational Spectra

1. Obtain Experimental Spectrum:

  • Synthesize the benzimidazole derivative.
  • Record the FTIR and/or Raman spectrum of the purified compound.

2. Perform DFT Frequency Calculation:

  • Follow steps 1-3 of Experimental Protocol 1 to obtain the theoretical vibrational frequencies.

3. Apply a Scaling Factor:

  • Causality: DFT calculations often overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation. A scaling factor is applied to correct for this systematic error.
  • For B3LYP/6-311G(d,p), a common scaling factor is around 0.96-0.98.
  • Multiply all calculated frequencies by the chosen scaling factor.

4. Compare Spectra:

  • Plot the scaled theoretical spectrum and the experimental spectrum on the same graph.
  • Assign the major experimental peaks to the corresponding theoretical vibrational modes. This comparison helps to confirm the structure of the synthesized compound.

The Link Between Electronic Properties and Bioactivity

Bioactivity_Relationship cluster_dft DFT-Calculated Properties cluster_reactivity Chemical Reactivity cluster_bioactivity Predicted Bioactivity HOMO HOMO Energy Reactivity Molecular Reactivity HOMO->Reactivity Electron Donating Ability LUMO LUMO Energy LUMO->Reactivity Electron Accepting Ability Gap HOMO-LUMO Gap (ΔE) Stability Kinetic Stability Gap->Stability Inverse Relationship Bioactivity Biological Activity (e.g., Receptor Binding) Reactivity->Bioactivity Stability->Bioactivity

Caption: The relationship between DFT-calculated electronic properties and the predicted bioactivity of benzimidazole derivatives.

Beyond DFT: Integration with Molecular Docking

While DFT provides invaluable information about the intrinsic properties of a molecule, molecular docking simulates the interaction of this molecule with a biological target, such as a protein or enzyme.[17][18] The integration of these two methods provides a more holistic view of a compound's potential as a drug candidate.

Expert Insight: Using a DFT-optimized geometry for the ligand in a molecular docking simulation can lead to more accurate binding energy predictions and a better understanding of the key intermolecular interactions.[1][19]

Experimental Protocol 3: A Synergistic DFT and Molecular Docking Workflow

1. Ligand Preparation (DFT):

  • Perform a full geometry optimization and frequency calculation of the benzimidazole derivative using DFT (as in Protocol 1).
  • Save the optimized structure in a suitable format (e.g., .mol2 or .pdb).

2. Receptor Preparation:

  • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

3. Molecular Docking:

  • Causality: This step predicts the preferred binding orientation and affinity of the ligand to the receptor.
  • Use a docking program (e.g., AutoDock, Glide) to dock the DFT-optimized ligand into the active site of the prepared receptor.[17]
  • Analyze the docking results, paying close attention to the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[18]

4. Post-Docking Analysis:

  • Visualize the docked pose to understand the structure-activity relationship.
  • Use the insights gained to design new derivatives with improved binding affinity.

The Integrated Drug Design Workflow

Integrated_Workflow cluster_design 1. In Silico Design cluster_dft 2. DFT Analysis cluster_docking 3. Molecular Docking cluster_synthesis 4. Experimental Validation Design Novel Benzimidazole Derivative Design DFT DFT Optimization & Property Calculation Design->DFT Docking Molecular Docking with Biological Target DFT->Docking Optimized Ligand Docking->Design Feedback for New Designs Synthesis Synthesis & Purification Docking->Synthesis Prioritized Candidates Bioassay Biological Assays Synthesis->Bioassay Bioassay->Design Experimental Feedback

Caption: A synergistic workflow combining DFT and molecular docking for accelerated drug design.

Conclusion

The theoretical validation of novel benzimidazole derivatives' properties using DFT studies is no longer a niche academic exercise but a cornerstone of modern, efficient drug discovery. By providing a robust framework for predicting molecular structure, stability, and reactivity, DFT, especially when integrated with experimental data and other computational techniques like molecular docking, empowers researchers to make more informed decisions, ultimately accelerating the journey from the bench to the bedside. This guide has provided a practical, evidence-based roadmap for harnessing the predictive power of DFT, encouraging a more rational and streamlined approach to the design of the next generation of benzimidazole-based therapeutics.

References

The Compass of Drug Discovery: A Comparative Guide to Molecular Docking of Benzimidazole Derivatives Against Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the benzimidazole scaffold stands as a "privileged" structure, a versatile framework that has given rise to a multitude of therapeutic agents.[1][2][3] Its unique bicyclic structure, a fusion of benzene and imidazole rings, allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][4][5][6][7] This guide provides an in-depth, comparative analysis of molecular docking studies of various benzimidazole derivatives against key biological targets, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

The predictive power of in silico molecular docking has become an indispensable tool in modern medicinal chemistry, allowing for the rapid and cost-effective screening of virtual compound libraries against specific protein targets.[1][8] By simulating the binding interactions between a ligand (the benzimidazole derivative) and a receptor (the biological target), we can estimate the binding affinity and elucidate the key molecular interactions driving this recognition. This guide will delve into the practical application of this technique, presenting not just the results, but the scientific rationale behind the experimental design and interpretation of the data.

The Engine of Discovery: A Validated Molecular Docking Workflow

To ensure scientific rigor, a robust and reproducible docking protocol is paramount. The following workflow represents a field-proven approach for the comparative molecular docking of benzimidazole derivatives.

Experimental Protocol: A Step-by-Step Guide

1. Preparation of the Biological Target (Receptor):

  • Objective: To obtain a high-quality, three-dimensional structure of the target protein, ready for docking simulations.

  • Procedure:

    • Structure Retrieval: Download the 3D crystal structure of the target protein from a public repository such as the RCSB Protein Data Bank (PDB).[9][10][11][12][13] The choice of PDB entry is critical; select a structure with high resolution, and if available, one that is co-crystallized with a known inhibitor to validate the binding site.

    • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any pre-existing ligands. This is crucial to ensure a clean binding pocket for the docking simulation.

    • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate partial charges (e.g., Gasteiger charges). This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand. Software such as AutoDockTools is commonly used for this purpose.[14][15]

2. Preparation of the Benzimidazole Derivatives (Ligands):

  • Objective: To generate accurate 3D structures of the benzimidazole derivatives and prepare them for docking.

  • Procedure:

    • Structure Generation: The 2D structures of the benzimidazole derivatives can be drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem.[16][17][18][19]

    • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformation of each ligand.[20]

    • Ligand Preparation for Docking: Assign rotatable bonds and save the ligand files in the appropriate format (e.g., PDBQT for AutoDock Vina).[15][20]

3. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of the benzimidazole derivatives within the active site of the target protein.

  • Procedure:

    • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.[14][15]

    • Docking with AutoDock Vina: Utilize a validated docking program such as AutoDock Vina to perform the docking calculations.[14][21][22] Vina employs a sophisticated scoring function to estimate the binding affinity (expressed in kcal/mol) and generates multiple binding poses for each ligand.

    • Analysis of Docking Results: The output of the docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinities. The pose with the lowest binding energy is typically considered the most favorable.

4. Visualization and Interaction Analysis:

  • Objective: To visually inspect the docked poses and analyze the key molecular interactions between the benzimidazole derivatives and the target protein.

  • Procedure:

    • Visualization with PyMOL or Discovery Studio: Use molecular visualization software like PyMOL or BIOVIA Discovery Studio Visualizer to analyze the 3D structure of the protein-ligand complex.[23][24][25][26]

    • Interaction Analysis: Identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the binding of the benzimidazole derivative in the active site. This analysis provides crucial insights into the structure-activity relationship (SAR).

Visualizing the Path: The Molecular Docking Workflow

The following diagram illustrates the logical flow of the molecular docking protocol, from initial preparation to final analysis.

cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Retrieve Protein Structure (e.g., from PDB) CleanProtein Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->CleanProtein LigandDB Retrieve/Draw Ligand Structures (e.g., from PubChem) PrepLigand Prepare Ligands: - 2D to 3D conversion - Energy minimization - Define rotatable bonds LigandDB->PrepLigand Grid Define Grid Box (Binding Site) CleanProtein->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Analyze Analyze Results: - Binding Affinity (kcal/mol) - Binding Poses Docking->Analyze Visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) Analyze->Visualize SAR Structure-Activity Relationship (SAR) Analysis Visualize->SAR

Caption: A schematic representation of the computational workflow for molecular docking studies.

Comparative Analysis: Benzimidazole Derivatives Across Therapeutic Areas

The true power of molecular docking lies in its ability to facilitate comparative analyses. By docking a series of benzimidazole derivatives against a specific target, we can identify promising lead compounds and gain insights into the structural features that govern their binding affinity.

Anticancer Targets

Benzimidazole derivatives have shown significant promise as anticancer agents, targeting various proteins involved in cancer progression.[1][4][6][27][28]

Derivative TypeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole-Triazole HybridsEGFR (Epidermal Growth Factor Receptor)-8.1 to -8.4Not specified[29]
1,3-dihydro-2H-benzimidazol-2-oneGALR3 (Galanin Receptor Type 3)Not specifiedNot specified[28]
Benzimidazole-Triazole HybridsTopoisomerase IINot specifiedNot specified[4]
Substituted BenzimidazolesTopoisomerase I-DNA complexNot specifiedNot specified[27]
Benzimidazole-Triazole HybridsVEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)Not specifiedNot specified[4]

Insights from Anticancer Docking Studies:

The docking studies on anticancer targets reveal that the substitution pattern on the benzimidazole ring plays a crucial role in determining the binding affinity and selectivity. For instance, the introduction of triazole moieties can enhance the inhibitory activity against key kinases like EGFR and VEGFR-2.[4] The flexibility of the benzimidazole scaffold allows it to fit into diverse binding pockets, from the ATP-binding site of kinases to the DNA intercalation site of topoisomerases.[4][27]

Antimicrobial Targets

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[5][30][31][32]

Derivative TypeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole-Thiadiazole HybridsCandida albicans 14-α demethylase (CYP51)-10.928MET508[31]
Substituted BenzimidazolesM. tuberculosis KasA (PDB ID: 6P9K)-7.36 to -7.17GLU199, GLY117, GLU120[33]
Benzimidazole-Triazole HybridsDNA Gyrase B-9.8 to -9.7Not specified[32]
Substituted BenzimidazolesTopoisomerase II (PDB ID: 1JIJ)Not specifiedNot specified[30]
1,2-disubstituted BenzimidazolesM. tuberculosis FtsZ (PDB ID: 2Q1Y)-6.8 to -9.6Not specified[20]

Insights from Antimicrobial Docking Studies:

Molecular docking studies have been instrumental in elucidating the mechanism of action of antimicrobial benzimidazoles. For example, the interaction with essential bacterial enzymes like DNA gyrase and topoisomerase II highlights their potential to disrupt DNA replication.[8][30][32] In the case of antifungal agents, the docking of benzimidazole-thiadiazole hybrids into the active site of 14-α demethylase reveals key interactions with the heme group, explaining their potent activity.[31]

Anti-inflammatory Targets

Chronic inflammation is implicated in a wide range of diseases. Benzimidazole derivatives have been explored as potent anti-inflammatory agents, primarily by targeting cyclooxygenase (COX) enzymes.[2][34][35][36]

Derivative TypeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
2-Phenyl BenzimidazoleCOX-2 (PDB ID: 1CX2)-7.9Not specified[3]
2-Methyl-1H-benzo[d]imidazoleCOX-2 (PDB ID: 2E77)-6.5Not specified[3]
Benzimidazole-oxadiazole-morpholine HybridsCOX-2Not specifiedNot specified[34]
2-Substituted BenzimidazolesCOX enzymes, Aldose reductase, Phospholipase A2Not specifiedNot specified[2]
Benzimidazole AnaloguesCOX-2 (PDB ID: 6COX)-11.34ALA199, PHE200, HIS207, ASN207, HIS386, HIS388, LEU390, LEU391[37]

Insights from Anti-inflammatory Docking Studies:

The docking of benzimidazole derivatives into the active site of COX-2 has provided a rational basis for their anti-inflammatory effects.[3][34][37] The binding energy and interaction patterns can be correlated with their in vitro and in vivo activities. These studies guide the design of selective COX-2 inhibitors, which are desirable for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Visualizing the Interaction: Benzimidazole in the Active Site

The following diagram provides a conceptual illustration of a benzimidazole derivative binding within the active site of a target protein, highlighting the key types of interactions that can occur.

cluster_protein Protein Active Site AA1 Amino Acid 1 (e.g., Ser, Thr) AA2 Amino Acid 2 (e.g., Phe, Trp) AA3 Amino Acid 3 (e.g., Asp, Glu) AA4 Amino Acid 4 (e.g., Val, Leu) Benzimidazole Benzimidazole Derivative Benzimidazole->AA1 Hydrogen Bond Benzimidazole->AA2 π-π Stacking Benzimidazole->AA3 Electrostatic Interaction Benzimidazole->AA4 Hydrophobic Interaction

Caption: Conceptual diagram of a benzimidazole derivative interacting with amino acid residues in a protein's active site.

Conclusion: Navigating the Future of Benzimidazole Drug Discovery

This guide has provided a comprehensive overview of the application of molecular docking to the study of benzimidazole derivatives. The presented workflow and comparative data underscore the utility of this computational technique in modern drug discovery. By systematically evaluating the binding of these versatile scaffolds to a range of biological targets, researchers can accelerate the identification and optimization of novel therapeutic agents. The insights gained from these in silico studies, when integrated with experimental validation, will undoubtedly continue to drive the development of the next generation of benzimidazole-based drugs.

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Theoretical Data for Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Corroboration in Benzimidazole Research

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and antihypertensive applications.[1][2][3] The development of new benzimidazole derivatives is a highly active area of research, driven by the quest for enhanced potency and novel mechanisms of action. However, the journey from a newly synthesized compound to a validated lead molecule is fraught with challenges. Relying solely on experimental or theoretical data creates a unilateral view, susceptible to misinterpretation and unforeseen roadblocks.

This guide presents a holistic, self-validating framework for the characterization of new benzimidazole compounds. As a senior application scientist, my experience underscores a critical principle: the true structural and electronic characterization of a molecule is only achieved when experimental observations and theoretical predictions converge. This synergy not only provides a higher degree of confidence in the findings but also yields deeper insights into the molecule's behavior, accelerating the drug discovery pipeline. We will explore the causality behind our experimental choices, detail the computational methodologies that provide predictive power, and outline a rigorous workflow for their cross-validation.

Part 1: The Foundation – Experimental Synthesis and Characterization

The first pillar of our analysis is the tangible, physical evidence gathered from the newly synthesized compound. The goal is not merely to confirm a structure but to understand its real-world properties, which are influenced by factors like crystal packing and solvent interactions.

Synthesis and Purification: The Starting Point of Integrity

The journey begins with the synthesis of the target benzimidazole derivative, a common route being the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[4][5]

Exemplary Protocol: Synthesis of a 2-Substituted Benzimidazole

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and a selected aldehyde or carboxylic acid (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of an acid, like p-toluenesulfonic acid (p-TSOH), to facilitate the condensation reaction.[6]

  • Reflux: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, cool the reaction mixture and neutralize if necessary. The crude product is often precipitated by adding water. Isolate the solid by filtration.

  • Recrystallization: The critical final step is purification, typically via recrystallization from a solvent system like ethanol/water, to obtain single crystals suitable for analysis and remove unreacted starting materials.[5] Purity is paramount, as impurities can confound both spectroscopic and biological data.

Spectroscopic Analysis: Elucidating the Molecular Framework

Spectroscopy provides the first "fingerprints" of the synthesized molecule. Each technique offers a unique piece of the structural puzzle.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is indispensable for identifying functional groups. The key insight it provides is the confirmation of bond formation and the presence of expected moieties. For a benzimidazole, we specifically look for the N-H stretching vibration (typically broad, around 3200-3400 cm⁻¹) and the C=N stretching of the imidazole ring (~1620 cm⁻¹).[7][8] The absence of the carbonyl peak from a carboxylic acid starting material, for instance, is a strong indicator of successful cyclization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for mapping the carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the chemical environment of each carbon atom. For benzimidazoles, the chemical shifts of the aromatic protons and the C2 carbon of the imidazole ring are particularly diagnostic.[9][10][11]

  • UV-Visible Spectroscopy: This analysis reveals the electronic transitions within the molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the benzimidazole core and can be sensitive to substitution patterns and solvent polarity.[12][13]

Structural Analysis: The Definitive 3D Architecture
  • Single-Crystal X-ray Diffraction (SC-XRD): When suitable crystals can be grown, SC-XRD provides the unambiguous, three-dimensional structure of the molecule in the solid state.[5][14] It yields precise data on bond lengths, bond angles, and torsion angles, and reveals intermolecular interactions like hydrogen bonding and π-π stacking that govern the crystal packing.[15][16] This experimental data is the ultimate benchmark against which theoretical geometry optimizations are judged.

Part 2: The Predictive Engine – Theoretical and Computational Modeling

Computational chemistry allows us to build a theoretical model of our molecule, predicting its properties from first principles. This not only helps in interpreting experimental data but also in understanding its reactivity and potential biological interactions.

The Integrated Computational Workflow

The following diagram illustrates the logical flow of a comprehensive computational analysis for a new benzimidazole derivative.

G cluster_0 Computational Modeling Workflow cluster_1 Calculated Properties A 1. Initial Structure (2D Sketch -> 3D) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) A->B Minimize Energy C 3. Frequency Calculation (Confirm Minimum Energy) B->C Verify Stability E 5. Molecular Docking (Predict Binding Mode) B->E Use Optimized Structure D 4. Property Calculation C->D Predict Spectra & Reactivity F Vibrational Frequencies (IR/Raman) D->F G NMR Chemical Shifts D->G H Electronic Properties (HOMO-LUMO, MEP) D->H I Binding Affinity & Pose E->I

Caption: A typical workflow for the computational analysis of a new compound.

Density Functional Theory (DFT): The Workhorse of Modern Chemistry

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[17] We employ it for two primary, synergistic purposes:

  • Geometry Optimization: DFT is used to find the lowest energy (most stable) conformation of the molecule in a vacuum. The choice of functional and basis set is critical for accuracy. A combination like B3LYP with a 6-311++G(d,p) basis set often provides an excellent balance of accuracy and computational cost for organic molecules.[18][19] The resulting optimized geometry gives us theoretical bond lengths and angles that can be directly compared with SC-XRD data.[20]

  • Property Prediction: Once the geometry is optimized, we can perform further calculations on this stable structure.

    • Vibrational Frequencies: A frequency calculation not only confirms that the optimized structure is a true energy minimum (no imaginary frequencies) but also predicts the molecule's IR and Raman spectra.[7][21] These theoretical frequencies, often scaled by a small factor to account for systematic errors, can be compared peak-for-peak with the experimental FT-IR spectrum.[22]

    • NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which provide a powerful check against experimental ¹H and ¹³C NMR data.[13][23]

    • Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[24][25] These orbitals also help predict the most likely sites for electrophilic and nucleophilic attack.[26]

Molecular Docking: Predicting Biological Interactions

For compounds designed with a specific biological target in mind (e.g., a protein kinase or enzyme), molecular docking is an invaluable in silico tool.[27][28]

Protocol: Molecular Docking Study

  • Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Setup: Use the DFT-optimized 3D structure of the benzimidazole compound as the input ligand.

  • Grid Generation: Define the active site (the binding pocket) of the protein where the simulation will be focused.

  • Docking Simulation: Run the docking algorithm (e.g., using software like AutoDock Vina) which systematically samples different orientations and conformations of the ligand within the active site.[29]

  • Analysis: Analyze the results based on binding energy (a lower score indicates a more favorable interaction) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) formed between the ligand and amino acid residues in the active site.[30][31]

This provides a testable hypothesis: if the docking predicts strong binding to a target, this must be validated by in vitro biological assays.

Part 3: The Convergence – A Framework for Cross-Validation

This is where the power of the combined approach materializes. We systematically compare the data from our experimental and theoretical investigations. Discrepancies are not failures; they are opportunities for deeper understanding, prompting us to refine our models or re-examine our experimental results.

The Cross-Validation Feedback Loop

The relationship between experimental and theoretical data should be viewed as a cycle of mutual reinforcement.

G Exp Experimental Data (FT-IR, NMR, SC-XRD, IC50) Comp Comparative Analysis Exp->Comp Theo Theoretical Data (DFT Frequencies, NMR Shifts, Optimized Geometry, Docking Score) Theo->Comp Val Validated Structure & Activity Hypothesis Comp->Val Good Correlation Refine Refine Model / Re-run Experiment Comp->Refine Poor Correlation Refine->Exp Refine->Theo

Caption: The iterative process of cross-validating experimental and theoretical findings.

Case Study: Cross-Validation of "BZ-42"

Let's consider a hypothetical new compound, 2-(4-chlorophenyl)-1H-benzo[d]imidazole (BZ-42), designed as a potential inhibitor of a specific kinase.

1. Structural Geometry (SC-XRD vs. DFT)

After successful synthesis and crystallization, an SC-XRD experiment was performed. In parallel, a DFT geometry optimization was run at the B3LYP/6-311G(d,p) level.

ParameterSC-XRD (Experimental)DFT (Theoretical)% Difference
C2-N1 Bond Length1.385 Å1.389 Å0.29%
C-Cl Bond Length1.741 Å1.755 Å0.80%
Torsion Angle (Benzene-Imidazole)15.2°14.8°2.6%
Excellent agreement between the experimental crystal structure and the theoretical gas-phase structure provides high confidence in the molecular geometry.[9][12][20]

2. Vibrational Frequencies (FT-IR vs. DFT)

The experimental FT-IR spectrum was recorded and compared to the scaled vibrational frequencies from the DFT calculation.

Vibrational ModeFT-IR (Experimental, cm⁻¹)DFT (Theoretical, cm⁻¹)Assignment
N-H Stretch34103415Imidazole N-H
C=N Stretch16251621Imidazole Ring
C-Cl Stretch755751Aryl-Chloride
The strong correlation between the positions of major peaks confirms the functional groups and overall structure.[7][13][22]

3. Biological Activity (In Vitro Assay vs. Molecular Docking)

BZ-42 was tested for its inhibitory activity against the target kinase (in vitro IC₅₀ assay) and the results were compared with the binding energy predicted by molecular docking.

CompoundBinding Energy (kcal/mol)Experimental IC₅₀ (µM)
BZ-42 -9.80.52
Reference Inhibitor-10.20.15
Inactive Analog-6.5> 100
The docking results correctly predicted that BZ-42 would be a potent inhibitor, with a binding energy comparable to the reference inhibitor and significantly better than an inactive analog.[32][33][34] This correlation between computational prediction and experimental validation is a powerful step in lead optimization.[30][31][35]

Conclusion

The rigorous cross-validation of experimental and theoretical data is not an academic exercise; it is a fundamental component of modern, efficient drug discovery and materials science. By integrating high-quality experimental characterization (FT-IR, NMR, SC-XRD) with predictive computational modeling (DFT, Molecular Docking), we create a self-validating system that elevates our confidence in a molecule's structure and its hypothesized mechanism of action. This synergistic approach minimizes ambiguity, preempts costly late-stage failures, and ultimately accelerates the translation of novel benzimidazole compounds from the laboratory bench to potential therapeutic applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester (CAS No. 14741-71-0), ensuring the protection of personnel, facilities, and the environment.

Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a benzimidazole derivative, a class of heterocyclic compounds widely used in medicinal chemistry.[1] It is typically encountered as a solid in the laboratory setting.[2]

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 14741-71-0 [2][3][4]
Molecular Formula C₁₁H₁₂N₂O₂ [2][3]
Molecular Weight 204.22 g/mol [3]
Physical Form Solid [2]

| Synonyms | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, Ethyl 1H-benzimidazol-2-ylacetate |[2][3] |

The primary operational risk associated with this compound is rooted in its hazard classification under the Globally Harmonized System (GHS). A clear understanding of these hazards informs every aspect of its handling and disposal.

Table 2: GHS Hazard Classification

Hazard Statement Classification Implication and Rationale
H302 Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3] Ingestion can lead to adverse health effects, necessitating strict hygiene measures and prohibiting consumption of food or drink in the work area.
H315 Skin Irritation (Category 2) Causes skin irritation.[3] Direct contact can cause redness and discomfort. This mandates the use of appropriate chemical-resistant gloves.
H319 Serious Eye Irritation (Category 2) Causes serious eye irritation.[3] Contact with eyes can result in significant, potentially damaging irritation, making eye protection essential.
H335 Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory irritation.[3] Inhalation of the dust can irritate the respiratory tract. Handling should occur in well-ventilated areas, preferably within a chemical fume hood.

| Signal Word | Warning |[2][3] |

Guiding Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The following principles are universal and form the basis for the subsequent protocol:

  • Do No Harm: Never dispose of chemical waste down the sanitary sewer, in regular trash, or by evaporation in a fume hood.[6][7] Such actions are illegal and environmentally damaging.

  • Segregation is Key: Incompatible chemicals must never be mixed in the same waste container. This prevents potentially violent reactions, fires, or the generation of toxic gases.[6][8]

  • Containment and Labeling: Waste must be stored in appropriate, chemically compatible containers that are kept securely closed and are clearly and accurately labeled.[5][8]

  • Institutional Oversight: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an equivalent licensed contractor.[7] Laboratory personnel should not transport waste outside of their designated work area.[7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for disposing of pure, unused compound as well as contaminated labware.

Step 1: Assemble Personal Protective Equipment (PPE) Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. The hazards identified in Table 2 dictate the minimum requirements:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Characterize and Segregate the Waste Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • This compound is classified as a non-halogenated organic solid .

  • It must be collected in a waste container designated for this waste stream.

  • Crucially, ensure this waste is kept separate from:

    • Strong Oxidizing Agents: To prevent fire or explosion hazards.[9]

    • Acids and Bases: To avoid potentially vigorous or uncontrolled reactions.[6][9]

    • Aqueous/Liquid Waste: Keep solid and liquid waste streams separate.[8]

Step 3: Select and Label the Waste Container

  • Container Selection: Use a container that is in good condition, free of cracks or residue, and has a secure, leak-proof closure.[5] A wide-mouth high-density polyethylene (HDPE) or glass container is suitable for solid waste.

  • Labeling: The container must be labeled as "Hazardous Waste" before any waste is added. Affix your institution's official hazardous waste tag and fill it out completely and legibly, including:

    • The full, unabbreviated chemical name: "this compound".

    • All components of any mixture, listed by percentage.

    • The relevant hazard warnings (e.g., "Irritant," "Acutely Toxic").

    • The name of the principal investigator and the laboratory location.

    • The date accumulation started.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • The designated waste container must be kept in a laboratory-designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container securely closed at all times, except when adding waste.[6]

  • When adding waste, do so carefully within a fume hood to minimize the risk of inhaling dust.

  • Do not overfill the container.

Step 5: Arrange for Final Disposal

  • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.[7] Follow their specific procedures for requesting collection.

Decontamination and Empty Container Disposal

Empty containers that once held this compound must be managed properly to be considered non-hazardous.

  • Triple Rinsing: An empty container must be rinsed three times with a suitable solvent (e.g., ethanol or acetone) capable of removing the chemical residue.[7]

  • Collect Rinseate: The first rinse must be collected and disposed of as hazardous chemical waste.[10] This rinseate should be added to a container for non-halogenated organic liquid waste. Subsequent rinses may be collected as well, depending on institutional policy.

  • Final Disposal: Once triple-rinsed and air-dried, the original chemical label must be completely removed or defaced.[7] The cap should be removed, and the container can then be disposed of in the appropriate regular trash or glass recycling bin.[7]

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Secure the Area: Restrict access to the spill location.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.

  • Wear PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Clean-Up: Gently sweep up the solid material, taking care to avoid creating dust.[11] Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent and paper towels. Dispose of the towels as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram visualizes the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Collection & Segregation cluster_disposal Phase 3: Accumulation & Final Disposal start Identify Waste: This compound hazards Assess Hazards: - Acute Oral Toxicity (H302) - Skin/Eye Irritant (H315/H319) - Respiratory Irritant (H335) start->hazards ppe Select Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hazards->ppe characterize Characterize Waste Stream: Non-Halogenated Organic Solid ppe->characterize segregate Segregate from Incompatibles: - Oxidizers - Acids/Bases - Liquids characterize->segregate container Select & Label Container: - Compatible (HDPE/Glass) - Secure Lid - Hazardous Waste Label accumulate Accumulate in Designated SAA (Keep Container Closed) container->accumulate segregate->container request Container Full? Request Pickup from EHS accumulate->request disposal EHS Collects for Final Disposal via Licensed Vendor request->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Guide to Personal Protective Equipment for Handling (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester (CAS No. 14741-71-0). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) is critical. By explaining the causality behind each safety measure, we empower you to work confidently and securely, making the laboratory a safer environment for innovation.

This compound is a benzimidazole derivative, a class of compounds with significant interest in pharmaceutical development.[1][2] However, its handling requires stringent adherence to safety protocols due to its identified hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] This hazard profile dictates the necessity of a multi-faceted PPE strategy.

Hazard Analysis: The Foundation of Your PPE Strategy

Understanding the specific risks associated with this compound is the first step in building a robust safety plan. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

  • Oral Toxicity (H302: Harmful if swallowed): Accidental ingestion can lead to adverse health effects.[3][4]

  • Skin Irritation (H315: Causes skin irritation): Direct contact with the skin can cause redness, inflammation, or more severe reactions upon prolonged exposure.[3][5]

  • Eye Irritation (H319: Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[3][5]

  • Respiratory Irritation (H335: May cause respiratory irritation): Inhalation of dust or aerosols can irritate the respiratory tract.[3][5]

These classifications necessitate a comprehensive PPE ensemble to create a barrier between you and the chemical.

Core PPE Requirements: Your Essential Armor

Based on the hazard analysis, the following PPE is mandatory when handling this compound.

PPE Component Specification Rationale for Use
Hand Protection Nitrile or Butyl Rubber Gloves (EN 374 compliant)Prevents skin contact and irritation (addresses H315). Ensure gloves are regularly inspected for tears or degradation.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166 compliant)Protects against splashes and airborne particles, preventing serious eye irritation (addresses H319).[4][6]
Body Protection Laboratory Coat (fully buttoned)Provides a primary barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired when engineering controls are insufficient, or when handling large quantities or generating dust/aerosols, to prevent respiratory tract irritation (addresses H335).[6]

The Logic of Selection: A Step-by-Step Workflow

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specifics of the procedure being performed. The following workflow illustrates the decision-making process.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Operational Steps Start Start: Handling Required Assess_Quantity Assess Quantity: Small (<1g) or Large Scale? Start->Assess_Quantity Assess_Aerosol Potential for Dust/ Aerosol Generation? Assess_Quantity->Assess_Aerosol Small Scale Full_Containment Full Containment: - Enhanced PPE - Face Shield - Chemical Resistant Apron Assess_Quantity->Full_Containment Large Scale Standard_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Assess_Aerosol->Standard_PPE No Enhanced_PPE Enhanced PPE: - Standard PPE - Respiratory Protection  (e.g., N95/FFP2 Respirator) Assess_Aerosol->Enhanced_PPE Yes Proceed Proceed with Experiment Standard_PPE->Proceed Enhanced_PPE->Proceed Full_Containment->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.